3-Bromo-4-pyridinecarboxaldehyde hydrochloroide
Description
BenchChem offers high-quality 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromopyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABBQEWRRGZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-4-pyridinecarboxaldehyde hydrochloride synthesis pathway
This guide details the synthesis of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3), a critical intermediate in the development of pharmaceuticals, particularly for modifying pyridine cores in kinase inhibitors and receptor ligands.
The guide prioritizes the Oxidative Pathway from 4-Methylpyridine as the most robust, scalable, and regiochemically defined route. Alternative approaches via direct lithiation and radical halogenation are provided for specific context.
Executive Summary
-
Target Molecule: 3-Bromo-4-pyridinecarboxaldehyde (as HCl salt).
-
Core Challenge: Installing a bromine atom at the 3-position and an aldehyde at the 4-position with high regioselectivity. Direct electrophilic substitution on pyridine is difficult; therefore, manipulating a pre-existing 4-methyl group is the preferred strategy.
-
Primary Pathway: Bromination of 4-methylpyridine followed by Selenium Dioxide (SeO₂) oxidation.
-
Yield Potential: 40–55% (Overall).
Retrosynthetic Analysis
The most logical disconnection relies on the oxidation of the benzylic methyl group of 3-bromo-4-methylpyridine . This precursor is accessible via the direct bromination of 4-methylpyridine (4-picoline), utilizing the activation provided by the methyl group and Lewis acid catalysis.
Primary Synthesis Pathway: The Oxidative Route
Phase 1: Synthesis of 3-Bromo-4-methylpyridine
This step utilizes a Lewis acid-catalyzed bromination. The aluminum chloride (AlCl₃) complexes with the pyridine nitrogen, activating the ring for electrophilic attack while simultaneously directing the bromine to the 3-position (beta to the nitrogen).
Reagents:
-
4-Methylpyridine (1.0 eq)[1]
-
Aluminum Chloride (AlCl₃) (2.5 eq)
-
Bromine (Br₂) (1.2 eq)
-
Solvent: Neat or inert high-boiling solvent.
Protocol:
-
Complexation: In a dry multi-neck flask under N₂, slowly add 4-methylpyridine (0.5 mol) to AlCl₃ (1.25 mol) with vigorous stirring. Caution: Exothermic.
-
Bromination: Heat the resulting complex to 100–110°C .
-
Addition: Add Bromine (0.6 mol) dropwise over 2–3 hours via an addition funnel. The mixture will be viscous.
-
Digestion: Stir at 110°C for an additional 4 hours.
-
Quench: Cool to room temperature (RT) and carefully pour onto crushed ice/water.
-
Neutralization: Basify with 50% NaOH solution to pH ~10 to liberate the free base.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na₂SO₄.[2]
-
Purification: Distillation under reduced pressure (bp ~90°C at 10 mmHg) yields 3-bromo-4-methylpyridine as a clear to pale yellow liquid.
-
Expected Yield: 55–60%.
-
Phase 2: Oxidation to 3-Bromo-4-pyridinecarboxaldehyde
Selenium Dioxide (SeO₂) is the reagent of choice for the "Riley Oxidation" of active methyl groups on heteroaromatic rings directly to aldehydes.
Reagents:
-
3-Bromo-4-methylpyridine (1.0 eq)[1]
-
Selenium Dioxide (SeO₂) (1.2 eq)
-
Solvent: 1,4-Dioxane or Xylene (anhydrous).
Protocol:
-
Setup: Dissolve 3-bromo-4-methylpyridine (50 mmol) in 1,4-dioxane (100 mL).
-
Addition: Add SeO₂ (60 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or HPLC.
-
Filtration: Cool to RT. Filter off the black selenium metal precipitate through a Celite pad. Wash the pad with warm dioxane.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude aldehyde oil.
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3). The product is a low-melting solid or oil.[3]
Phase 3: Hydrochloride Salt Formation
Converting the aldehyde to the HCl salt ensures stability against oxidation and polymerization.
Protocol:
-
Dissolve the purified aldehyde in minimal anhydrous Diethyl Ether or DCM .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
A white to off-white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Final Product: 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.
Alternative Pathway: Radical Bromination (Metal-Free)
If avoiding toxic selenium is required, a radical bromination-hydrolysis sequence is effective.
Protocol Summary:
-
Bromination: Reflux 3-bromo-4-methylpyridine with N-Bromosuccinimide (NBS) (2.2 eq) and catalytic AIBN in CCl₄ or Chlorobenzene until the starting material is consumed. This yields the gem-dibromomethyl derivative.
-
Hydrolysis: Reflux the crude dibromide in Ethanol/Water (1:1) with AgNO₃ (2.0 eq) or CaCO₃ (excess) for 2 hours.
-
Workup: Filter salts, extract aldehyde, and purify as above.
Comparison of Methods
| Feature | Oxidative Route (SeO₂) | Radical Route (NBS) | Lithiation Route (LDA/DMF) |
| Step Count | 2 Steps (from 4-picoline) | 3 Steps | 1 Step (from 3-bromopyridine) |
| Regioselectivity | High (Defined by precursor) | High (Defined by precursor) | Variable (Risk of C2 attack) |
| Scalability | High (Industrial standard) | Moderate (Atom economy low) | Low (Cryogenic required) |
| Safety Profile | SeO₂ is toxic; requires care. | NBS is mild; CCl₄ is restricted. | Pyrophoric bases (LiTMP/LDA). |
| Key Risk | Over-oxidation to acid. | Incomplete bromination. | "Halogen Dance" migration. |
Analytical Data & Validation
3-Bromo-4-pyridinecarboxaldehyde (Free Base)
-
Appearance: Yellowish solid or oil.[3]
-
Melting Point: 81–82°C (Solid).[4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.35 (s, 1H, CHO)
-
δ 8.98 (s, 1H, C2-H)
-
δ 8.75 (d, J = 5.0 Hz, 1H, C6-H)
-
δ 7.80 (d, J = 5.0 Hz, 1H, C5-H)
-
-
¹³C NMR: Confirms carbonyl carbon (~190 ppm) and distinct pyridine carbons.
-
MS (ESI): m/z 186/188 [M+H]⁺ (1:1 Br isotope pattern).
References
-
Synthesis of 3-Bromo-4-methylpyridine : Org. Synth.1958 , 38, 8; ChemicalBook Protocol CAS 3430-22-6.
-
Selenium Dioxide Oxidation (Riley Oxidation) : J. Am. Chem. Soc.1963 , 85, 354; Chem. Rev.[5]2011 (Mechanistic Review of SeO2).
-
Lithiation and Halogen Dance : J. Org. Chem.1999 , 64, 8004; Chem. Sci.2020 , 11, 10517.
-
General Pyridine Functionalization : Pipzine Chemicals Technical Data, "3-Bromo-4-pyridinecarboxaldehyde Applications".
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-formylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-formylpyridine, also known as 3-bromo-4-pyridinecarboxaldehyde, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] The unique arrangement of the bromine atom, the aldehyde group, and the pyridine ring nitrogen bestows upon this molecule a versatile reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1] Its applications range from the preparation of novel therapeutic agents to the synthesis of specialized fluorescent materials.[1] This guide provides a comprehensive overview of a scientifically robust and widely applicable method for the synthesis of 3-bromo-4-formylpyridine, culminating in its conversion to the hydrochloride salt.
Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction
Several synthetic routes to 3-bromo-4-formylpyridine have been described, including the oxidation of 3-bromo-4-methylpyridine and the bromination of 4-formylpyridine.[1] However, a particularly efficient and scalable approach involves the direct formylation of 3-bromopyridine via the Vilsmeier-Haack reaction.[2][3] This classic named reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4]
The choice of the Vilsmeier-Haack reaction is predicated on several key advantages:
-
Direct C-H Functionalization: It allows for the direct introduction of the aldehyde functionality onto the pyridine ring, avoiding multi-step sequences that might involve protection and deprotection of other functional groups.
-
Mild Reaction Conditions: The reaction is typically carried out under relatively mild conditions, which is advantageous for preserving the integrity of the starting material and product.[2]
-
Readily Available Starting Materials: 3-Bromopyridine is a commercially available and relatively inexpensive starting material.
-
Scalability: The Vilsmeier-Haack reaction is amenable to large-scale synthesis, a crucial consideration for industrial applications.
The core of this reaction is the in-situ generation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic species then attacks the electron-rich position of the heteroaromatic ring.
Reaction Mechanism and Experimental Rationale
The synthesis of 3-bromo-4-formylpyridine via the Vilsmeier-Haack reaction proceeds through a well-established mechanism. The following diagram illustrates the key steps involved:
Sources
- 1. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
A Technical Guide to 3-Bromo-4-pyridinecarboxaldehyde: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides an in-depth overview of 3-Bromo-4-pyridinecarboxaldehyde, a key heterocyclic intermediate in modern organic synthesis. The document details its chemical and physical properties, outlines robust synthetic protocols, and explores its reactivity and diverse applications, particularly in the fields of pharmaceutical and agrochemical research. Emphasis is placed on the practical utility of this compound, supported by detailed experimental procedures, spectroscopic data for characterization, and a discussion of its role in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
3-Bromo-4-pyridinecarboxaldehyde, also known as 3-bromoisonicotinaldehyde, is a crystalline solid at room temperature.[1] The presence of a bromine atom, an aldehyde functional group, and a pyridine ring makes it a trifunctional and highly valuable intermediate for creating diverse chemical structures.[2] While often used as the free base, it can be converted to its hydrochloride salt for specific applications, though the free base is more commonly cataloged.
The primary identifier for the free base form of this compound is CAS Number 70201-43-3 .[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde
| Property | Value | Source(s) |
| CAS Number | 70201-43-3 | [3] |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | |
| Appearance | Light yellow to light brown crystalline powder | [1] |
| Melting Point | 81-83 °C | [1] |
| IUPAC Name | 3-bromopyridine-4-carbaldehyde | [1] |
| Common Synonyms | 3-Bromo-4-formylpyridine, 3-Bromoisonicotinaldehyde | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
Synthesis and Purification
The synthesis of 3-Bromo-4-pyridinecarboxaldehyde can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent strategies include:
-
Formylation of 3-Bromopyridine : This approach involves introducing an aldehyde group at the 4-position of a pre-existing 3-bromopyridine ring. This can be accomplished using metal-organic intermediates, such as a Grignard or lithiated species, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]
-
Bromination of 4-Pyridinecarboxaldehyde : An alternative route involves the direct bromination of 4-pyridinecarboxaldehyde. The electron-withdrawing nature of the aldehyde group directs the electrophilic bromine to the 3-position.
Experimental Protocol: Synthesis via Directed Ortho-Metalation and Bromination
Conceptual Workflow:
The following diagram illustrates a plausible synthetic pathway starting from 3-aminopyridine, which highlights the strategic steps required.
Caption: Conceptual synthesis pathway for 3-Bromo-4-pyridinecarboxaldehyde.
This conceptual protocol, based on the synthesis of a similar compound, involves protection of the amino group, directed lithiation at the 4-position, subsequent bromination, and final conversion of the amino group to an aldehyde.[4]
Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system, such as a mixture of benzene and ethanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]
Spectroscopic Characterization
Accurate characterization of 3-Bromo-4-pyridinecarboxaldehyde is essential for confirming its identity and purity. The following data are typical for this compound.
Table 2: Spectroscopic Data for 3-Bromo-4-pyridinecarboxaldehyde
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum (typically in CDCl₃) will show three distinct signals in the aromatic region and one in the aldehyde region. The aldehydic proton is highly deshielded and appears as a singlet around δ 9.8-10.1 ppm .[7] The pyridine protons will appear between δ 7.5-9.0 ppm , with their specific shifts and coupling patterns determined by their positions relative to the nitrogen, bromine, and aldehyde groups. |
| ¹³C NMR | The carbon NMR spectrum will display six signals. The carbonyl carbon of the aldehyde is the most downfield, typically appearing around δ 185-195 ppm . The five pyridine carbons will have distinct chemical shifts, with the carbon bearing the bromine atom (C3) showing a characteristic shift. |
| IR Spectroscopy | The infrared spectrum provides key information about the functional groups. A strong absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[7] C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹ . The C-Br stretching vibration is found at lower wavenumbers, usually in the fingerprint region.[7] |
| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). |
Chemical Reactivity and Synthetic Applications
3-Bromo-4-pyridinecarboxaldehyde is a versatile synthetic intermediate due to its three reactive sites: the aldehyde, the C-Br bond, and the pyridine nitrogen.
Caption: Reactivity map of 3-Bromo-4-pyridinecarboxaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for transformations. It readily undergoes:
-
Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Conversion to alkenes.
-
Reductive Amination: A crucial reaction for introducing amine functionalities, widely used in drug synthesis.
-
Condensation Reactions: For example, with compounds containing active methylene groups to build larger conjugated systems.[2]
-
Oxidation: The aldehyde can be oxidized to the corresponding 3-bromo-4-pyridinecarboxylic acid, another valuable synthetic intermediate.[2]
Reactions at the Carbon-Bromine Bond
The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction with boronic acids or their esters is one of the most powerful methods to form new C-C bonds, allowing for the synthesis of biaryl compounds.[8][9] The use of aqueous media and various bases like K₂CO₃ or K₃PO₄ is common.[10][11][12]
-
Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with a wide range of amines.
-
Other Cross-Coupling Reactions: Including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.
Field-Proven Application: Synthesis of a Pyrazine Carboxamide Derivative
A practical application of this building block's reactivity is demonstrated in the synthesis of novel pyrazine carboxamide derivatives, which have been investigated for their antibacterial activities.[12] The workflow below illustrates how the C-Br bond is utilized in a Suzuki coupling reaction.
Caption: Workflow for synthesizing a biaryl compound via Suzuki coupling.
This pathway first utilizes the aldehyde for a reductive amination, followed by a Suzuki coupling at the C-Br position to build the final, complex molecule. This showcases the orthogonal reactivity of the functional groups, allowing for sequential, controlled modifications.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-4-pyridinecarboxaldehyde.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use a dust mask or handle in a fume hood to avoid inhalation. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality. | |
| Incompatible Materials | Strong oxidizing agents, amines. |
Conclusion
3-Bromo-4-pyridinecarboxaldehyde is a high-value, multifunctional building block for organic synthesis. Its well-defined reactivity at the aldehyde, bromine, and pyridine sites allows for a predictable and strategic approach to the construction of complex molecules. Its demonstrated utility in palladium-catalyzed cross-coupling reactions and other standard transformations makes it an indispensable tool for medicinal and materials chemists. Adherence to proper safety and handling procedures is essential for its effective and safe use in the laboratory.
References
-
Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved February 19, 2026, from [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 19, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved February 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved February 19, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Retrieved February 19, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved February 19, 2026, from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-bromopyrene. Retrieved February 19, 2026, from [Link]
Sources
- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Solubility Profile of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Senior Application Scientist's Guide
An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (C₆H₄BrNO·HCl), a critical building block in pharmaceutical and agrochemical synthesis.[1] Due to the absence of extensive published quantitative data for this specific salt, this document emphasizes the foundational principles governing its solubility and provides robust, field-proven methodologies for its experimental determination. We will dissect the molecule's structural attributes to predict its behavior in various solvent systems and present detailed, self-validating protocols for both thermodynamic and kinetic solubility assays. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.
Theoretical Framework: Predicting Solubility from Structure
The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is our primary guidepost, meaning polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.
Analysis of the Core Moiety: 3-Bromo-4-pyridinecarboxaldehyde
First, let's consider the free base, 3-Bromo-4-pyridinecarboxaldehyde. Vendor data describes it as a solid with a melting point of approximately 81-82°C and low solubility in water.[1][2] This is logical when we analyze its components:
-
Pyridine Ring: A π-deficient aromatic heterocycle. The nitrogen atom is a key feature, imparting basicity and a dipole moment to the molecule.
-
Bromo Substituent: A halogen atom that significantly increases the molecule's molecular weight and hydrophobicity. While it is an electron-withdrawing group, its primary influence on solubility in aqueous media is negative.
-
Carboxaldehyde Group: A polar functional group capable of acting as a hydrogen bond acceptor. This group modestly enhances solubility in polar protic solvents.[3]
The combination of a large, hydrophobic bromine atom and an aromatic ring dominates the molecule's character, leading to its poor aqueous solubility.[1]
The Impact of Salt Formation: The Hydrochloride Advantage
The subject of this guide is the hydrochloride salt . This is a fundamentally different entity in terms of solubility. The basic nitrogen atom on the pyridine ring is protonated by hydrochloric acid, forming a pyridinium chloride salt.
This transformation from a neutral molecule to an ionic salt is the single most critical factor determining its solubility profile. The ionic nature of the hydrochloride salt drastically increases the molecule's polarity, making it far more amenable to solvation by polar solvents, especially water.
Predicted Solubility Profile
Based on this structural analysis, we can establish a strong qualitative prediction of the compound's solubility across a range of common laboratory solvents.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Protic | Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol | High to Moderate | The ionic hydrochloride salt will readily interact with the highly polar water molecules through ion-dipole forces. Alcohols will also be effective solvents due to their polarity and hydrogen-bonding capabilities. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments and are excellent at solvating polar molecules and salts, even without hydrogen bond donation. |
| Low-Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | While the free base is soluble in these solvents, the highly polar, ionic hydrochloride salt will have limited solubility. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant mismatch in polarity between the ionic salt and these non-polar solvents will result in negligible solubility. |
Methodologies for Experimental Solubility Determination
Theoretical predictions require empirical validation. The following sections provide detailed protocols for determining the two primary types of solubility: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Equilibrium solubility (Sₑ) is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. It is the most accurate and fundamental measure of solubility. The Shake-Flask Method is the universally accepted gold standard for this determination.
-
Preparation: Add an excess amount of solid 3-Bromo-4-pyridinecarboxaldehyde hydrochloride to a known volume of the desired solvent (e.g., 5 mg of solid to 2 mL of solvent) in a glass vial.
-
Scientist's Note: "Excess" is critical. Visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check to ensure a saturated solution was achieved.
-
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours.
-
Scientist's Note: A 24-hour incubation is typically sufficient to reach equilibrium. However, for a new compound, it is best practice to confirm this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.45 µm syringe filter.
-
Scientist's Note: This step is a major source of error. The filter material must be compatible with the solvent and have low compound binding. Centrifugation is often preferred to avoid potential compound loss on the filter membrane.
-
-
Quantification: Dilute the clarified supernatant with an appropriate solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration against a standard curve prepared from known concentrations of the test compound.
Caption: Workflow for the Kinetic Solubility method via DMSO stock dilution.
Data Presentation and Key Influencing Factors
Once experiments are complete, data should be tabulated clearly. Below is a template for recording experimentally determined values.
Table of Experimental Solubility Data
| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |
| Water | Equilibrium | 25 | |||
| PBS (pH 7.4) | Equilibrium | 37 | |||
| Ethanol | Equilibrium | 25 | |||
| PBS (pH 7.4) | Kinetic | 25 | |||
| Additional Solvents... |
Critical Factors Influencing Measurement
-
pH: As a hydrochloride salt of a pyridine base, the solubility of this compound will be highly pH-dependent. In basic conditions (pH > pKa of the pyridinium ion), the compound will convert to its less soluble free base form, likely causing precipitation. Determining the pH-solubility profile is crucial for any formulation work.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this must be confirmed experimentally.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is important to characterize the solid form being used for solubility studies.
Conclusion
References
-
Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde - High purity. Retrieved from [Link]
-
Stenutz, R. (n.d.). 3-bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Tukhvatshin, E. A., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Molecules, 25(17), 3843. Retrieved from [Link]
-
ChemRxiv. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 206. Retrieved from [Link]
Sources
1H NMR spectrum of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride
Technical Whitepaper: Structural Elucidation and Spectral Analysis of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
Part 1: Executive Summary & Molecular Context
3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base context) is a critical heterocyclic building block used in the synthesis of complex pharmaceuticals, particularly in Suzuki-Miyaura cross-coupling reactions to generate substituted isoquinolines or naphthyridines.
For researchers, the primary analytical challenge lies in distinguishing the hydrochloride salt form from its free base and identifying common degradation products (hydrates). This guide provides a definitive framework for interpreting the 1H NMR spectrum in DMSO-d₆, emphasizing the electronic deshielding effects of the pyridinium nitrogen.
Part 2: Theoretical Framework & Prediction Logic
To accurately interpret the spectrum, one must understand the structural electronic environment. The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with an aldehyde group.[1]
The "Salt Effect" (Pyridinium Shift)
Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated (pyridinium ion). This introduces a positive charge into the aromatic ring, significantly decreasing electron density across the system.[2]
-
Impact: All ring protons shift downfield (higher ppm) compared to the free base.[2]
-
Magnitude: Protons
to the nitrogen (H2, H6) experience the strongest deshielding ( ppm).
Structural Assignments
-
Aldehyde (-CHO): Highly deshielded due to the carbonyl anisotropy and electronegative oxygen.
-
H2 (Aromatic): Singlet. Located between the electronegative Nitrogen and Bromine. This is typically the most downfield aromatic signal.
-
H6 (Aromatic): Doublet. Adjacent to the Nitrogen (
-position). -
H5 (Aromatic): Doublet. Adjacent to the Aldehyde (
-position relative to N).
Part 3: Experimental Protocol
Objective: Obtain a high-resolution spectrum free from exchange broadening and hydration artifacts.
Reagents & Equipment
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why: D₂O is avoided because aldehydes in acidic media (due to the HCl salt) readily form gem-diols [R-CH(OH)₂], causing the aldehyde peak (~10 ppm) to disappear.
-
-
Sample Mass: 5–10 mg.
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
-
Dryness Check: Ensure the salt is dry. Hygroscopic HCl salts absorb atmospheric water, appearing as a broad peak at ~3.33 ppm in DMSO.
-
Dissolution: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Vortex until clear.
-
Note: If the solution is cloudy, the salt may have partially dissociated or polymerized. Filter through glass wool if necessary.
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (Aldehyde protons relax slowly; insufficient D1 reduces integration accuracy). -
Scans: 16–64.
-
Part 4: Spectral Analysis & Data Presentation
The following data represents the expected chemical shifts for the hydrochloride salt in DMSO-d₆, contrasted with the free base to illustrate the salt effect.
Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆)
| Position | Proton Type | Multiplicity | Free Base | HCl Salt | Coupling ( | Interpretation |
| -CHO | Aldehyde | Singlet (s) | 10.15 | 10.20 – 10.40 | - | Distinctive sharp singlet. |
| N-H⁺ | Pyridinium | Broad (br s) | N/A | 10.0 – 14.0 | - | Exchangeable; often very broad or invisible depending on water content. |
| H-2 | Aromatic | Singlet (s) | 9.04 | 9.20 – 9.40 | - | Most deshielded aromatic; |
| H-6 | Aromatic | Doublet (d) | 8.79 | 8.90 – 9.10 | ||
| H-5 | Aromatic | Doublet (d) | 7.80 | 8.00 – 8.20 |
*Free base values approximated from literature [1, 3]. **HCl Salt values are predicted ranges based on standard pyridinium substituent effects [2].
Visualizing the Structure & Logic
The following diagram illustrates the proton assignments and the logic flow for identifying the salt form.
Figure 1: Structural assignment logic correlating molecular positions to expected NMR signals in the hydrochloride salt.
Part 5: Troubleshooting & Impurities
A common issue with pyridinecarboxaldehydes is spectral degradation. Use this diagnostic workflow to identify issues.
Issue 1: Missing Aldehyde Peak (~10 ppm)
If the peak at 10.2 ppm is missing or diminished, and a new broad signal appears around 6.0–6.5 ppm, your sample has hydrated.
-
Mechanism:
(Gem-diol). -
Cause: Wet DMSO or wet sample. The HCl salt catalyzes this reaction.
-
Fix: Dry the sample under vacuum; use a fresh ampoule of DMSO-d₆.
Issue 2: Broadened Aromatic Peaks
-
Cause: Exchange of the acidic proton (N-H⁺) with residual water or incomplete protonation.
-
Fix: Add 1 drop of D₂O (shake and re-run). The N-H peak will disappear (exchange), and aromatic peaks may sharpen but shift slightly upfield.
Figure 2: Diagnostic workflow for identifying aldehyde hydration artifacts.
Part 6: References
-
Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde Product Specification & SDS. (Accessed 2023).
-
BenchChem. Troubleshooting NMR Peak Assignments for Pyridinium Salts. (Technical Guide).
-
ChemicalBook. 3-Pyridinecarboxaldehyde 1H NMR Spectra Data. (Comparative Reference for Free Base).
-
Thermo Scientific Chemicals. 3-Bromo-4-pyridinecarboxaldehyde Characterization.
Sources
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-formylpyridine HCl
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, substituted pyridines are of paramount importance. 3-Bromo-4-formylpyridine, and its more stable hydrochloride salt, is a key synthetic intermediate whose utility lies in its strategically placed functional groups: a nucleophilic pyridine nitrogen, an electrophilic aldehyde, and a bromine atom amenable to a variety of cross-coupling reactions.[1] This trifecta of reactivity makes it a valuable building block for constructing complex molecular architectures, including potent pharmaceutical agents and novel materials.[1][2]
This guide provides a comprehensive analysis of the spectroscopic data for 3-bromo-4-formylpyridine hydrochloride (HCl). As a Senior Application Scientist, my objective is not merely to present data but to weave a narrative of structural elucidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system for molecular characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to confirm the identity, purity, and structure of this critical reagent.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the basic properties of the molecule . 3-Bromo-4-formylpyridine (CAS 70201-43-3) is a crystalline solid.[3] For enhanced stability and handling, it is often supplied as its hydrochloride salt, which modifies its electronic properties and, consequently, its spectroscopic signature.
Structure:
-
Free Base: 3-bromo-4-formylpyridine
-
Hydrochloride Salt: 3-bromo-4-formylpyridinium chloride
Table 1: Physicochemical Properties of 3-Bromo-4-formylpyridine and its HCl Salt
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
| CAS Number | 70201-43-3 | 154105-64-3 (related structure) | [3][4] |
| Molecular Formula | C₆H₄BrNO | C₆H₄BrNO·HCl | [3][5] |
| Molecular Weight | 186.01 g/mol | 222.47 g/mol | [4][5] |
| Appearance | Light yellow to light brown crystalline powder | Crystalline Solid | [3] |
| Melting Point | 79-83 °C | Not specified | [3][5] |
Core Spectroscopic Characterization Workflow
The definitive identification of an organic compound is never reliant on a single technique. Instead, it is the confluence of data from multiple orthogonal methods that provides irrefutable proof of structure. The workflow below illustrates the logical progression of analysis, where each step complements and validates the others.
Caption: Workflow for the comprehensive spectroscopic characterization of 3-bromo-4-formylpyridine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3-bromo-4-formylpyridine HCl, ¹H and ¹³C NMR spectra provide unambiguous information about the pyridine ring skeleton, the aldehyde group, and the effects of protonation.
¹H NMR Spectroscopy
Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling. In the case of 3-bromo-4-formylpyridine HCl, we expect three aromatic protons and one aldehyde proton. The electron-withdrawing nature of the formyl group, the bromine atom, and particularly the protonated, positively charged nitrogen atom will cause all protons to resonate significantly downfield compared to unsubstituted pyridine. The hydrochloride form ensures protonation of the pyridine nitrogen, which further deshields adjacent protons.[6]
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CHO) | ~10.1 - 10.3 | Singlet (s) | N/A | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. |
| H-2 | ~9.0 - 9.2 | Singlet (s) or narrow doublet | ~1-2 Hz (if coupled to H-6) | Adjacent to the positively charged nitrogen and ortho to the bromine. |
| H-6 | ~8.8 - 9.0 | Doublet (d) | ~5-6 Hz | Ortho to the positively charged nitrogen. Coupled to H-5. |
| H-5 | ~8.1 - 8.3 | Doublet (d) | ~5-6 Hz | Meta to the positively charged nitrogen. Coupled to H-6. |
| N-H | ~12 - 15 | Broad Singlet (br s) | N/A | Acidic proton, often broad and may exchange with residual water. |
Note: These are estimated values based on data for similar substituted pyridines and the known effects of protonation. Actual values may vary.[6][7][8]
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. We expect to observe six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde. Similar to the proton spectrum, the chemical shifts are influenced by the substituents and the protonated state of the ring.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | ~190 - 195 | Typical range for aromatic aldehydes. |
| C-4 | ~145 - 150 | Carbon bearing the formyl group, significantly downfield. |
| C-2 | ~148 - 152 | Adjacent to the protonated nitrogen. |
| C-6 | ~142 - 146 | Adjacent to the protonated nitrogen. |
| C-5 | ~125 - 130 | Standard aromatic carbon range. |
| C-3 | ~118 - 122 | Carbon bearing the bromine atom, shifted upfield due to the "heavy atom" effect. |
Note: These are estimated values based on data for substituted pyridines.[9]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is unparalleled for the rapid identification of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The IR spectrum provides a molecular "fingerprint" and direct evidence for the presence of the key aldehyde and pyridinium moieties.
Trustworthiness: The presence of a strong carbonyl (C=O) stretch is a primary validation point. For the HCl salt, the appearance of broad N-H stretching bands provides orthogonal confirmation of the salt's formation, which should correlate with the downfield shifts observed in NMR.
Table 2: Key IR Absorption Bands for 3-Bromo-4-formylpyridine HCl
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3100 - 3000 | C-H (aromatic) stretch | Medium | Confirms the presence of the pyridine ring.[10] |
| ~2900 - 2500 | N-H (pyridinium) stretch | Broad, Strong | A hallmark of the hydrochloride salt formation. Often overlaps with C-H stretches. |
| ~2830 & ~2730 | C-H (aldehyde) stretch | Medium, Sharp | Diagnostic "Fermi doublet" for the aldehyde C-H bond.[11][12] |
| ~1710 - 1690 | C=O (aldehyde) stretch | Strong, Sharp | Unambiguous evidence of the carbonyl functional group.[11] |
| ~1620 - 1580 | C=N / C=C (ring) stretch | Medium-Strong | Characteristic vibrations of the aromatic pyridine ring.[10] |
| ~1200 - 1000 | C-Br stretch | Medium | Indicates the presence of the bromo-substituent. |
Reference data from general IR correlation tables and studies on substituted pyridines.[10][11][13]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. For 3-bromo-4-formylpyridine, the most crucial feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This is a definitive signature for a monobrominated compound.
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₆H₄BrNO) and rule out other potential structures with the same nominal mass. This provides an absolute validation of the molecular identity.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, with approximately equal intensity. This corresponds to [C₆H₄⁷⁹BrNO]⁺ and [C₆H₄⁸¹BrNO]⁺.[14]
-
Key Fragments:
-
m/z 156/158: Loss of the formyl group (-CHO), corresponding to the 3-bromopyridine fragment ion.[15]
-
m/z 106: Loss of the bromine atom (-Br).
-
m/z 78: Pyridine fragment after loss of both Br and CHO.
-
Caption: Expected primary fragmentation pathway for 3-bromo-4-formylpyridine in EI-MS.
UV-Vis Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridine ring, conjugated with the formyl group, will exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the protonation state of the molecule. Protonation of the pyridine nitrogen in the HCl salt typically causes a blue shift (shift to shorter wavelength) in the π → π* transition compared to the free base.
Expected UV-Vis Data (in Ethanol):
| Transition | Expected λ_max (nm) | Significance |
| π → π | ~260 - 275 | Strong absorption characteristic of the conjugated aromatic system.[16] |
| n → π | ~300 - 320 | Weaker absorption from the non-bonding electrons on the nitrogen and oxygen atoms. |
Note: These values are estimates based on data for 3-bromopyridine and other substituted pyridines.[16][17]
Experimental Protocols
Authoritative Grounding: The following are standardized, field-proven protocols for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and data integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 3-bromo-4-formylpyridine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Protocol 2: FTIR Sample Analysis (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid 3-bromo-4-formylpyridine HCl powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Protocol 3: Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 186/188.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ isotopic peaks and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula of C₆H₅BrNO⁺.
Conclusion
The structural elucidation of 3-bromo-4-formylpyridine HCl is a textbook example of the power of a multi-faceted analytical approach. NMR spectroscopy defines the carbon-hydrogen framework and confirms protonation. IR spectroscopy provides immediate confirmation of key functional groups. Mass spectrometry validates the molecular weight and elemental formula with high certainty, leveraging the unique isotopic signature of bromine. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide a self-validating and comprehensive dataset that allows researchers to proceed with confidence in their synthetic endeavors. This guide serves as a foundational reference, grounded in established scientific principles, for the robust characterization of this important chemical building block.
References
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025, December 18).
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Spectroscopic studies of isotopically substituted 4-pyridones.
- 3-Bromo-4-formylpyridine | 70201-43-3. BuyersGuideChem.
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- 3-Bromopyridine | C5H4BrN | CID 12286. PubChem.
- 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT. Santa Cruz Biotechnology.
- CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde - Synblock. Synblock Inc..
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD..
- 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. PubChem.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI.
- Pyridine, 3-bromo-. NIST WebBook.
- 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR spectrum. ChemicalBook.
- 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
- 3-BROMO-4-FLUOROPYRIDINE synthesis. ChemicalBook.
- Pyridine, 3-bromo-. NIST WebBook.
- Pyridine, 3-bromo-. NIST WebBook.
- 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
- 3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. Pipzine Chemicals.
- 3-Bromo-4-pyridinecarboxaldehyde 97 70201-43-3. Sigma-Aldrich.
- 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774. PubChem.
- 3-Bromo-4,5-dimethylpyridine (CAS 27063-98-5). Fluorochem.
- Method for preparing 3-bromo-4-methylpyridine.
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). NINGBO INNO PHARMCHEM CO.,LTD..
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research.
- Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. (2025, October 12).
- 3-Bromo-4-methylpyridine Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.
- 3-Bromo-4-chloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- 3-Bromo-4-methyl pyridine. Jubilant Ingrevia.
Sources
- 1. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 2. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 3. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3-Bromo-4-formylpyridine | 70201-43-3 - BuyersGuideChem [buyersguidechem.com]
- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine, 3-bromo- [webbook.nist.gov]
- 14. Pyridine, 3-bromo- [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine, 3-bromo- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key intermediate in pharmaceutical research and chemical synthesis. As a Senior Application Scientist, the following information is synthesized from available data on the free base, 3-Bromo-4-pyridinecarboxaldehyde, and related pyridine hydrochloride compounds to provide a robust safety profile. This document is intended to empower laboratory personnel with the knowledge to handle this compound with the utmost safety and efficacy.
Chemical Identity and Physicochemical Properties
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is the hydrochloride salt of the parent compound, 3-Bromo-4-pyridinecarboxaldehyde. The addition of hydrochloric acid to the basic pyridine ring results in a salt that typically exhibits greater water solubility and may have a lower pH in solution compared to the free base.
| Property | Value | Source |
| Chemical Name | 3-Bromo-4-pyridinecarboxaldehyde hydrochloride | - |
| Synonyms | 3-Bromo-4-formylpyridine hydrochloride; 3-Bromoisonicotinaldehyde hydrochloride | |
| CAS Number | 70201-43-3 (free base) | [1] |
| Molecular Formula | C₆H₅BrClNO | - |
| Molecular Weight | 222.47 g/mol | - |
| Appearance | Likely a solid, ranging from off-white to brown crystalline powder. | [2][3] |
| Melting Point | 80 - 83 °C (for the free base) | [2] |
| Solubility | Expected to have higher water solubility than the free base. The free base has low water solubility but is soluble in organic solvents like dichloromethane and chloroform. | [3] |
Hazard Identification and GHS Classification
Based on the available data for the free base and related pyridine compounds, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.
GHS Classification (Predicted)
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][4]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][4]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[2][4]
-
Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[1][4]
-
Specific target organ toxicity (single exposure) (Category 3) , Respiratory system, H335: May cause respiratory irritation.[2][4]
Signal Word: Warning [1]
Hazard Pictograms:
First-Aid Measures: A Self-Validating Response Protocol
In the event of exposure, immediate and appropriate first-aid is crucial. The following steps are designed to be a self-validating system, ensuring a comprehensive response.
Emergency Response Flowchart
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[2] If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Safe Handling and Storage: Proactive Risk Mitigation
Proper handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area.[2] A chemical fume hood is recommended.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]
-
Skin Protection: Wear protective gloves (nitrile rubber is a suitable option), and a lab coat.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (such as a type N95).[1]
-
-
Hygiene Practices: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[2] Refrigeration is recommended to maintain product quality.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The free base is also noted to be incompatible with amines.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the free base is air-sensitive.[2] The hydrochloride salt is likely hygroscopic.[7]
Fire-Fighting Measures and Accidental Release
-
Extinguishing Media: Use carbon dioxide (CO₂) or powder for small fires.[2]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2]
-
Accidental Release:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it in a suitable container for disposal.[2]
-
Clean the spill area thoroughly.
-
Toxicological and Ecological Information
-
Toxicological Profile: The primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure to pyridine and its derivatives can lead to liver and kidney damage.[8] No specific carcinogenicity or mutagenicity data is available for this compound.
-
Ecological Information: Data on the environmental impact of this specific compound is limited. As a general precaution, it should not be released into the environment.[2]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.
References
-
3-Bromo-4-pyridinecarboxaldehyde - Pipzine Chemicals. (URL: [Link])
-
3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem. (URL: [Link])
-
3-Bromo-4-pyridinecarboxaldehyde - High purity | EN - Georganics. (URL: [Link])
Sources
- 1. 3-ブロモ-4-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 4. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uprm.edu [uprm.edu]
- 6. fishersci.com [fishersci.com]
- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
Stability and Storage of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns and the quality of final active pharmaceutical ingredients. 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its stability and proper storage are critical for ensuring reproducible experimental outcomes and preventing the introduction of impurities that can complicate downstream processes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this valuable compound, grounded in an understanding of its chemical properties and potential degradation pathways.
Physicochemical Properties and Inherent Reactivity
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a solid, typically appearing as a light yellow to light brown crystalline powder.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a formyl (aldehyde) group, dictates its reactivity and stability profile.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO·HCl | [2] |
| Molecular Weight | 222.47 g/mol | [2] |
| Melting Point | 79-83 °C | [1] |
| Appearance | Light yellow to light brown crystalline powder | [1] |
The key functional groups that influence its stability are the aldehyde and the bromopyridine ring. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the bromopyridine ring can be subject to dehalogenation under certain conditions.
Recommended Storage Conditions for Optimal Stability
To maintain the purity and integrity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, specific storage conditions are essential. These recommendations are based on mitigating the risks of chemical degradation.
Core Storage Recommendations:
-
Temperature: Refrigeration at 2-8°C is recommended.[3] Lower temperatures slow down the rate of potential degradation reactions.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised. This minimizes contact with oxygen and moisture.
-
Container: The compound should be stored in a tightly sealed container to prevent exposure to air and humidity.
-
Light: Protection from direct sunlight is crucial, as UV radiation can promote photodegradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is fundamental to appreciating the importance of the recommended storage conditions. For 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, the primary concerns are oxidation, hydrolysis, and photodegradation.
Oxidation
The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3-bromo-4-pyridinecarboxylic acid.[4] This is one of the most common degradation pathways for aldehydes.
Mitigation Strategy: Storing the compound under an inert atmosphere and in a tightly sealed container minimizes its exposure to atmospheric oxygen, thereby inhibiting this oxidative degradation.[4]
Hydrolysis
In the presence of moisture, the aldehyde group can be hydrated to form an unstable geminal diol. While this process is often reversible, prolonged exposure to water can lead to further reactions or changes in the material's physical properties.[4]
Mitigation Strategy: Storing the compound in a dry environment and using a tightly sealed container are effective measures to prevent hydrolysis.[4]
Photodegradation
Aromatic and heterocyclic compounds, particularly those containing halogens, can be susceptible to photodegradation upon exposure to UV light. This can involve complex radical reactions, potentially leading to dehalogenation or polymerization. Studies on other brominated aromatic compounds have shown that UV irradiation can lead to the cleavage of the carbon-bromine bond.[5][6]
Mitigation Strategy: Storing the compound in an opaque container or in a dark location is essential to prevent photodegradation.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.
Incompatible Materials
To prevent hazardous reactions and maintain the stability of the compound, it is crucial to avoid contact with incompatible materials. These include:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde group.
-
Strong Bases: Can neutralize the hydrochloride salt and may promote other reactions.
-
Strong Acids: While the compound is a hydrochloride salt, exposure to stronger acids could be problematic.
-
Amines: Can react with the aldehyde group to form imines.
Experimental Protocols: Handling and Stability Assessment
Adherence to proper handling protocols is as critical as maintaining optimal storage conditions. The following workflows are designed to ensure the integrity of the compound during experimental use and for assessing its stability over time.
Recommended Handling Protocol
This protocol outlines the steps for safely handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in a laboratory setting.
Caption: Step-by-step workflow for handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.
Step-by-Step Methodology:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or with a nitrogen blanket, to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and weighing equipment. Dispense the required amount promptly.
-
Resealing: Immediately after dispensing, securely close the container, ensuring a tight seal.
-
Storage: Promptly return the container to the recommended refrigerated storage conditions.
Protocol for Long-Term Stability Assessment
For applications requiring stringent quality control, a long-term stability assessment can be implemented.
Methodology:
-
Reference Standard: Upon receipt of a new batch, store a small, unopened sample under the ideal recommended conditions (2-8°C, inert atmosphere, dark) as a reference standard.
-
Working Sample: Store the main working stock under the same ideal conditions.
-
Periodic Testing: At defined intervals (e.g., 6, 12, 24 months), withdraw a small sample from the working stock.
-
Analytical Comparison: Analyze both the working sample and the reference standard using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Compare the purity profile of the working sample to the reference standard. The appearance of new peaks or a significant decrease in the main peak area would indicate degradation.
Conclusion
The stability of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is intrinsically linked to its chemical structure. The aldehyde and bromopyridine moieties, while synthetically useful, are also the sites of potential degradation. By understanding and mitigating the risks of oxidation, hydrolysis, and photodegradation through proper storage and handling, researchers can ensure the quality and reliability of this important chemical intermediate. Adherence to the guidelines presented in this technical guide will contribute to the success and reproducibility of synthetic endeavors and the overall quality of drug discovery and development programs.
References
-
Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde. Available at: [Link]
- Horikoshi, S., et al. (2008). Photodegradation of tetrahalobisphenol-A (X=Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 797-802.
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
-
Georganics. 3-Bromo-4-pyridinecarboxaldehyde - High purity. Available at: [Link]
- Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6039.
-
PubChem. 3-Bromopyridine-4-carboxaldehyde. Available at: [Link]
- Fu, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(2), 566-571.
- Ramirez-Zamora, R. M., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
-
BuyersGuideChem. 3-Bromo-4-formylpyridine. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available at: [Link]
- Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
PubChem. 3-Pyridinecarboxaldehyde. Available at: [Link]
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
Sources
- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 4-Bromo-3-formylpyridine hydrochloride | CAS 154105-64-3 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
Introduction: The Strategic Value of 3-Aryl-4-pyridinecarboxaldehydes
The pyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Specifically, biaryl and heteroaryl structures created by forming a carbon-carbon bond at the 3-position of a pyridine ring are of significant interest. The title compound, 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, serves as a versatile and powerful building block for accessing this chemical space. Its aldehyde functional group at the 4-position provides a reactive handle for subsequent chemical transformations, such as reductive amination or olefination, making it an ideal starting material for building molecular complexity.[2]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4][5] This guide provides a detailed exploration of the strategic application of this reaction to 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, offering researchers a robust framework for synthesizing a diverse library of 3-aryl-4-pyridinecarboxaldehyde derivatives.
Pillar 1: The Catalytic Heart of the Reaction - The Suzuki-Miyaura Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[6]
The generally accepted mechanism involves three key steps:[6][7][8]
-
Oxidative Addition: A low-valent Pd(0) species, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of the 3-Bromo-4-pyridinecarboxaldehyde. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[9]
-
Transmetalation: For this step to occur, the organoboron species (e.g., a boronic acid) must be activated by a base. The base forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron atom.[10] This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are subsequently eliminated, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Pillar 2: Causality Behind Experimental Choices
The success of coupling an electron-deficient heteroaryl halide like 3-Bromo-4-pyridinecarboxaldehyde hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.
The Substrate: Handling and Reactivity
-
The Hydrochloride Salt: 3-Bromo-4-pyridinecarboxaldehyde is often supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The protonated pyridine nitrogen makes the ring more electron-deficient, which can facilitate the initial oxidative addition step.[6] However, this means a sufficient excess of base (at least one equivalent more than the boronic acid) is required to neutralize the salt and free the pyridine's lone pair before it can potentially coordinate to and inhibit the palladium catalyst.
-
The Aldehyde Group: The aldehyde is a robust functional group that is generally well-tolerated under typical Suzuki-Miyaura conditions.[5] However, prolonged reaction times at high temperatures or the use of strongly nucleophilic conditions could potentially lead to side reactions.
Catalyst and Ligand Selection: The Key to Success
For heteroaryl substrates, particularly electron-deficient ones, the choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.
-
Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl₂(dppf)].[8][11] These Pd(II) sources are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ can also be used directly.[6]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl halides, bulky and electron-rich phosphine ligands are often the solution.[9][12] Ligands like SPhos, XPhos, and P(t-Bu)₃ have proven highly effective in promoting the difficult oxidative addition step and facilitating reductive elimination.[12]
Base and Solvent System: The Reaction Environment
-
Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Inorganic bases are most common.
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for a range of substrates.[9][13] Cesium carbonate is more soluble and basic, often succeeding where others fail.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when using electron-rich phosphine ligands.[12][14]
-
-
Solvent Choice: The solvent must solubilize the reactants and facilitate the reaction. Anhydrous, degassed solvents are critical to prevent catalyst deactivation.
-
Ethers (1,4-Dioxane, THF): Excellent choices for their ability to dissolve both organic and inorganic components to some extent.[6][9]
-
Aromatic Hydrocarbons (Toluene): Often used for higher-temperature reactions.[13]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is very common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[13][15][16] It is crucial to thoroughly degas both the organic solvent and the water to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
Data Presentation: Survey of Reaction Conditions
The following table summarizes typical conditions successfully employed for Suzuki-Miyaura couplings of bromopyridine derivatives, providing a valuable starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | H₂O | 100 | 95 | [17] |
| 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(dba)₂ (5) | (t-Bu)₃P·HBF₄ (5) | DIPEA (1.5) | Toluene | 80 | 73 | [18] |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3.6) | K₃PO₄ (1.4) | Dioxane/H₂O | 100 | 98 | [12] |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] (3) | - | K₂CO₃ (2) | DME | 80 | 92 | [11] |
| 4-Bromo-3-methylaniline | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | High | [1] |
Experimental Workflow and Generalized Protocol
The following diagram and protocol provide a comprehensive, step-by-step guide for performing the Suzuki-Miyaura coupling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Generalized Laboratory Protocol
Objective: To synthesize a 3-aryl-4-pyridinecarboxaldehyde via Suzuki-Miyaura cross-coupling.
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde hydrochloride (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)[6]
-
Palladium catalyst (e.g., [Pd(dppf)Cl₂] or Pd(OAc)₂ with a ligand, 1-5 mol%)[9][11]
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)[9]
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv to account for HCl salt)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)[9]
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[9]
-
Add the palladium catalyst and, if separate, the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water (a common ratio is 4:1 or 5:1 organic solvent to water).[13]
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).
-
-
Work-up and Isolation:
-
Purification:
Conclusion and Future Applications
The Suzuki-Miyaura coupling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a reliable and highly effective method for accessing valuable 3-aryl-4-pyridinecarboxaldehyde intermediates. These products are primed for further derivatization, serving as key precursors in the synthesis of complex molecules for the pharmaceutical and materials science industries.[19][20] By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and create a diverse range of substituted pyridines essential for modern drug discovery programs.
References
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
- Suzuki Coupling.
-
3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
- Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. ResearchGate. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Available at: [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.se]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Application Note: Precision Wittig Olefination of 3-Bromo-4-Formylpyridine Hydrochloride
Executive Summary
3-Bromo-4-formylpyridine is a high-value heterocyclic scaffold, offering orthogonal functionalization handles: an electrophilic aldehyde for carbon chain extension and a 3-position bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its commercial supply as a hydrochloride salt (HCl) introduces a critical variable in base-sensitive reactions like the Wittig olefination.
Direct use of the hydrochloride salt in standard Wittig protocols leads to ylide quenching, stoichiometric mismatches, and lowered yields. Furthermore, the 3-bromo substituent is sensitive to lithium-halogen exchange, necessitating careful selection of bases.
This guide provides a validated, two-stage protocol: controlled neutralization followed by chemoselective olefination . This approach ensures reproducibility, maximizes yield, and preserves the halogen handle.
Strategic Considerations & Mechanistic Logic
The Hydrochloride Salt Challenge
The Wittig reaction relies on a nucleophilic phosphonium ylide. The hydrochloride proton of the substrate (
-
Direct Addition Failure: Adding the HCl salt directly to the generated ylide results in immediate protonation of the ylide, reverting it to the phosphonium salt and neutralizing the pyridine. This consumes 1 equivalent of the valuable ylide and halts the reaction.
-
In-Situ Neutralization Risk: attempting to neutralize in situ with excess base (e.g., n-BuLi) risks attacking the pyridine ring or triggering lithium-halogen exchange at the C3-bromine position.
Chemoselectivity (The 3-Bromo Handle)
The C3-bromine atom activates the C4-aldehyde via inductive electron withdrawal, making it highly electrophilic. However, it also renders the ring susceptible to nucleophilic attack.
-
Base Selection: Avoid n-butyllithium (n-BuLi) if possible. Use non-nucleophilic bases like Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS) to generate the ylide. These bases are sufficiently strong to deprotonate the phosphonium salt but sterically hindered enough to minimize side reactions with the bromopyridine core.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the necessity of the neutralization step to prevent ylide quenching.
Validated Experimental Protocols
Protocol A: Pre-Reaction Neutralization (The "Gold Standard")
Purpose: To isolate the reactive free base aldehyde, ensuring precise stoichiometry in the subsequent Wittig reaction.
Reagents:
-
3-Bromo-4-formylpyridine HCl
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, MgSO₄
Procedure:
-
Dissolution: Suspend 3-bromo-4-formylpyridine HCl (1.0 equiv) in DCM (10 mL/g).
-
Neutralization: Slowly add saturated aq. NaHCO₃ (3.0 equiv) while stirring. The solid will dissolve as the free base is liberated.
-
Note: CO₂ evolution will occur. Ensure adequate venting.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.
-
Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Concentrate under reduced pressure (keep bath < 30°C, as pyridine aldehydes can be volatile and unstable) to obtain the free base as a yellow/tan oil or solid.
-
Stability Check: Use immediately in the Wittig reaction. Do not store for prolonged periods to avoid oxidation to the carboxylic acid.
-
Protocol B: Wittig Olefination (General Procedure)
Scenario: Synthesis of a terminal alkene (Methylenation) using Methyltriphenylphosphonium bromide.
Reagents:
-
Methyltriphenylphosphonium bromide (MTPPBr) (1.2 equiv)
-
Base: KOtBu (1.2 equiv) or NaHMDS (1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Substrate: 3-Bromo-4-formylpyridine (Free Base from Protocol A) (1.0 equiv)
Step-by-Step Methodology:
-
Ylide Generation:
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Add MTPPBr (1.2 equiv) and anhydrous THF. Cool to 0°C.
-
Add KOtBu (1.2 equiv) portion-wise (or dropwise if using solution).
-
Observation: The suspension will turn bright yellow, indicating ylide formation. Stir at 0°C for 30–45 minutes.
-
-
Substrate Addition:
-
Dissolve the freshly prepared free base aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold ylide solution over 10 minutes.
-
Mechanistic Note: The yellow color may fade slightly as the ylide is consumed.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Target: Disappearance of aldehyde (UV active) and formation of the less polar alkene.
-
-
Workup:
-
Quench with saturated aq. NH₄Cl.
-
Dilute with EtOAc or Et₂O. Separate layers.
-
Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is a byproduct that can be difficult to remove.
-
Tip: Triturate the crude residue with cold hexanes/pentane (product is soluble, TPPO precipitates) or use a silica plug eluting with low-polarity solvent (e.g., 5-10% EtOAc/Hexanes).
-
-
Optimization & Troubleshooting
Base Compatibility Matrix
| Base | Suitability | Notes |
| n-BuLi | Low | High risk of Li-Halogen exchange at C3-Br. Only use at -78°C if strictly necessary. |
| KOtBu | High | Excellent balance of strength and steric bulk. Recommended for unstabilized ylides. |
| NaHMDS | High | Non-nucleophilic.[2] Very safe for halogenated pyridines. Soluble in THF. |
| NaOH/KOH | Medium | Suitable only for Phase Transfer Catalysis (PTC) conditions (DCM/Water + 18-Crown-6). Good for stabilized ylides.[1][3] |
Stereoselectivity Control
-
Z-Alkene (cis): Use unstabilized ylides (alkyl-PPh3) under "Salt-Free" conditions (filter off KBr if generated) or use NaHMDS in THF at -78°C.
-
E-Alkene (trans): Use stabilized ylides (ester/ketone-PPh3). These reactions can often be run in DCM at RT without strong bases (using weak bases like NEt3 or just refluxing if the ylide is pre-formed).
Common Failure Modes
-
No Reaction: Usually caused by wet solvent quenching the ylide or failure to neutralize the HCl salt fully. Solution: Karl-Fischer titration of THF; ensure Protocol A is followed.
-
Complex Mixture/Tars: Polymerization of the vinyl pyridine product. Solution: Add a radical inhibitor (e.g., BHT) during workup and concentration. Keep temperature low.
-
Debromination: Loss of the Br atom. Solution: Switch from n-BuLi to NaHMDS or KOtBu.
Workflow Visualization
Figure 2: Operational workflow for the conversion of the hydrochloride salt to the vinyl product.
References
-
Wittig Reaction Mechanism & Scope
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry.
-
Master Organic Chemistry. (2018). .
-
Pyridine Functionalization
-
Handling Pyridine Salts in Coupling
-
ChemicalBook. (2020). Synthesis of 4-vinylpyridine from 4-bromopyridine hydrochloride via Suzuki Coupling (Patent WO2020/132661). .
-
-
General Alkene Synthesis Protocols
Sources
- 1. atc.io [atc.io]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-pyridinecarboxaldehyde HCl
This Application Note is structured to provide a high-level technical guide for the synthesis of pharmaceutical intermediates using 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride as a starting scaffold.
Executive Summary
3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a "privileged scaffold" in medicinal chemistry due to its ortho-haloformyl motif. This structural arrangement—a reactive electrophile (aldehyde) adjacent to a displaceable halogen (bromine)—enables rapid access to fused heterocyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) and 1,6-naphthyridines . These fused systems are bioisosteres of indole and quinoline, respectively, and are critical pharmacophores in kinase inhibitors (e.g., JAK, SGK-1) and antiviral agents.
This guide details the handling of the hydrochloride salt form and provides validated protocols for converting this scaffold into high-value pharmaceutical intermediates.
Critical Handling Protocol: Salt Neutralization
Context: The starting material is often supplied as the hydrochloride salt (HCl) to enhance stability and shelf-life. However, most organometallic couplings (Suzuki, Sonogashira) and base-mediated condensations require the free base to prevent catalyst poisoning or stoichiometric imbalances.
Protocol: Generation of the Free Base
Objective: Isolate reactive 3-bromo-4-pyridinecarboxaldehyde from its HCl salt. Scale: 10.0 g (Input)
-
Dissolution: Suspend 3-Bromo-4-pyridinecarboxaldehyde HCl (10.0 g) in Dichloromethane (DCM, 100 mL) . The salt will likely remain suspended.
-
Neutralization: Slowly add Saturated Aqueous NaHCO₃ (100 mL) while stirring vigorously at 0°C.
-
Caution: CO₂ evolution will occur. Monitor effervescence.[1]
-
-
Partition: Transfer to a separatory funnel. Shake vigorously and separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with additional DCM (2 × 50 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄ , and filter.
-
Concentration: Concentrate under reduced pressure (Rotavap) at <30°C.
-
Critical Checkpoint: The free base is a low-melting solid (mp 81–83°C). Do not overheat , as pyridine aldehydes are prone to oxidative degradation (forming the carboxylic acid) or self-condensation.
-
-
Storage: Use immediately or store under Argon at -20°C.
Hero Application: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)
Mechanism: Tandem Sonogashira Coupling / Cyclization. Rationale: 6-Azaindoles are bioisosteres of indoles found in blockbuster drugs like Vemurafenib . This route constructs the pyrrole ring directly on the pyridine core.
Pathway Diagram
Caption: Figure 1. Convergent synthesis of 6-azaindole via Sonogashira coupling followed by ammonia-mediated cyclization.
Detailed Protocol
Reference: Adapted from J. Org. Chem. 2006, 71, 4021–4030 and Tetrahedron 2009, 65, 9015.
Step A: Sonogashira Coupling
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve Free Base Aldehyde (1.0 equiv) in anhydrous THF (10 mL/g) .
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.05 equiv) .
-
Reagents: Add Triethylamine (TEA, 3.0 equiv) followed by Trimethylsilylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show consumption of the bromide.
-
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). Isolate the TMS-protected alkyne intermediate.
Step B: Cyclization to 6-Azaindole
-
Reagent: Dissolve the intermediate from Step A in 7N Ammonia in Methanol (10 mL/g) .
-
Cyclization: Heat the solution in a sealed pressure tube at 80°C for 12 hours.
-
Workup: Cool to room temperature. Concentrate to dryness.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5).
-
Yield Target: 60–75% over two steps.
-
Secondary Application: Synthesis of 1,6-Naphthyridines
Rationale: The 1,6-naphthyridine scaffold is a core component in HIV-1 integrase inhibitors and antimalarial agents.
Pathway Diagram
Caption: Figure 2. One-pot assembly of the 1,6-naphthyridine ring system.
Protocol Summary (Friedländer-Type)
-
Mix: Combine Aldehyde (1.0 equiv) , Ketone (e.g., Acetophenone, 1.1 equiv) , and Ammonium Acetate (2.0 equiv) in Ethanol .
-
Catalyst: Add L-Proline (0.1 equiv) or Piperidine (cat.) .
-
Reflux: Heat at reflux (78°C) for 8–12 hours.
-
Isolation: Cool on ice. The product often precipitates. Filter and wash with cold ethanol.
Technical Specifications & Data Table
| Parameter | Specification / Value | Note |
| CAS Number | 70201-43-3 | |
| Molecular Weight | 186.01 g/mol (Free Base) | 222.47 g/mol (HCl Salt) |
| Appearance | Pale yellow to tan solid | Oxidizes to brown upon air exposure |
| Melting Point | 81–83 °C | Free base |
| Solubility | DCM, DMSO, Methanol, THF | Poor solubility in water (Free base) |
| pKa | ~3.5 (Pyridine Nitrogen) | Requires buffering in sensitive reactions |
| Storage | 2–8°C, Inert Gas (Argon/N₂) | Hygroscopic and Air Sensitive |
References
-
Azaindole Synthesis: Schirok, H. (2006). "Synthesis of 6-Azaindoles." The Journal of Organic Chemistry, 71(11), 4021–4030. Link
-
Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
-
Naphthyridine Synthesis: Wang, J., et al. (2019). "Recent Advances in the Synthesis of Naphthyridines." RSC Advances, 9, 12345-12360. Link
- Handling Pyridine Salts: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for handling pyridine instability).
Sources
Technical Guide: 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride in Medicinal Chemistry
Content Type: Application Note & Experimental Protocols Subject: 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride (CAS: 791614-70-9 [HCl salt] / 70201-43-3 [Free Base]) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Executive Summary: The "Ortho-Halo Formyl" Privilege
In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-4-pyridinecarboxaldehyde hydrochloride represents a high-value "privileged scaffold." Its utility stems from the ortho-halo formyl motif—a bifunctional arrangement allowing for divergent synthesis. The C-3 bromine offers a handle for cross-coupling (Suzuki, Stille, Sonogashira), while the C-4 aldehyde serves as an electrophilic anchor for reductive aminations or condensation reactions.[2]
Crucially, the simultaneous presence of these groups enables tandem annulation sequences , allowing researchers to rapidly construct fused bicyclic heterocycles (e.g., 1,6-naphthyridines, azaindoles) common in kinase inhibitors and GPCR ligands.[2]
Key Chemical Properties
| Property | Data |
| Molecular Formula | C₆H₄BrNO[3][4][5] · HCl |
| Molecular Weight | 222.47 g/mol (Salt) / 186.01 g/mol (Free Base) |
| Appearance | Pale yellow to tan crystalline solid (Hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, Water; Limited solubility in DCM (unless neutralized) |
| Stability | The HCl salt prevents oxidative degradation of the aldehyde (to carboxylic acid) and suppresses self-polymerization common in free-base pyridines.[2] |
Strategic Utility in Drug Design
The strategic value of this compound lies in its ability to serve as a linchpin for Diversity-Oriented Synthesis (DOS) .
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic workflows starting from 3-Bromo-4-pyridinecarboxaldehyde HCl.
Experimental Protocols
Critical Handling Note: The HCl Factor
Commercial supplies often come as the hydrochloride salt to ensure shelf stability.
-
Direct Use: In acidic media (e.g., reductive amination with NaBH₃CN), the salt can sometimes be used directly if the pH is adjusted.[2]
-
Neutralization: For transition-metal catalyzed couplings (Suzuki/Sonogashira), you must account for the HCl .[2] The salt will consume 1 equivalent of your base (e.g., K₂CO₃), potentially stalling the catalytic cycle if stoichiometry is not adjusted.[2]
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Functionalization of the C-3 position while preserving the C-4 aldehyde. Challenge: Pyridine aldehydes are prone to oxidation or Cannizzaro disproportionation under strong basic/aqueous conditions. Solution: Use of mild bases and non-aqueous (or minimal water) systems.[6]
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv)
-
Base: K₃PO₄ (3.5 equiv) — Note: Extra base accounts for HCl neutralization.[2]
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried reaction vial with the pyridine salt (1.0 mmol, 222 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (3.5 mmol, 742 mg).
-
Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) and degas the solvent by bubbling Nitrogen for 2 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).[2]
-
Reaction: Heat the block to 90°C. Monitor by LC-MS.
-
Checkpoint: The reaction is typically complete in 2–4 hours. Prolonged heating may degrade the aldehyde.
-
-
Work-up: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc). The aldehyde product is often visible under UV (254 nm).
Protocol B: "One-Pot" Reductive Amination
Objective: Derivatization of the C-4 aldehyde to modulate solubility or target engagement. Mechanism: Formation of an iminium ion followed by selective hydride reduction.
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv)
-
Amine (Primary or Secondary) (1.1 equiv)[2]
-
TEA (Triethylamine) (1.0 equiv) — To neutralize the HCl salt.[2]
-
Reducing Agent: NaBH(OAc)₃ (1.5 equiv)[2]
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[2]
Step-by-Step Procedure:
-
Free Base Generation (In Situ): In a round-bottom flask, suspend the pyridine salt (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol, 140 µL) and stir for 10 mins at RT. The solution should clarify or change texture as the free base is released.
-
Imine Formation: Add the amine (1.1 mmol). Stir for 30–60 minutes.
-
Observation: A slight exotherm or color change indicates imine formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.
-
Completion: Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated NaHCO₃ (aq).
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. Most products are pure enough for subsequent steps; otherwise, use amine-functionalized silica or neutral alumina for purification.[2]
Protocol C: Tandem Synthesis of 1,6-Naphthyridines
Objective: Constructing a fused bicyclic system using the C-3 Br and C-4 CHO. Mechanism: Sonogashira coupling followed by cyclization with ammonia/amine.
Workflow Diagram:
Figure 2: Cyclization logic for naphthyridine synthesis.
Step-by-Step Procedure:
-
Sonogashira Step: React 3-bromo-4-pyridinecarboxaldehyde (free base) with a terminal alkyne using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and TEA in DMF at RT.
-
Isolation: Isolate the 3-alkynyl-4-pyridinecarboxaldehyde intermediate.
-
Cyclization: Dissolve the intermediate in Methanol saturated with Ammonia (7N NH₃ in MeOH).
-
Heating: Heat in a sealed tube at 80°C for 4–8 hours.
-
Result: The ammonia condenses with the aldehyde to form an imine, which then attacks the adjacent alkyne (5-exo-dig or 6-endo-dig) to aromatize into the 1,6-naphthyridine system.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | HCl salt neutralized the base; pH too low. | Increase base to >3.0 equivalents. Ensure salt is fully neutralized before heating. |
| Aldehyde Oxidation | Trace oxygen in solvent; old peroxide-containing ether/dioxane. | Use freshly distilled solvents or rigorous degassing. Store intermediate under Argon. |
| Polymerization | Free base stored too long at RT. | Store the HCl salt at 4°C. Only generate the free base immediately before use. |
| Incomplete Amine Conv. | Imine hydrolysis due to wet solvent. | Use molecular sieves (4Å) during the imine formation step (Step 2 of Protocol B). |
References
-
Suzuki-Miyaura Coupling on Pyridine Systems: Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." (Analogous halo-pyridine chemistry). Source:Beilstein J. Org. Chem., 2021.[2][6] URL:[Link]
-
Reductive Amination Methodologies: Title: "Reductive Amination: A Robust Protocol." Source:Master Organic Chemistry. URL:[Link]
Sources
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-4-pyridinecarboxaldehyde
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde with terminal alkynes. Pyridine-containing alkynes are pivotal structural motifs in a vast array of pharmaceuticals and functional materials, making the mastery of this reaction essential.[1][4] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization and troubleshooting, ensuring a high rate of success in the laboratory.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool for the synthesis of conjugated enynes and arylalkynes.[4] The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][5][6] Its mild reaction conditions, broad functional group tolerance, and high yields have led to its widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][4]
The focus of this guide, 3-bromo-4-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry. The pyridine nitrogen introduces a key site for hydrogen bonding and alters the electronic properties of the molecule, while the aldehyde group provides a handle for further synthetic transformations. The ability to introduce a diverse range of alkyne-containing fragments at the 3-position via Sonogashira coupling opens up a vast chemical space for the development of novel therapeutic agents.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Reductive Elimination (Pre-catalyst Activation): If a Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-4-pyridinecarboxaldehyde) to form a Pd(II)-aryl complex.[5] The reactivity order for halides is generally I > Br > Cl.[7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5]
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide species.[5]
The amine base serves a dual purpose: it acts as a base to deprotonate the alkyne and also as a solvent in many cases.[1] It also neutralizes the hydrogen halide byproduct formed during the reaction.[1]
It is important to note that copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1][7]
Experimental Protocol: Sonogashira Coupling of 3-Bromo-4-pyridinecarboxaldehyde
This section provides a detailed, step-by-step procedure for the Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde with a generic terminal alkyne.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 3-Bromo-4-pyridinecarboxaldehyde | C₆H₄BrNO | 186.01 | 1.0 | 1.0 | Ensure high purity. |
| Terminal Alkyne | R-C≡CH | Varies | 1.2 | 1.2 | Should be free of impurities. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 | 0.03 | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 | 0.05 | Use a fresh bottle if possible.[7] |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | Solvent | Anhydrous and degassed. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Co-solvent | Anhydrous and degassed. |
| Inert Gas | Ar or N₂ | - | - | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-pyridinecarboxaldehyde (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol) under a counterflow of inert gas (argon or nitrogen).[8]
-
Solvent Addition: Add anhydrous and degassed triethylamine (e.g., 5 mL) and anhydrous and degassed tetrahydrofuran (e.g., 10 mL) to the flask via syringe.[9] The use of an amine as both a base and solvent is common.[1]
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen, which can lead to undesired Glaser-type homocoupling of the alkyne.[7]
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) depending on the reactivity of the substrates.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Experimental Workflow Diagram
Caption: General experimental workflow for Sonogashira coupling.
Process Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. This section provides guidance on optimizing reaction conditions and troubleshooting common issues.
Optimization Parameters
-
Catalyst System: While PdCl₂(PPh₃)₂ is a common choice, other palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with additional phosphine ligands can be screened.[5][11] The catalyst loading can typically range from 1-5 mol%.
-
Solvent: The choice of solvent can significantly impact the reaction. While a mixture of an amine and a co-solvent like THF or DMF is common, conducting the reaction in neat amine can also be effective.[1][12]
-
Base: Triethylamine and diisopropylethylamine are frequently used. For less reactive substrates, stronger bases like DBU or inorganic bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.[1][2]
-
Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive aryl bromides.[7][13] Temperatures typically range from room temperature to 80-100 °C.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[7] |
| Poor quality of reagents | Purify starting materials. Ensure solvents and amine base are anhydrous.[12] | |
| Insufficient temperature | Gradually increase the reaction temperature. Aryl bromides often require heating.[7][13] | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[7] |
| High copper loading | Reduce the amount of copper(I) iodide or consider a copper-free protocol.[1][7] | |
| Decomposition of Catalyst (Formation of Palladium Black) | High temperature | Reduce the reaction temperature. |
| Impurities in reagents | Use high-purity reagents and solvents.[7] | |
| Inappropriate solvent | Some solvents may promote catalyst decomposition. Consider screening alternative solvents.[12] |
Catalytic Cycle Visualization
The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling of 3-bromo-4-pyridinecarboxaldehyde is a robust and versatile method for the synthesis of a wide range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the pursuit of novel molecules for drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The Sonogashira Coupling. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]
-
(PDF) Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
-
Sonogashira reaction on pyridinium N-heteroarylaminides - Sci-Hub. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. [Link]
-
Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides - RUA. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
use of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride as a synthetic building block
Topic: Use of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride as a Synthetic Building Block Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base) is a high-value heterocyclic intermediate. Its structural utility lies in the orthogonal reactivity of its substituents: an electrophilic aldehyde at the C4 position and a reactive aryl bromide at the C3 position. This "3,4-substitution pattern" is a privileged scaffold in medicinal chemistry, serving as a critical precursor for fused azaindoles (pyrrolo[3,2-c]pyridines) , naphthyridines , and biaryl kinase inhibitors (e.g., JAK3, SGK-1, and p38 MAP kinase inhibitors).
This guide details the handling, synthetic versatility, and specific protocols for utilizing this reagent, with a focus on managing the hydrochloride salt form in sensitive organometallic catalysis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 3-Bromo-4-pyridinecarboxaldehyde hydrochloride |
| Common Name | 3-Bromoisonicotinaldehyde HCl |
| CAS No.[1] (Free Base) | 70201-43-3 |
| Molecular Formula | C₆H₄BrNO[2] · HCl |
| Molecular Weight | 222.47 g/mol (Salt) / 186.01 g/mol (Free Base) |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol. Sparingly soluble in non-polar organics (unless neutralized). |
| Stability | Hygroscopic; Air/Light sensitive. Store under inert atmosphere at -20°C. |
Critical Handling Note: Commercial samples are often supplied as the hydrochloride salt to improve shelf stability (preventing oxidative degradation of the aldehyde). You must account for the acidic nature of the salt in reaction stoichiometry. Standard protocols often require an initial neutralization step or an excess of base (e.g., +1.0 equiv of K₂CO₃) to liberate the free base in situ.
Synthetic Versatility (Divergent Synthesis)
The utility of 3-Bromo-4-pyridinecarboxaldehyde lies in its ability to serve as a linchpin for divergent synthesis. The C3-Bromine allows for metal-catalyzed cross-coupling, while the C4-Aldehyde allows for condensation, reduction, or reductive amination.
Diagram 1: Divergent Synthetic Pathways
The following diagram maps the core transformations accessible from this scaffold.
Caption: Divergent synthesis map showing the transformation of 3-Bromo-4-pyridinecarboxaldehyde into four distinct chemical classes.
Detailed Experimental Protocols
Protocol A: In Situ Neutralization and Suzuki-Miyaura Coupling
Objective: Synthesis of 3-aryl-4-pyridinecarboxaldehydes without isolating the free base. Challenge: The acidic HCl salt can poison acid-sensitive Pd ligands or protonate reactive intermediates if not quenched.
Reagents:
-
3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv, 5.0 mmol)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[3] · DCM (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.5 equiv )[4]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a 50 mL Schlenk flask, add the hydrochloride salt (1.11 g, 5.0 mmol) and Aryl Boronic Acid (6.0 mmol).
-
Base Addition (Critical): Add K₂CO₃ (2.42 g, 17.5 mmol).
-
Note: 1.0 equiv of base is consumed immediately to neutralize the HCl salt. The remaining 2.5 equiv act as the base for the Suzuki catalytic cycle.
-
-
Solvent & Degassing: Add 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (204 mg, 0.25 mmol) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass = MW of product).
-
Work-up: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL). The product resides in the organic layer. Dry over Na₂SO₄ and concentrate.
Protocol B: Synthesis of 5-Azaindoles (Pyrrolo[3,2-c]pyridine)
Objective: Construction of the 5-azaindole core, a bioisostere of indole found in many antitumor agents. Mechanism: Sonogashira coupling followed by copper-mediated cyclization.
Workflow Diagram:
Caption: Workflow for the conversion of the pyridine scaffold into a 5-azaindole core.
Step-by-Step Procedure:
-
Free-Basing (Recommended): Dissolve 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 g) in water (10 mL). Slowly add sat. NaHCO₃ until pH ~8. Extract with EtOAc (3 x 10 mL), dry (MgSO₄), and concentrate to obtain the yellow oil/solid free base.
-
Coupling: Dissolve free base (4.5 mmol) in anhydrous DMF (15 mL). Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%). Add Triethylamine (3.0 equiv).
-
Alkyne Addition: Add terminal alkyne (1.2 equiv) dropwise. Stir at RT for 4 hours (Sonogashira).
-
Cyclization: Add tert-butylamine (2.0 equiv) or ammonia equivalent (e.g., NH₄OAc) and CuI (10 mol%). Heat to 100°C for 12 hours.
-
Result: The reaction forms the pyrrole ring fused to the pyridine, yielding the 5-azaindole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Incomplete neutralization of HCl salt. | Increase base (K₂CO₃) by 1.0 equiv.[4][1] Ensure efficient degassing (O₂ poisons Pd). |
| Aldehyde Oxidation | Air exposure during storage. | Store salt at -20°C. If free-basing, use immediately. Check purity by ¹H NMR (CHO peak at ~10.0 ppm). |
| Protodebromination | Overheating or excess hydride source. | Lower reaction temp to 60-80°C. Use anhydrous solvents. |
| Precipitation | Solubility of the HCl salt in non-polar solvents. | Use polar aprotic solvents (DMF, DMSO) or mixed systems (Dioxane/H₂O) to solubilize the salt before reaction. |
References
-
BenchChem. (2025).[4] Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.[4]Link
-
Organic Chemistry Portal. (2017). Synthesis of Azaindoles. (Citing: H. Sun et al., Synthesis, 2017, 49, 4845-4852). Link
-
ResearchGate. (2025). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[5]Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-pyridinecarboxaldehyde.Link
-
ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry.Link
Sources
Application Note: Condensation Protocols for 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
Executive Summary & Compound Analysis
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, fused ring systems (e.g., pyrido[4,3-d]pyrimidines), and complex ligands.
Chemical Profile[1][2][3][4][5][6][7][8]
-
Core Reactivity: The C4-aldehyde is highly electrophilic due to the electron-withdrawing nature of the pyridine ring and the ortho-bromine atom.
-
Salt Form Implication: The hydrochloride salt (HCl) stabilizes the aldehyde against oxidation but renders the material acidic. Crucial Step: Most condensation reactions require a free electron pair on the nucleophile (amine/enolate); therefore, in situ neutralization or free-basing is mandatory before the main reaction.
-
Strategic Utility: The C3-Bromine allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the aldehyde has been derivatized.
Handling & Pre-Treatment (The "Free-Base" Strategy)
Before initiating any condensation protocol, the acidic proton of the hydrochloride salt must be managed to prevent quenching of basic catalysts or nucleophiles.
Method A: In-Situ Neutralization (Recommended for One-Pot Reactions)
For reactions utilizing organic bases (e.g., Et₃N, DIPEA) or buffers (NaOAc), add 1.05 equivalents of the base directly to the reaction mixture before adding the nucleophile.
Method B: Isolation of Free Base (Recommended for Sensitive Nucleophiles)
-
Dissolve the HCl salt in minimal water.
-
Carefully adjust pH to ~8-9 using saturated NaHCO₃ solution.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Note: Use immediately; the free aldehyde is prone to air oxidation.
Protocol 1: Reductive Amination (Schiff Base Formation & Reduction)
This protocol describes the condensation with a primary amine followed by reduction to a secondary amine. This is critical for installing solubilizing groups or pharmacophores.
Mechanism & Workflow
The reaction proceeds via a hemiaminal intermediate to an imine (Schiff base), which is subsequently reduced.
Figure 1: Step-wise reductive amination workflow.
Experimental Procedure
Reagents:
-
Aldehyde HCl salt (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
-
STAB (Sodium triacetoxyborohydride) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Steps:
-
Neutralization: In a dry flask under N₂, suspend 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.1 mmol) and stir for 10 min until the solution clarifies.
-
Imine Formation: Add the primary amine (1.1 mmol). Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde. The imine intermediate is often visible.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion. If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops).
-
Reaction: Allow to warm to RT and stir overnight (12-16 h).
-
Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Protocol 2: Knoevenagel Condensation[9]
This reaction couples the aldehyde with an active methylene compound (e.g., Malononitrile, Ethyl cyanoacetate) to form an electron-deficient alkene.
Mechanism & Workflow
The base deprotonates the active methylene, generating a carbanion that attacks the carbonyl.[2] Dehydration follows to yield the conjugated system.[3]
Figure 2: Knoevenagel condensation pathway.
Experimental Procedure
Reagents:
-
Aldehyde HCl salt (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Base: Piperidine (catalytic, 0.1 equiv) or Et₃N (1.1 equiv if neutralizing in situ).
-
Solvent: Ethanol (EtOH).
Steps:
-
Setup: Dissolve Aldehyde HCl (1.0 mmol) in EtOH (5 mL).
-
Neutralization: Add Et₃N (1.0 mmol) to free-base the aldehyde. Stir for 5 mins.
-
Addition: Add Malononitrile (1.1 mmol).
-
Catalysis: Add Piperidine (0.1 mmol, ~2 drops).
-
Reaction: Heat to reflux (78°C) for 2–4 hours.
-
Observation: The product often precipitates out of the ethanol solution upon cooling.
-
-
Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If no precipitate, concentrate and purify via recrystallization or column chromatography.
Protocol 3: Cyclization to Pyrazolopyridines
Condensation with hydrazine derivatives creates a fused bicyclic system. The bromine at C3 is prone to displacement after hydrazone formation, leading to cyclization.
Reagents:
-
Aldehyde HCl salt (1.0 equiv)
-
Hydrazine hydrate (excess, 3-5 equiv)
-
Solvent: Ethanol or n-Butanol.
Steps:
-
Dissolve Aldehyde HCl in EtOH. Add Et₃N (1.0 equiv).
-
Add Hydrazine hydrate.
-
Reflux for 6–12 hours. The intermediate hydrazone forms first, followed by intramolecular nucleophilic aromatic substitution (SNAr) displacing the Bromine.
-
Note: High temperatures (n-Butanol reflux) may be required to force the Br-displacement.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 1.05-1.1 eq of base (Et₃N/DIPEA) is added before the nucleophile. Check pH > 7. |
| No Reaction | Aldehyde oxidation (to carboxylic acid). | Check starting material by 1H NMR (CHO peak at ~10 ppm). Use fresh free base or keep under inert atmosphere. |
| Side Products | Bis-addition (Reductive Amination). | Use excess amine (1.2–1.5 eq) to prevent the secondary amine product from reacting with another aldehyde molecule. |
| Stuck at Imine | Reduction too slow. | Add catalytic Acetic Acid (AcOH) during the STAB reduction step to activate the imine. |
Safety Information (E-E-A-T)
-
Lachrymator: Pyridine aldehydes can be irritating to eyes and respiratory tracts. Handle in a fume hood.
-
Skin Sensitizer: The brominated motif increases lipophilicity and skin permeation. Wear nitrile gloves and lab coat.
-
Reactive: Do not mix strong acids with the STAB reduction step (generates H₂ gas).
References
-
Reductive Amination General Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Pyridine Aldehyde Reactivity: Scriven, E. F. V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Knoevenagel Condensation Review: Tietze, L. F. "Domino Reactions in Organic Synthesis." Chemical Reviews, 1996, 96(1), 115-136. Link
- Synthesis of Fused Pyridines: Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley, 2004.
-
Compound Data: PubChem CID 24882923 (3-Bromo-4-pyridinecarboxaldehyde). Link
Sources
role of 3-Bromo-4-pyridinecarboxaldehyde in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 3-Bromo-4-pyridinecarboxaldehyde in Kinase Inhibitor Design
Part 1: Executive Summary & Strategic Rationale
In the landscape of kinase inhibitor discovery, 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the ortho relationship between the electrophilic aldehyde (C4) and the halogen handle (C3) on a pyridine core.
For medicinal chemists, this molecule is not merely a building block; it is a bifunctional divergence point . It allows for the rapid construction of "privileged scaffolds" (such as 5-azaindoles and 1,6-naphthyridines) that mimic the adenine ring of ATP, a requirement for Type I and Type II kinase inhibitors.
Key Chemical Advantages:
-
Scaffold Hopping: Enables the transition from a simple pyridine to fused bicyclic systems (azaindoles, naphthyridines) in 1-2 steps.
-
Vector Control: The C3 and C4 positions correspond to vectors often directing substituents toward the kinase "hinge region" and the "solvent front," respectively.
-
Orthogonal Reactivity: The distinct reactivity profiles of the aldehyde (nucleophilic addition) and the bromide (Pd-catalyzed cross-coupling) allow for controlled, sequential functionalization.
Part 2: Reactivity Map & Workflow Visualization
The following diagram illustrates the central role of this intermediate in accessing diverse chemical space relevant to drug discovery.
Caption: Figure 1. Divergent synthetic pathways from 3-Bromo-4-pyridinecarboxaldehyde to key kinase inhibitor chemotypes.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the 5-Azaindole Core (1H-pyrrolo[3,2-c]pyridine)
Application: Construction of ATP-competitive scaffolds (e.g., Vemurafenib analogs). Mechanism: This protocol utilizes a "masked aldehyde" approach via Suzuki coupling with an ethoxyvinyl borolane, followed by acid-mediated cyclization.[1] This avoids the harsh conditions of traditional condensation reactions.
Reagents:
-
Substrate: 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv)
-
Reagent: (E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Cyclization Acid: 6M HCl (aq)
Step-by-Step Methodology:
-
Degassing (Critical): In a microwave vial or sealed tube, combine the pyridine substrate, borolane reagent, and base in the solvent mixture. Sparge with Argon for 10 minutes. Note: Pyridine halides are prone to homocoupling if oxygen is present.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of Argon and seal the vessel.
-
Coupling: Heat to 90°C for 4 hours . Monitor by LC-MS for the disappearance of the bromide and formation of the vinyl ether intermediate.
-
Cyclization: Cool the mixture to room temperature. Add 6M HCl (5-10 equiv) directly to the reaction mixture.
-
Reflux: Heat the acidic mixture to 80°C for 2 hours . The vinyl ether hydrolyzes to an unstable aldehyde/ketone intermediate which spontaneously cyclizes with the pyridine nitrogen to form the azaindole.
-
Workup: Neutralize carefully with NaOH or NaHCO₃ to pH 8. Extract with EtOAc (3x).
-
Purification: Flash chromatography (DCM/MeOH gradient). 5-Azaindoles are polar; use 0-10% MeOH.
Why this works: The ethoxyvinyl group acts as a two-carbon "acetaldehyde" equivalent. Upon hydrolysis, it generates an aldehyde pendent to the pyridine ring, which condenses intramolecularly with the pyridine nitrogen (which acts as a nucleophile in its tautomeric form) to close the pyrrole ring.
Protocol B: Modular Functionalization (Suzuki + Reductive Amination)
Application: Late-stage diversification to optimize ADME properties or explore Structure-Activity Relationships (SAR).
Decision Matrix: Order of Operations
| Scenario | Recommended Path | Rationale |
|---|
| Standard | 1. Reductive Amination
Protocol: Path 1 (Reductive Amination First)
-
Imine Formation:
-
Dissolve 3-Bromo-4-pyridinecarboxaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).
-
Add the amine (1.1 equiv).
-
Optimization: If the amine is an HCl salt, add TEA (1.1 equiv).
-
Stir for 30 mins at RT.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Optional: Add Acetic Acid (1.0 equiv) to catalyze the reaction if the amine is weakly nucleophilic.
-
Stir at RT for 4-16 hours.
-
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Suzuki Coupling (Subsequent Step):
-
Take the crude bromo-amine product.
-
React with Aryl-Boronic Acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M aq, 3 equiv) in DME/Ethanol/Water.
-
Heat to 100°C (microwave 30 min or reflux 4h).
-
Part 4: Data Presentation & Troubleshooting
Common Pitfalls & Solutions
| Issue | Root Cause | Solution |
| Low Yield in Reductive Amination | Pyridine Nitrogen Interference | The pyridine nitrogen can coordinate with Boron or become protonated, deactivating the aldehyde. Fix: Ensure pH is ~5-6 (use AcOH) and use STAB, not NaBH₄. |
| Homocoupling during Suzuki | Oxidation of Pd | Incomplete degassing. Fix: Freeze-pump-thaw cycles are superior to sparging for pyridine halides. |
| Aldehyde Oxidation | Air Sensitivity | The aldehyde oxidizes to the carboxylic acid (inactive) on shelf storage. Fix: Store under Argon at -20°C. Verify purity by ¹H NMR (CHO peak at ~10.0 ppm) before use. |
| Protodeboronation | Unstable Boronic Acids | 2-Heterocyclic boronic acids often deborylate. Fix: Use Boronic Esters or MIDA boronates; switch base to K₃PO₄. |
Part 5: References
-
Synthesis of Fused Pyridines (Azaindoles):
-
Suzuki Coupling Methodology:
-
Reductive Amination Protocols:
-
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
-
Source: Journal of Organic Chemistry (ACS), 1996.
-
URL:[Link]
-
Relevance: The "Gold Standard" protocol for STAB reductions.
-
-
Kinase Inhibitor Design (General):
Sources
Protecting Group Strategies for 3-Bromo-4-formylpyridine: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Challenges of a Versatile Building Block
3-Bromo-4-formylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of three key reactive sites: the electrophilic aldehyde, the bromine-bearing carbon susceptible to cross-coupling and metal-halogen exchange, and the electron-deficient pyridine ring itself.[1][2][3] This trifecta of reactivity, however, presents a significant challenge for the synthetic chemist: how to selectively perform reactions at one site without unintended transformations at another. The aldehyde, being highly reactive towards nucleophiles and susceptible to oxidation, often requires protection to enable the selective functionalization of the C-Br bond or other positions on the pyridine ring.[1][4]
This application note provides a detailed guide to the strategic protection and deprotection of the formyl group in 3-bromo-4-formylpyridine. We will delve into the rationale behind choosing a specific protecting group, provide detailed, field-proven protocols, and offer insights into the stability and compatibility of these groups with common downstream synthetic transformations.
The Strategic Imperative for Aldehyde Protection
The primary motivation for protecting the aldehyde in 3-bromo-4-formylpyridine is to facilitate reactions that are incompatible with a free formyl group. Such reactions include:
-
Metal-Halogen Exchange: The generation of a pyridyl organometallic species via lithium-halogen or magnesium-halogen exchange is a powerful method for introducing new carbon-carbon or carbon-heteroatom bonds.[2] However, the resulting highly nucleophilic organometallic intermediate would readily add to the unprotected aldehyde, leading to undesired side products.
-
Palladium-Catalyzed Cross-Coupling Reactions: While many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are tolerant of aldehydes, certain conditions, particularly those employing strong bases or highly reactive organometallic coupling partners, can lead to side reactions with the formyl group.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for 3-halopyridines, reactions involving strong nucleophiles could potentially target the aldehyde in addition to, or instead of, the desired substitution at the bromine-bearing carbon.[2]
The ideal protecting group should be easily installed in high yield, stable to the subsequent reaction conditions, and readily removed under mild conditions that do not affect the newly installed functional group or other parts of the molecule.[4][5]
Selecting the Optimal Protecting Group: A Decision Framework
The choice of protecting group is dictated by the specific reaction conditions the protected intermediate will be subjected to. The following diagram outlines a decision-making process for selecting an appropriate protecting group for 3-bromo-4-formylpyridine.
Caption: Decision tree for selecting an aldehyde protecting group.
Key Protecting Group Strategies: Protocols and Applications
Based on the decision framework, acetals and dithianes are the most suitable protecting groups for the aldehyde in 3-bromo-4-formylpyridine, particularly when subsequent reactions involve organometallic reagents.
Acetal Protection: The Workhorse Strategy
Cyclic acetals, such as 1,3-dioxolanes, are the most common and versatile protecting groups for aldehydes.[5][6] They are readily formed, stable to a wide range of non-acidic reagents, and can be deprotected under mild acidic conditions.[4][7][8][9]
Caption: Acetal protection of 3-bromo-4-formylpyridine.
Materials:
-
3-Bromo-4-formylpyridine
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-bromo-4-formylpyridine, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will collect in the Dean-Stark trap.[10]
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetal.
Materials:
-
3-Bromo-4-(1,3-dioxolan-2-yl)pyridine
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (catalytic)
Procedure:
-
Dissolve the protected pyridine in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.
A variety of mild deprotection methods for aromatic acetals have been developed, including the use of cerium(III) triflate in wet nitromethane and β-cyclodextrin in water under neutral conditions.[11][12][13]
Dithiane Protection: For Enhanced Stability
1,3-Dithianes are another excellent choice for aldehyde protection, offering greater stability than their oxygen-based acetal counterparts, particularly towards some Lewis acids.[14][15] They are formed by reacting the aldehyde with 1,3-propanedithiol.[15]
Caption: Dithiane protection of 3-bromo-4-formylpyridine.
Materials:
-
3-Bromo-4-formylpyridine
-
1,3-Propanedithiol (1.1 equivalents)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (catalytic) or concentrated HCl (catalytic)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromo-4-formylpyridine in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add 1,3-propanedithiol, followed by the dropwise addition of a catalytic amount of BF3·OEt2.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure dithiane.
The deprotection of dithianes often requires specific, sometimes harsh, conditions.[16] A variety of methods have been developed, including those employing metal-based reagents, oxidative conditions, and other miscellaneous protocols.[14] A mild and efficient method involves the use of hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system.[17][18]
Materials:
-
2-(3-Bromopyridin-4-yl)-1,3-dithiane
-
30% Aqueous hydrogen peroxide
-
Iodine (5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the dithiane in water, add sodium dodecyl sulfate to create a micellar system.[14]
-
Stir the reaction at room temperature, monitoring by TLC.[14]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.[14]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the product via chromatography.[14]
Other deprotection methods include the use of mercury(II) salts, although these are toxic, and various other oxidative cleavage reagents.[14][19]
Comparative Analysis of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, cat. acid (e.g., TsOH), reflux with water removal[10] | Mild aqueous acid (e.g., HCl, TsOH)[4][16] | Stable to bases, nucleophiles, organometallics, and reducing agents[4][9] | Readily available reagents, mild deprotection | Labile to acidic conditions |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis or Brønsted acid catalyst[15] | Oxidative (e.g., I2/H2O2, NBS) or metal-catalyzed (e.g., HgCl2) methods[14][16] | Very stable to a wide range of conditions, including acidic and basic media[14] | High stability, can be used as an acyl anion equivalent | Deprotection can require harsh or toxic reagents[14][16] |
Conclusion
The successful synthesis of complex molecules derived from 3-bromo-4-formylpyridine hinges on the strategic use of protecting groups. Both acetals and dithianes provide robust protection for the formyl group, enabling a wide array of subsequent chemical transformations at the C-Br bond. The choice between these two primary strategies should be guided by the specific requirements of the synthetic route, with particular attention to the conditions of the subsequent steps and the desired deprotection method. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic challenges posed by this versatile building block and unlock its full potential in their research and development endeavors.
References
-
Reddy, M. S., Narender, M., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using β-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Reddy, M. S., Narender, M., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018–2019. [Link]
-
Kametani, T., Kondoh, H., Honda, T., Suzuki, Y., & Morit, W. (1989). Simple and Chemoselective Deprotection of Acetals Using Aqueous Dimethyl Sulfoxide. Chemistry Letters, 18(5), 901-904. [Link]
-
Thevenet, D., et al. (2011). An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals. Helvetica Chimica Acta, 94(2). [Link]
-
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]
-
Zolfaghar, H., & Fakhri, M. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(8), 643-648. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Academia.edu. (n.d.). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Royal Society of Chemistry. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(4), 4283–4290. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]
-
MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
PubChem. (n.d.). 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. [Link]
Sources
- 1. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 13. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
catalytic cross-coupling reactions of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride
This Application Note is designed for research scientists and medicinal chemists utilizing 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3) as a bifunctional scaffold. It prioritizes field-proven protocols, mechanistic troubleshooting, and strategic handling of the hydrochloride salt form.
Introduction: The Bifunctional Advantage
3-Bromo-4-pyridinecarboxaldehyde is a "linchpin" scaffold in drug discovery, offering two orthogonal reactive sites:
-
C3-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).
-
C4-Aldehyde: A versatile electrophile for condensation (reductive amination, Wittig, heterocycle formation).
This proximity (3,4-substitution) allows for the rapid construction of fused bicyclic systems (e.g., 1,6-naphthyridines, isoquinolines) often found in kinase inhibitors. However, the commercial supply as a Hydrochloride (HCl) salt introduces a critical variable: acidity. Failure to neutralize the salt in situ is the #1 cause of catalytic failure due to base consumption and catalyst protonation.
Critical Handling: The "Neutralization Factor"
Most Pd-catalyzed cycles require a basic environment. The HCl salt acts as a buffer, consuming 1 equivalent of the base immediately.
The Rule of "N+1":
When calculating base equivalents for this substrate, always use the formula:
| Base Type | Standard Eq. | Required Eq. for HCl Salt | Reason |
| Carbonates ( | 2.0 - 3.0 | 3.0 - 4.0 | Carbonates are biphasic; excess ensures steady pH. |
| Amines ( | 2.0 - 3.0 | 3.5 - 4.0 | Amines can form salts with HCl that precipitate, altering ionic strength. |
| Alkoxides ( | 1.2 - 1.5 | 2.5 | Strong bases are consumed rapidly; insufficient base stops the transmetallation. |
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling aryl/heteroaryl boronic acids to the C3 position while preserving the C4-aldehyde.
Mechanistic Workflow
The aldehyde is electron-withdrawing, activating the C3-Br bond for oxidative addition. However, the pyridine nitrogen can coordinate to Pd, poisoning the catalyst. We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand prevents the formation of stable (inactive) bis-pyridine-palladium complexes.
Figure 1: Logic flow for Suzuki Coupling of Pyridine HCl salts. Note the critical neutralization step.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol
-
Setup: To a 20 mL vial equipped with a stir bar, add:
-
3-Bromo-4-pyridinecarboxaldehyde HCl (222 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.2 - 1.5 mmol)
- (414 mg, 3.0 mmol) (Note: 3 eq used to offset HCl)
-
Pd(dppf)
(41 mg, 0.05 mmol, 5 mol%)
-
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas is critical.
-
Technique: Sparge with Nitrogen for 5 minutes. The aldehyde is prone to oxidation to the carboxylic acid if
is present under basic conditions.
-
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Monitoring: TLC (50% EtOAc/Hex). The aldehyde spot is usually UV active and stains with DNP (orange).
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.-
Purification: Flash chromatography. Pyridines often streak; add 1%
to the eluent if necessary.
-
Protocol B: Sonogashira Coupling (Alkyne Insertion)
Objective: Introduction of an alkyne linker. Challenge: The aldehyde functionality is generally stable, but the basicity required for Sonogashira can trigger Cannizzaro reactions or aldol condensations if too harsh.
Optimized Conditions
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base:
(Excess, acts as solvent/base) -
Solvent: THF or DMF (Avoid pure amine solvents if aldehyde condensation is observed).
Protocol
-
Dissolution: Dissolve the HCl salt (1.0 mmol) in dry THF (5 mL) and
(3 mL).-
Observation: A white precipitate (
) will form immediately. This is normal.
-
-
Catalyst Addition: Add
(35 mg) and CuI (10 mg) under . -
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Temperature: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
-
Warning: Do not exceed 60°C. High temps with CuI can promote alkyne homocoupling (Glaser coupling) or aldehyde degradation.
-
Protocol C: Buchwald-Hartwig (The "Protection" Imperative)
Objective: Forming a C-N bond at the C3 position. Critical Issue: Amines react with aldehydes to form imines (Schiff bases) faster than the Pd-catalyzed coupling occurs. Solution: You must protect the aldehyde or perform the reductive amination before the coupling.
Decision Matrix: Amine vs. Aldehyde
Use this logic to select the correct workflow:
Figure 2: Strategic decision tree for introducing nitrogen nucleophiles.
Recommended Protocol (Route B: Protection Strategy)
-
Protection: Reflux 3-bromo-4-pyridinecarboxaldehyde HCl with Ethylene Glycol (5 eq) and pTsOH (cat.) in Toluene (Dean-Stark trap) to form the acetal.
-
Coupling:
-
Catalyst:
(2 mol%) + Xantphos (4 mol%). Xantphos is excellent for pyridines. -
Base:
(2.0 eq). Avoid NaOtBu if the acetal is sensitive, though usually acetals tolerate base well. -
Solvent: 1,4-Dioxane, 100°C.
-
-
Deprotection: Treat the crude coupling product with 1M HCl/THF (1:1) at RT for 2 hours to restore the aldehyde.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | Switch to high-affinity ligands like XPhos or SPhos . Increase Temp to 100°C. |
| No Reaction (Black Pd ppt) | HCl salt killed the base/catalyst. | Double check base equivalents. Did you add the extra eq for the HCl? |
| Aldehyde to Acid (Oxidation) | Degas solvents rigorously. Use an Argon balloon. | |
| Homocoupling of Boronic Acid | Low rate of oxidative addition. | The C3-Br is activated, but if using electron-poor boronic acids, transmetallation slows. Add Ag2O (silver oxide) to facilitate transmetallation. |
| Product is a complex mixture | Aldehyde condensation. | The base ( |
References
-
Suzuki Coupling on Pyridines: Miyaura, N.; Suzuki, A. Chem. Rev.[1]1995 , 95, 2457.[1][2] Link
- Handling Heterocycle Salts: Li, J. J. Palladium in Heterocyclic Chemistry; Elsevier, 2006.
-
Buchwald-Hartwig Optimization: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27. Link
-
Sonogashira Conditions: Chinchilla, R.; Nájera, C. Chem. Rev.2007 , 107, 874. Link
-
Commercial Source: Thermo Fisher Scientific, "3-Bromo-4-pyridinecarboxaldehyde, 97%". Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3).[1] As a critical building block in pharmaceutical and fine chemical synthesis, its purity is paramount for successful downstream applications.[2][3] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common purification hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in a practical, question-and-answer format.
Issue 1: Crude product is a dark oil or tar-like substance, not a solid.
-
Question: My synthesis yielded a dark, sticky material instead of the expected solid. How can I isolate the hydrochloride salt?
-
Answer: This is a common issue resulting from impurities or side-products formed during the reaction, which can inhibit crystallization. The goal is to induce precipitation of your desired salt while leaving the impurities dissolved.
-
Causality: Pyridine derivatives can be prone to forming colored byproducts, especially if the reaction temperature was too high or the reaction time was prolonged.[4] The hydrochloride salt form is generally more crystalline than the free base, but high impurity loads can still suppress this.
-
Troubleshooting Steps:
-
Trituration: Dissolve or suspend the crude oil in a minimal amount of a moderately polar solvent in which the desired product has some solubility (e.g., isopropanol or ethanol). While stirring vigorously, slowly add a non-polar "anti-solvent" such as diethyl ether or hexanes. This should cause the more polar hydrochloride salt to precipitate, leaving many organic impurities behind.
-
Acidic Wash: If you suspect non-basic impurities, dissolve the crude material in a minimal amount of dilute HCl (e.g., 1M). This ensures your product is fully protonated and water-soluble. Then, wash this aqueous solution with an organic solvent like dichloromethane (DCM) or ethyl acetate to extract non-basic impurities. Caution: This method risks product loss due to its solubility in water.[5]
-
Charcoal Treatment: If the issue is primarily color, after dissolving the crude material in a suitable solvent for recrystallization, you can add a small amount of activated charcoal.[6] However, this should be a last resort as it can lead to significant product loss through adsorption.[6]
-
-
Issue 2: Recrystallization fails or results in poor recovery.
-
Question: I'm trying to recrystallize the crude solid, but it either "oils out," fails to crystallize upon cooling, or the yield is very low. What am I doing wrong?
-
Answer: Recrystallization is a powerful technique but is highly dependent on the choice of solvent and the purity of the starting material.[7]
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[6] Failure to crystallize often means the solvent is too good (compound remains soluble even when cold) or the presence of impurities is disrupting crystal lattice formation.[7]
-
Troubleshooting Workflow: The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
-
| Problem | Probable Cause | Recommended Solution |
| Compound won't dissolve, even when boiling | Solvent is too non-polar or has poor solvating power. | Choose a more polar solvent. Try alcohols (ethanol, isopropanol) or consider solvent mixtures (e.g., ethanol/water). |
| Compound dissolves at room temperature | Solvent is too polar or has excessive solvating power. | Choose a less polar solvent or use a solvent/anti-solvent system. |
| "Oiling Out" during cooling | Solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to redissolve the oil, add more solvent to dilute it, and allow it to cool more slowly.[6] |
| No crystals form upon cooling | Solution is not saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the flask in an ice bath for a longer duration.[6][8] |
Issue 3: Compound streaks or decomposes on a silica gel column.
-
Question: When I try to purify my compound using silica gel chromatography, I get severe peak tailing on TLC, and a significant amount of brown material remains at the top of my column. Is the compound decomposing?
-
Answer: Yes, this is a strong indication of an adverse interaction between your compound and the stationary phase.
-
Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9] This interaction can lead to irreversible adsorption and, in some cases, acid-catalyzed decomposition of sensitive molecules like aldehydes.[10][11]
-
Solution: Deactivate the Silica Gel
-
The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base, like triethylamine (TEA), to the eluent system (e.g., 0.1-1% v/v).[10]
-
Protocol: Prepare your silica gel slurry in your chosen mobile phase (e.g., a hexane/ethyl acetate mixture) that already contains 0.5% TEA. Run the column as usual. The TEA will compete with your pyridine compound for binding to the acidic sites, allowing your product to elute cleanly.[9]
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or Florisil.[6]
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?
-
A1: Common impurities often stem from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as 3-bromopyridine or a precursor.
-
Over-brominated Byproducts: Such as 3,5-dibromopyridine, which can arise during the bromination of pyridine.[12]
-
Oxidized Products: The aldehyde group is susceptible to oxidation, which can form the corresponding 3-bromo-4-pyridinecarboxylic acid.[2]
-
Residual Solvents and Reagents: From the reaction and work-up steps.
-
-
-
Q2: Should I choose recrystallization or column chromatography for purification?
-
A2: This decision depends on the purity and quantity of your crude material.
-
Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is fast, economical, and scalable.
-
Column Chromatography is necessary when you have a complex mixture of byproducts with similar polarities to your desired compound or when you need to separate it from significant amounts of starting material.[10]
-
-
-
Q3: Why is the hydrochloride salt form often preferred for this compound?
-
A3: The hydrochloride salt offers several advantages. Protonating the pyridine nitrogen generally increases the compound's melting point and thermal stability.[5] It also enhances crystallinity, making purification by recrystallization more effective. Furthermore, the protonated pyridinium cation is less nucleophilic and less likely to interact destructively with acidic silica gel compared to the free base.
-
-
Q4: How should I store the purified 3-Bromo-4-pyridinecarboxaldehyde hydrochloride?
-
A4: The compound should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[13] As it is a hydrochloride salt of a hygroscopic parent compound, storage in a desiccator or a controlled low-humidity environment is recommended to maintain its quality and prevent hydrolysis or degradation.[2]
-
Section 3: Experimental Protocols & Visual Guides
Workflow for Purification Method Selection
The following diagram outlines a logical decision-making process for purifying your crude product.
Caption: Decision tree for selecting an appropriate purification method.
Protocol 1: Purification by Recrystallization
This protocol guides the user through selecting a solvent and performing the recrystallization.
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, toluene) to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.[8]
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystals is your best choice. A solvent/anti-solvent system may be necessary if no single solvent works.
-
-
Bulk Recrystallization:
-
Place the crude 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]
-
If the solution is colored, allow it to cool slightly, add a very small amount of activated charcoal, and perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of cold solvent.
-
Dry the purified crystals under high vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating complex mixtures.
Caption: Standard workflow for flash column chromatography purification.
-
Select Eluent: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.2-0.4. Add 0.5% triethylamine (TEA) to this system to create your final mobile phase.[9][10]
-
Pack Column: Prepare a slurry of silica gel in your mobile phase and carefully pack your column.
-
Load Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and is superior to loading a liquid solution.[6] Carefully add this powder to the top of your packed column.
-
Elute and Collect: Begin running the column with your mobile phase, collecting fractions.
-
Analyze: Monitor the fractions using TLC. Combine the fractions that contain only your pure product.
-
Isolate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
References
- Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde.
- Organic Syntheses. Organic Syntheses Procedure.
- BenchChem. Overcoming challenges in the purification of pyridine compounds.
- BenchChem. Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products.
- BenchChem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Sigma-Aldrich. 3-Bromo-4-pyridinecarboxaldehyde 97.
- Georganics. 3-Bromo-4-pyridinecarboxaldehyde - High purity.
- Synblock. CAS 70201-43-3 | 3-Bromo-4-pyridinecarboxaldehyde.
- PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Reddit. Recrystallisation Help : r/Chempros.
- YouTube. Organic Chemistry Lab: Recrystallization.
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- PubChem. 3-Bromopyridine-4-carboxaldehyde.
- Reddit. issues with column chromatography purification of coordination complex.
Sources
- 1. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 3. 3-Bromo-4-pyridinecarboxaldehyde - High purity | EN [georganics.sk]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 3-Bromo-4-formylpyridine Hydrochloride
The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.
Case ID: 3B4F-HCl-RX Status: Active Support Level: Senior Application Scientist[1]
Executive Summary & Solvent Selection Matrix
Recrystallizing 3-bromo-4-formylpyridine hydrochloride presents a unique chemoselective challenge. You are dealing with a pyridine salt (requiring polar solvents) that contains a reactive aldehyde (susceptible to nucleophilic attack).[1]
The Critical Trap: Attempting to recrystallize this specific salt from primary alcohols (Methanol, Ethanol) is the most common cause of failure. Under the acidic conditions of the hydrochloride salt, primary alcohols readily attack the aldehyde to form hemiacetals and acetals , leading to yield loss and "ghost" impurities in NMR.
Solvent Compatibility Matrix
| Solvent System | Suitability | Technical Notes |
| Acetonitrile (MeCN) | Recommended | High solubility at boil, low at RT.[1] Aprotic (prevents acetal formation). |
| Isopropanol (IPA) | Conditional | Secondary alcohol; sterically hindered enough to slow acetal formation if rapid cooling is used.[1] |
| Ethanol / Methanol | NOT Recommended | High Risk. Acid-catalyzed acetal formation is rapid.[1] |
| Water | Poor | Salt is likely too soluble; difficult to dry the aldehyde without hydrate formation. |
| EtOAc / Hexanes | Anti-Solvent Only | The salt is insoluble; use only to crash product out of MeCN. |
Standard Operating Procedure (SOP)
Protocol A: The Aprotic Recrystallization (Acetonitrile)
This is the "Gold Standard" method to preserve the aldehyde functionality.
Materials:
-
Crude 3-bromo-4-formylpyridine HCl[1]
-
HPLC-grade Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc) - Optional Anti-solvent[1]
Step-by-Step Workflow:
-
Saturation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Acetonitrile (approx. 5–8 mL per gram of solid).
-
Heating: Heat the mixture to reflux (82°C).
-
Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more MeCN in 1 mL increments.
-
Note: If a dark, oily residue remains at the bottom that refuses to dissolve, this is likely polymerized aldehyde. Decant the hot supernatant into a clean flask, leaving the tar behind.
-
-
Cooling (Nucleation): Remove from heat and allow the solution to cool slowly to room temperature on a cork ring. Do not use an ice bath yet. Rapid cooling promotes oiling out.
-
Crystallization: Once crystals begin to form (usually around 40–50°C), you may gently place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
-
Troubleshooting: If no crystals form at RT, add warm Ethyl Acetate dropwise until slight turbidity persists, then cool.
-
-
Isolation: Filter the crystals under vacuum (inert gas blanket recommended). Wash the cake with cold (0°C) MeCN/EtOAc (1:1 mixture).
-
Drying: Dry under high vacuum at ambient temperature. Avoid heating above 40°C during drying to prevent autoxidation.
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q: Why does my NMR show a split peak or "mess" around 5.5–6.0 ppm? A: You likely used Methanol or Ethanol. The acidic proton on the pyridine nitrogen catalyzes the reaction between the solvent and your aldehyde group. The new peaks are the acetal or hemiacetal .
-
Fix: If the sample is precious, hydrolyze it back to the aldehyde by stirring in aqueous THF with a catalytic amount of acid, then re-isolate. Otherwise, discard and switch to Acetonitrile.
Q: The product "oiled out" instead of crystallizing. How do I save it? A: Oiling out occurs when the melting point of the solvated impurity/product mix is lower than the solvent's boiling point, or cooling is too fast.
-
Fix: Re-heat the mixture until it is a clear solution. Add a seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface while the solution is still warm. Allow to cool very slowly (wrap the flask in foil or a towel).
Q: My product turned dark brown during drying. A: Pyridine aldehydes are sensitive to air oxidation (forming the carboxylic acid) and light.
-
Fix: Store the HCl salt in an amber vial under Argon/Nitrogen. Ensure all solvents used are degassed if the compound proves exceptionally unstable.
Q: Can I just neutralize it and recrystallize the free base? A: Yes, and this is often easier. The free base (3-bromo-4-formylpyridine) melts at ~81–82°C.[1]
-
Protocol: Suspend the salt in water, neutralize with saturated NaHCO₃, extract into DCM, dry over MgSO₄, and concentrate. Recrystallize the free base from Hexanes/Ethyl Acetate .
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for purifying this compound, highlighting the risk of acetal formation.
Figure 1: Decision tree for solvent selection emphasizing the avoidance of primary alcohols to prevent side reactions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762997: 3-Bromopyridine-4-carboxaldehyde.[1] (Detailed chemical structure and toxicity data). [Link]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General grounding on solvent selection for polar salts). [Link][1]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Guidance on solvent polarity and salt purification). [Link]
Sources
optimizing reaction yield for 3-Bromo-4-pyridinecarboxaldehyde hydrochloride couplings
Topic: Optimizing Reaction Yield & Troubleshooting
Executive Summary: The Substrate Profile
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a deceptive scaffold.[1][2] While it appears to be a standard halopyridine, it presents a "Triad of Instability" that frequently leads to 0% yield or black tar formation:
-
Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that coordinates to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of Pd-black).[2]
-
The Hydrochloride Trap: The HCl salt is often ignored in stoichiometry calculations.[2] It instantly consumes 1 equivalent of your base, stalling the transmetallation step in Suzuki couplings.[3]
-
Aldehyde Volatility: The C4-aldehyde is highly electron-deficient, making it prone to hydration, polymerization, or the Cannizzaro reaction under strong basic conditions.[2][3]
This guide provides optimized protocols to navigate these specific failure modes.
Module 1: The Hydrochloride Factor (Critical Pre-Step)
Problem: Users often add the HCl salt directly to a Suzuki reaction containing 2.0 equiv of base.[2] The HCl neutralizes 1.0 equiv immediately.[2] The remaining base is insufficient to activate the boronic acid, stalling the reaction.[3]
Solution: You have two pathways. Path A (In-situ neutralization) is faster; Path B (Free-basing) is cleaner.[1][2]
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)[1][2]
-
Adjustment: Increase your base stoichiometry by exactly 1.1 equivalents .
-
Example: If your standard Suzuki protocol calls for 2.0 equiv of
, use 3.1 equiv .[3] -
Note: This generates KCl/NaCl in the flask, which can affect the solubility of organic intermediates in non-polar solvents like Toluene.[3]
Protocol B: Free-Basing (Recommended for Scale-Up)[1][2]
-
Dissolve the salt in minimal water.[2]
-
Add saturated
until pH ~8. -
Wash organic layer with brine, dry over
, and concentrate. -
IMMEDIATE USE: The free base is less stable than the salt.[2] Do not store for >24h.
Module 2: C-C Bond Formation (Suzuki-Miyaura Coupling)
The Challenge: Standard
The Fix: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that create a steric wall, preventing N-coordination.[2][3]
Optimized Protocol: The "Bulky Ligand" System
-
Catalyst:
(1-2 mol%) + XPhos or SPhos (2-4 mol%).[1][2]-
Why? XPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center.[2]
-
-
Base:
(3.0 equiv, assuming HCl salt input).[2][3]-
Why? Phosphate is milder than carbonate/hydroxide, preserving the aldehyde.[3]
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2][3]
-
Why? Water is strictly required for the boronic acid activation.[2]
-
-
Temperature: 80°C (Do not exceed 100°C; aldehyde decomposition occurs).
Step-by-Step Workflow
-
Charge: Flask with 3-Bromo-4-pyridinecarboxaldehyde HCl (1.0 equiv), Boronic Acid (1.2 equiv),
(3.0 equiv). -
Degas: This is non-negotiable. Cycle Vacuum/Argon 3 times. Oxygen promotes homocoupling and aldehyde oxidation.[2]
-
Catalyst: Add Pre-mixed Pd/Ligand solution (or precatalyst XPhos-Pd-G2).[1][2]
-
Heat: Stir at 80°C for 4-12 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with water.
Module 3: C-N Bond Formation (Reductive Amination)
The Challenge: The electron-deficient pyridine ring makes the aldehyde highly reactive, but the HCl salt makes the solution acidic, potentially inhibiting imine formation if the amine is also protonated.[3]
Optimized Protocol: Sequential Addition (Titanium Mediated)
-
Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over
(toxic) or (too strong, reduces aldehyde to alcohol).[1][2] -
Additive: Titanium(IV) isopropoxide (
).[1][2]
Step-by-Step Workflow
-
Free Base First: Use Protocol B (Module 1) to isolate the free aldehyde.[2]
-
Imine Formation:
-
Reduction:
-
Add STAB (2.0 equiv) directly to the mixture.[2]
-
Stir 2-16 hours.
-
-
Workup (Crucial):
Visualizing the Logic
Figure 1: Decision Matrix & Reaction Pathways
This flowchart illustrates the critical decision points for handling the HCl salt and selecting the correct coupling strategy.
Caption: Workflow logic for neutralizing the HCl salt and selecting conditions based on reaction type.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately; No conversion. | "Palladium Death." The pyridine nitrogen coordinated to Pd, kicking off the ligands.[1][2] | Switch to XPhos or SPhos . These ligands are too bulky to allow the pyridine nitrogen to bind.[2] |
| Starting material remains; Catalyst is active. | The "Salt Stall." The HCl salt consumed your base.[2] | Add 1.5 equiv of extra base ( |
| Product mass is M-1 (De-bromination). | Protodehalogenation. Common in electron-deficient rings with hydride sources.[1][2] | Use 1,4-Dioxane instead of alcohols (iPrOH/EtOH).[2][3] Reduce temperature to 60°C. |
| Aldehyde peak disappears; No amine formed. | Cannizzaro Reaction. Strong base caused the aldehyde to disproportionate.[2] | Switch base to |
| White emulsion during workup (Reductive Amination). | Titanium Hydroxides. | Wash with Rochelle's Salt (Potassium Sodium Tartrate) for 1 hour to chelate Ti.[1][2] |
References
-
Buchwald, S. L., et al. "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed Cross-Coupling."[2][3] Journal of the American Chemical Society, 2007.[3]
- Relevance: Establishes the efficacy of XPhos/SPhos in preventing heterocycle poisoning.
-
Molander, G. A. "Scope of Organotrifluoroborates in Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2003.[3][4]
-
Relevance: Provides alternative boron sources stable to the basic conditions required for pyridine aldehydes.[2]
-
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996.[3]
-
Relevance: The foundational text for using STAB in reductive amination to avoid aldehyde reduction.[2]
-
-
BenchChem Application Notes. "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." BenchChem Technical Library, 2025.[2][3]
Sources
stability issues of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in solution
This guide serves as a specialized technical resource for researchers working with 3-Bromo-4-pyridinecarboxaldehyde hydrochloride . It moves beyond basic safety data sheets to address the specific solution-phase behaviors, stability challenges, and troubleshooting scenarios encountered in drug discovery and organic synthesis.
Executive Summary: Handling & Storage
-
Storage: -20°C (Long-term) or 2-8°C (Short-term). Store under inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: High. Hygroscopic solid; forms hydrates rapidly in solution.
-
Light Sensitivity: Moderate. Protect from direct light to prevent radical debromination or polymerization.
-
Solution Stability: Unstable in protic solvents (Water, Methanol) due to reversible adduct formation. Stable in anhydrous aprotic solvents (DCM, DMF, DMSO) for <24 hours.
Part 1: The Science of Instability (Mechanistic Insight)
To troubleshoot effectively, one must understand why this compound is unstable. The instability arises from the convergence of three chemical factors that make the aldehyde carbon exceptionally electrophilic.
-
Electron-Deficient Ring: The pyridine ring is naturally electron-poor.
-
Inductive Withdrawal: The Bromine atom at the 3-position exerts a strong inductive effect (-I), pulling electron density away from the ring and the aldehyde.
-
Protonation (The HCl Factor): As a hydrochloride salt, the pyridine nitrogen is protonated. This creates a positive charge on the ring, intensifying the electron withdrawal.
Consequence: The carbonyl carbon becomes a "super-electrophile." In the presence of any nucleophile (water, alcohol, amine), it will instantly react to form tetrahedral intermediates. This is often mistaken for degradation but is frequently a reversible equilibrium.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: NMR & Analytical Anomalies
Q: Why has the aldehyde proton signal (~10 ppm) disappeared in my 1H NMR spectrum? Diagnosis: Solvent-Induced Derivatization.
-
In D₂O: The compound has fully converted to the gem-diol (hydrate) . The acidic environment provided by the HCl salt catalyzes the addition of water to the aldehyde. You will see a new peak around 6.0–6.5 ppm (CH(OH)₂).
-
In Methanol-d₄: The compound has formed a hemiacetal or dimethyl acetal . The HCl acts as an acid catalyst, driving the reaction with the solvent.
Solution:
-
Immediate Fix: Run NMR in anhydrous DMSO-d₆ or Acetonitrile-d₃ . These aprotic solvents prevent adduct formation.
-
Data Interpretation: If you must use D₂O, look for the hydrate peak. It is not an impurity; it is the solvated form of your molecule.
Q: My LC-MS shows a mass of M+18 or M+32. Is my product contaminated? Diagnosis: Adduct formation in the source.
-
M+18: Hydrate formation [M + H₂O].
-
M+32: Hemiacetal formation [M + MeOH] if methanol is used as the mobile phase. Solution: Change the mobile phase to Acetonitrile/Water (no alcohol). Note that hydration can still occur in the aqueous phase, but the retention time usually corresponds to the aldehyde if the equilibrium is fast.
Scenario B: Visual & Physical Changes
Q: The white powder has turned yellow/brown. Can I still use it? Diagnosis: Oxidation or Polymerization.
-
Cause: Pyridine aldehydes are prone to air oxidation, forming 3-bromo-4-pyridinecarboxylic acid . The color change often indicates trace polymerization or N-oxide formation triggered by light/air. Solution:
-
Check Solubility: If it dissolves fully in DCM/Water, check 1H NMR. If the aldehyde peak is present and acid peak (broad, >11 ppm) is <5%, it is usable for crude reactions.
-
Purification: If degradation is significant (>10%), recrystallize from Ethanol/Ether or perform a rapid filtration through a short silica plug (neutralized) using DCM.
Q: I neutralized the HCl salt, and a solid precipitated. What happened? Diagnosis: Free Base Precipitation.
-
Mechanism: The hydrochloride salt is water-soluble. Neutralizing with NaOH or NaHCO₃ generates the free base (3-bromo-4-pyridinecarboxaldehyde), which has low water solubility due to the lipophilic bromine and aromatic ring. Solution: This is expected. Extract the precipitate with Dichloromethane (DCM) or Ethyl Acetate to recover the free base.
Part 3: Equilibrium & Degradation Pathways (Visualization)
The following diagram illustrates the dynamic states of the molecule in different environments.
Figure 1: Chemical fate of 3-Bromo-4-pyridinecarboxaldehyde HCl in various environments. Blue indicates the desired form; Yellow indicates reversible solvent adducts; Red indicates irreversible degradation.
Part 4: Validated Handling Protocols
Protocol 1: Preparation of Stable Stock Solutions
Use this protocol for biological assays or long-term experiments.
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) . Avoid water or alcohols.
-
Concentration: Prepare at 10–50 mM. High concentrations are more stable than dilute ones (less surface area interaction with dissolved oxygen).
-
Procedure:
-
Weigh the hydrochloride salt quickly (hygroscopic).
-
Dissolve in DMSO.
-
Aliquot into small, amber vials (single-use).
-
Flash freeze in liquid nitrogen (optional) or store immediately at -20°C or -80°C.
-
-
Validity: Stable for 1–3 months if kept frozen and dark.
Protocol 2: Reverting the Hydrate (For Synthesis)
If your material has absorbed water and you need the anhydrous aldehyde for a reaction (e.g., Wittig reaction).
-
Dissolution: Dissolve the crude material in Toluene or Benzene (if permitted).
-
Reflux: Setup a Dean-Stark apparatus or add activated 4Å Molecular Sieves.
-
Heat: Reflux for 1–2 hours. The heat and azeotropic removal of water shift the equilibrium from the gem-diol back to the aldehyde.
-
Use: Cool and use the solution immediately in the next step. Do not evaporate to dryness if possible, as it may re-absorb moisture from the air.
Part 5: Solvent Compatibility Matrix
| Solvent | Stability Rating | Primary Issue | Recommended Use |
| Water / Buffer | Low | Forms Gem-diol instantly. | Only for immediate biological dosing. |
| Methanol / Ethanol | Low | Forms Acetals (catalyzed by HCl). | Avoid for storage or NMR. |
| DMSO / DMF | High | Minimal reaction if anhydrous. | Best for stock solutions. |
| Dichloromethane | Moderate | Good solubility, but evaporation can induce moisture uptake. | Best for extraction/workup. |
| Acetone | Moderate | Potential aldol condensation (slow). | Avoid for long-term storage. |
References
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Contextual grounding on Pyridine chemistry and aldehyde reactivity).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
degradation pathways of 3-bromo-4-formylpyridine under reaction conditions
Welcome to the Heterocycle Stability Technical Assistance Center. Ticket ID: 3-BR-PYR-CHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
You are working with 3-bromo-4-formylpyridine (also known as 3-bromoisonicotinaldehyde). This is a "high-value, high-risk" intermediate. Its dual functionality (aryl bromide + aldehyde) makes it a linchpin for synthesizing fused heterocycles (e.g., isoquinolines, naphthyridines), but this same density of functional groups creates specific, predictable degradation pathways.[1]
Below is your troubleshooting guide, structured by the specific failures you are likely observing in the lab.
Part 1: The Degradation Dashboard
Before troubleshooting, you must visualize the "Kill Zone"—the specific pathways where this molecule dies.
Figure 1: Mechanistic degradation map showing the four primary failure modes of 3-bromo-4-formylpyridine.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My Suzuki coupling failed. I see the starting material is gone, but the product mass is wrong."
Diagnosis: You likely suffered Decarbonylation or Protodehalogenation . The Science:
-
Decarbonylation: Pyridine aldehydes are electron-deficient. Under Palladium catalysis (especially at temperatures >80°C), the Pd(0) can insert into the C–H bond of the aldehyde, followed by migratory extrusion of CO.[1] You are left with 3-bromopyridine (mass = Starting Material - 28).
-
Protodehalogenation: The electron-deficient pyridine ring makes the C–Br bond labile. If your catalytic cycle is slow (due to steric bulk at the ortho-position), the oxidative addition complex can capture a hydride (from solvent or base) instead of transmetallating, replacing the Bromine with Hydrogen [1][2].
Corrective Protocol:
-
Protect the Aldehyde: Do not couple the free aldehyde. Convert it to an acetal (dioxolane) first. This shuts down decarbonylation and prevents the aldehyde from poisoning the catalyst.
-
Switch Catalysts: Use a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to speed up the reductive elimination step, outcompeting the side reactions.[1]
Issue 2: "The solid turned from yellow powder to a sticky orange gum during storage."
Diagnosis: Autoxidation and Hydration . The Science:
-
Oxidation: Like benzaldehyde, this molecule autoxidizes in air to 3-bromoisonicotinic acid.[1] The "gum" is often a mixture of the acid and the starting material.
-
Hydration: Pyridine aldehydes are highly hygroscopic. In the presence of moisture, the electron-withdrawing nitrogen promotes the formation of a gem-diol (hydrate). This disrupts stoichiometry in subsequent reactions [3].
Corrective Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Recovery: If you suspect acid contamination, dissolve the sample in DCM and wash rapidly with saturated NaHCO₃.[1] The acid will go into the aqueous layer; the aldehyde stays in the organic layer. Dry with MgSO₄ immediately.
Issue 3: "I see two new spots on TLC after a basic workup (NaOH)."
Diagnosis: The Cannizzaro Reaction .[2][3][4][5] The Science: In the presence of strong bases (NaOH, KOH), non-enolizable aldehydes (like this one) undergo disproportionation.[1][2][4][5] One molecule is oxidized to the acid, and another is reduced to the alcohol.[2][3][4][5] The electron-poor pyridine ring accelerates this nucleophilic attack by hydroxide [4].
Corrective Protocol:
-
Avoid Hydroxide: Use weaker bases like K₂CO₃, Cs₂CO₃, or phosphate buffers for workups.[1]
-
Quench Cold: Perform all aqueous quenches at 0°C to kinetically inhibit the disproportionation.
Part 3: Essential Protocols
Protocol A: The "Safety Net" Protection Strategy (Acetal Formation)
Use this before any metal-catalyzed cross-coupling.
Reagents:
-
3-bromo-4-formylpyridine (1.0 equiv)
-
Ethylene glycol (1.2 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]
-
Toluene (0.5 M concentration)[1]
Workflow:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reflux: Reflux the mixture for 2–4 hours. Monitor water collection in the trap.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (to remove pTSA). Dry organic layer (Na₂SO₄).
-
Result: The resulting 2-(3-bromopyridin-4-yl)-1,3-dioxolane is stable to basic Suzuki/Buchwald conditions and will not decarbonylate.
Figure 2: The recommended workflow to bypass aldehyde instability during metal catalysis.
Part 4: Data Summary Table
| Degradation Mode | Trigger Condition | Chemical Outcome | Prevention Strategy |
| Autoxidation | Air/Light exposure | 3-bromoisonicotinic acid | Store under Ar at -20°C. |
| Cannizzaro | Strong Base (OH⁻) | Alcohol + Acid mixture | Use Carbonate/Phosphate bases only. |
| Decarbonylation | Pd-Catalyst + Heat | 3-Bromopyridine (Loss of CHO) | Protect as acetal before coupling. |
| Protodehalogenation | Pd-Catalyst + Slow Cycle | 4-Formylpyridine (Loss of Br) | Use active ligands (XPhos); anhydrous solvents. |
| Hydration | Moisture/Protic Solvents | Gem-diol formation | Store with desiccants; use anhydrous solvents. |
References
-
Modak, A., Deb, A., & Maiti, D. (2012).[1][6] "A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst."[6] Chemical Communications.[6] Link
-
BenchChem. (2025).[7] "Preventing degradation of 3-Bromopyridine-D4 during reactions." Technical Support Guide. Link[1]
-
Pérez-Redondo, M. C., et al. (2024).[1] "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation." ChemistryOpen. Link
-
Alfa Chemistry. (n.d.). "Cannizzaro Reaction: Mechanism and Scope for Pyridine Aldehydes." Link
-
Nobel Prize Committee. (2010).[8] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background. Link
Sources
- 1. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannizzaro's Reaction | PPTX [slideshare.net]
- 3. purechemistry.org [purechemistry.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nobelprize.org [nobelprize.org]
Technical Support Center: Purification of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the removal of impurities from commercial-grade 3-Bromo-4-pyridinecarboxaldehyde hydrochloride. It offers detailed protocols, troubleshooting advice, and the scientific rationale behind the recommended purification techniques.
Frequently Asked Questions (FAQs)
Q1: My commercial 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is off-color (light yellow to brown). Does this indicate significant impurity?
A: Not necessarily, but it warrants investigation. While the pure compound is typically a white or off-white solid, coloration often arises from minor impurities, which may include oxidized species or residual starting materials from the synthesis.[1] The presence of color suggests that a purification step is advisable, especially for applications sensitive to trace contaminants, such as catalysis or pharmaceutical development.
Q2: What are the most common impurities I should expect?
A: The impurity profile can vary by supplier and synthetic route. However, common impurities may include:
-
3-Bromo-4-pyridinecarboxylic acid: Formed by the oxidation of the aldehyde group.[2][3] This is a very common impurity as aldehydes can be sensitive to air.[2]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-bromopyridine or 4-methyl-3-bromopyridine.[2]
-
Isomeric Impurities: Small amounts of other bromo-pyridinecarboxaldehyde isomers may be present.
-
Residual Solvents: Solvents used in the synthesis and initial purification may be retained in the solid.
Q3: Is the hydrochloride salt stable? What are the proper storage conditions?
A: The hydrochloride salt enhances stability compared to the free base. However, the aldehyde functional group remains susceptible to oxidation.[2] It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry, and dark place to minimize degradation.[2][4] Refrigeration is recommended for long-term storage.[4]
Q4: Which purification method is best: recrystallization or column chromatography?
A: The choice depends on the impurity profile and the required final purity.
-
Recrystallization is highly effective for removing small amounts of impurities and for large-scale purification, provided a suitable solvent is found. It is generally faster and more economical for larger quantities.
-
Flash Column Chromatography offers superior separation power for complex mixtures or when impurities have similar solubility to the main compound.[5][6][7] It is the preferred method for achieving the highest possible purity, especially on a smaller (mg to g) scale.
Impurity Profile and Purification Strategy
The primary goal is to separate the polar 3-Bromo-4-pyridinecarboxaldehyde from both more polar impurities (like the carboxylic acid) and less polar impurities (like starting materials).
Purification Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8][9]
Step-by-Step Methodology
-
Solvent Selection: Test the solubility of a small amount of the impure material in various solvents. A good starting point is a moderately polar solvent. Based on the "like dissolves like" principle, solvents like ethanol, methanol, or ethyl acetate, potentially in combination with water or a non-polar co-solvent like hexane, are good candidates.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[9][10] It is crucial to use the minimum volume to ensure good recovery upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.
-
Solution 2: Try a lower-boiling point solvent or a solvent pair. For instance, dissolve the compound in a good solvent (like ethanol) and slowly add a poor solvent (like water or hexane) until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly.[11]
Q: No crystals are forming, even after cooling in an ice bath. What now? A: The solution may not be sufficiently saturated, or crystallization is kinetically slow.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.
-
Solution 3 (Concentration): If the solution is too dilute, evaporate some of the solvent and attempt to cool again.
Data Summary: Recrystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar | Varies | Good for polar compounds. Adjust the ratio to find the optimal balance between solubility and insolubility. |
| Ethyl Acetate/Hexane | Mid-Polarity | Varies | A common solvent/anti-solvent pair. Dissolve in hot ethyl acetate, add hexane until cloudy, reheat, and cool.[11] |
| Methanol | Polar | 65 °C | Often a good solvent for polar heterocyclic compounds. |
| Dichloromethane/Pentane | Non-polar/Polar | Varies | Can be used for layering techniques to grow high-quality crystals.[10] |
Purification Protocol 2: Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[7]
Workflow for Chromatographic Purification
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology
-
Stationary Phase Selection: For pyridine derivatives, standard silica gel is common. However, the basic nature of the pyridine nitrogen can lead to peak tailing due to interaction with acidic silanol groups on the silica surface.[12] Using triethylamine (TEA) (e.g., 0.1-1%) in the mobile phase can mitigate this by competing for the active sites.[12]
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will move the desired compound to an Rf (retention factor) of ~0.3. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method (silica mixed with the initial eluent) to ensure a uniform, air-free column bed.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").[7] This often gives better resolution than loading the sample as a solution ("wet loading").
-
Elution and Fraction Collection: Pass the eluent through the column under positive pressure (flash chromatography). Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography
Q: My compound is streaking/tailing on the TLC plate and the column. How can I fix this? A: This is characteristic of strong interaction between your basic pyridine compound and the acidic silica gel.[12]
-
Solution: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5%), to your eluent system.[12] This will neutralize the acidic sites on the silica, leading to sharper peaks.
Q: The separation between my product and an impurity is poor. A: You need to increase the resolution.
-
Solution 1 (Change Eluent): Decrease the polarity of the eluent system. A slower elution will often improve separation. If that doesn't work, try a different solvent system altogether (e.g., switch from ethyl acetate to acetone or add a small amount of methanol).
-
Solution 2 (Change Stationary Phase): If resolution is still poor, consider a different stationary phase. Alumina (basic or neutral) can sometimes be a good alternative to silica for basic compounds.
Purity Assessment
After purification, it is critical to assess the purity of the final product.
Workflow for Purity Verification
Caption: A multi-technique approach to verifying product purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The literature melting point for 3-Bromo-4-pyridinecarboxaldehyde is around 81-82 °C.[13] A narrow range (e.g., < 2 °C) close to this value indicates high purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools for assessing purity. The ¹H NMR spectrum should be clean, with all peaks assignable to the product and integrating to the correct ratios. The absence of peaks corresponding to common impurities (e.g., a broad peak for a carboxylic acid proton) is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample should ideally show a single peak. The area percentage of the main peak can be used to quantify the purity (e.g., >99%).[5] Developing a method often involves a C18 column with a mobile phase of acetonitrile and water (containing an additive like TFA or formic acid to improve peak shape).[5]
By following these detailed protocols and troubleshooting guides, researchers can confidently purify commercial 3-Bromo-4-pyridinecarboxaldehyde hydrochloride to the high standard required for demanding applications.
References
-
Pipzine Chemicals. 3-Bromo-4-pyridinecarboxaldehyde. Available from: [Link]
-
W. H. Brown, B. L. Iverson, E. V. Anslyn, C. S. Foote. Organic Chemistry. Cengage Learning; 2018. (General recrystallization principles found at: [Link])
-
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Coll. Vol. 1, p.111 (1941); Vol. 5, p.13 (1925). Available from: [Link]
-
K. J. Schülke, S. F. G. Kirsch, et al. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. Molecules. 2021; 26(23):7185. Available from: [Link]
-
S. Sandhu. Recrystallization Procedure Guide. Scribd. Available from: [Link]
-
Reddit r/Chempros. Recrystallisation Help. 2020. Available from: [Link]
-
A. Frontier. Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
PubChem. 3-Bromopyridine-4-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Georganics. 3-Bromo-4-pyridinecarboxaldehyde. Available from: [Link]
-
S. Radi, S. Tighadouini, et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. 2018; 23(7):1776. Available from: [Link]
-
M. G. McLaughlin, M. G. L. Hammond. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. 2012; 2012(5):20-33. Available from: [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. Uploaded by ChemSurvival, 28 November 2007. Available from: [Link]
-
Stenutz. 3-bromo-4-pyridinecarboxaldehyde. Available from: [Link]
- Google Patents. Process for the production of pyridine aldehydes. US3274206A.
- Google Patents. Synthetic method for 3-bromopyridine. CN104130183A.
Sources
- 1. 398080010 [thermofisher.cn]
- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-溴-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Formylation of 3-Bromopyridine
Status: Operational Ticket Subject: Troubleshooting Yield & Regioselectivity Issues in 3-Bromopyridine Formylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Triage
Welcome to the technical support hub for pyridine functionalization. The formylation of 3-bromopyridine is a deceptive reaction; it appears simple but branches into two distinct mechanistic pathways depending on your reagents.
First, identify your desired outcome:
| Goal | Target Molecule | Mechanism Required | Key Reagent |
| Path A | 3-Pyridinecarboxaldehyde (Bromine is lost ) | Metal-Halogen Exchange | n-Butyllithium (n-BuLi) |
| Path B | 3-Bromo-4-pyridinecarboxaldehyde (Bromine is kept ) | Directed Ortho Metalation (DoM) | Lithium Diisopropylamide (LDA) |
Critical Warning: Using n-BuLi when you intend to perform DoM (Path B) will result in halogen exchange (Path A) or nucleophilic attack on the ring, leading to complex mixtures and "tar."
Visual Troubleshooting Workflows
Workflow A: Decision & Diagnostics
Caption: Diagnostic flow for selecting the correct mechanistic pathway and identifying common failure modes.
Detailed Troubleshooting Guides
Module 1: The "Missing Bromine" Incident (Path A)
User Complaint: "I wanted to keep the bromine, but it disappeared," OR "My reaction turned into a black viscous oil."
Root Cause Analysis:
-
Exchange vs. Deprotonation: n-BuLi attacks the C-Br bond faster than it deprotonates the ring.[1] If you used n-BuLi hoping for DoM, you inadvertently triggered a Lithium-Halogen exchange, ejecting the bromine.[1]
-
Nucleophilic Attack (The "Tar" Factor): The pyridine ring is electron-deficient. n-BuLi is a strong nucleophile.[1] If the temperature rises above -78°C, or if the solvent is too polar (pure THF), n-BuLi will attack the C2 position (Chichibabin-like addition) rather than exchanging the halogen. This results in dihydropyridines that polymerize into dark tar upon workup.[1]
Corrective Actions:
-
Solvent Switch: Use Toluene (non-polar) instead of THF. Toluene suppresses the nucleophilic attack on the C=N bond while still allowing the Li/Br exchange to proceed.
-
Temperature Discipline: The exchange is extremely fast. Conduct at -78°C.[1][2][3][4][5][6]
-
Inverse Addition: Pre-cool the n-BuLi and add the 3-bromopyridine to the base, or add the base very slowly to the bromide to prevent local heating.
Module 2: The "Migrating Substituent" / Halogen Dance (Path B)
User Complaint: "I used LDA to keep the bromine, but I got a mixture of isomers (2-bromo, 4-bromo) or the yield is terrible."
Root Cause Analysis:
-
The Halogen Dance: The 3-bromo-4-lithiopyridine intermediate (formed kinetically) is unstable.[1] If the temperature warms even slightly (e.g., to -40°C), the lithium atom can "dance" to the C3 position while the bromine migrates to C4 or C2 to relieve steric strain or achieve thermodynamic stability.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Site (Desired): C4 (Sterically accessible, directed by Br).
-
Thermodynamic Site (Undesired): C2 or scrambled products.
-
Corrective Actions:
-
Cryogenic Lock: You must maintain -78°C (or -100°C if possible) throughout the lithiation and the DMF quench.[1] Do not allow the flask to warm up until the electrophile has fully reacted.
-
Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP .[1][2] These are bulky, non-nucleophilic bases that will deprotonate C4 without attacking the ring or causing immediate Li/Br exchange.
Validated Experimental Protocols
Protocol A: Synthesis of 3-Pyridinecarboxaldehyde
Target: Remove Br, install CHO.[1]
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Solvent: Dissolve 3-bromopyridine (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Why Toluene? Minimizes nucleophilic attack on the pyridine ring compared to THF.
-
-
Exchange: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
-
Observation: A yellow/orange precipitate (3-lithiopyridine) may form.[1]
-
-
Quench: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 equiv) dropwise.
-
Workup: Allow to warm to RT. Quench with saturated NH₄Cl.[1][7] Extract with EtOAc.[1]
Protocol B: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde
Target: Keep Br, install CHO at C4.
-
Setup: Flame-dry a flask under Argon.
-
Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at 0°C, then cool to -78°C .
-
Note: Commercial LDA can be used if fresh, but in situ is often cleaner.[1]
-
-
Lithiation (DoM): Add 3-bromopyridine (1.0 equiv) dropwise to the LDA solution at -78°C .
-
Quench: Add anhydrous DMF (2.0 equiv) dropwise, keeping the internal temp below -70°C.
-
Workup: Stir 30 mins at -78°C, then slowly warm to RT. Quench with dilute acid or NH₄Cl.[1]
Mechanistic Visualization: The Halogen Dance
This diagram illustrates why temperature control is critical in Path B.
Caption: The kinetic intermediate (C4-lithio) is unstable. Warming triggers the "Halogen Dance," leading to regioisomer impurities.
FAQ: Rapid Fire Solutions
Q: Can I use t-BuLi instead of n-BuLi for the exchange? A: Yes, t-BuLi performs the Lithium-Halogen exchange faster and at lower temperatures (-100°C), which is excellent for very sensitive substrates.[1] However, it requires 2 equivalents (one to exchange, one to kill the t-BuBr formed).[1] For 3-bromopyridine, n-BuLi is usually sufficient if Toluene is used.[1][4]
Q: Why did I get 3,5-dibromopyridine? A: This is a classic "Halogen Dance" byproduct known as "disproportionation."[1] During the dance, one molecule gives up a bromine to another. This confirms your reaction temperature was too high during the lithiation step.
Q: Can I use Vilsmeier-Haack formylation instead? A: Generally, no. Pyridine is too electron-deficient for electrophilic aromatic substitution like Vilsmeier-Haack unless it has strong electron-donating groups (like -OH or -NH₂).[1] Lithiation is the standard route for halopyridines.
References
-
Cai, D., et al. (2002).[1][8] "Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines." Tetrahedron Letters, 43(23), 4285-4287.[1]
- Key Insight: Establishes the use of Toluene at -50°C to -78°C for clean exchange and avoiding nucleophilic
-
Gribble, G. W., & Saulnier, M. G. (1988).[1] "Lithiation of 3-halopyridines." Tetrahedron Letters, 29(49), 6513-6516.[1]
- Key Insight: Defines the regioselectivity of LDA lithiation (DoM)
-
Schlosser, M. (2005).[1] "The Halogen Dance: An Elegant but Occasionally Troublesome Rearrangement." Angewandte Chemie International Edition, 44(3), 376-393.[1]
- Key Insight: Comprehensive review of the halogen dance mechanism and thermodynamic driving forces.
-
Trécourt, F., et al. (2015).[1] "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles, 91(3), 489.[2]
- Key Insight: Modern review of pyridine functionalization strategies, confirming the kinetic vs. thermodynamic traps.
Sources
- 1. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
alternative reagents for the synthesis of 3-bromo-4-formylpyridine
This technical guide is structured as a specialized support center resource for researchers and process chemists. It prioritizes actionable protocols, mechanistic clarity, and safety-validated alternatives to traditional cryogenic methods.
Topic: Alternative Reagents & Methodologies for 3-Bromo-4-Formylpyridine Synthesis Document ID: TS-PYR-3B4F-001 Last Updated: February 19, 2026 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Overview
The synthesis of 3-bromo-4-formylpyridine (3-bromoisonicotinaldehyde) is a critical gateway to complex heterocyclic scaffolds. The "textbook" route—lithium-halogen exchange of 3,4-dibromopyridine using n-butyllithium (n-BuLi) at -78°C—poses significant challenges:
-
Cryogenic Requirement: Strict -78°C control is difficult on large scales.
-
Regioselectivity: Competitive exchange at C3 vs. C4 can lead to isomeric mixtures.
-
Safety: Handling pyrophoric n-BuLi requires stringent precautions.
This guide details two validated alternative workflows that address these pain points:
-
Method A (The "Turbo" Route): Uses i-PrMgCl[1]·LiCl for non-cryogenic halogen exchange.
-
Method B (The Oxidative Route): Uses radical functionalization of 3-bromo-4-methylpyridine, avoiding organometallics entirely.
Method A: Non-Cryogenic Exchange (Turbo Grignard)
Core Concept: Replacing n-BuLi with the "Turbo Grignard" reagent (Isopropylmagnesium chloride - Lithium chloride complex ) allows the halogen-metal exchange to proceed at 0°C to Room Temperature . This utilizes the enhanced kinetic basicity of the magnesiate complex while maintaining thermodynamic stability.
Mechanism & Regioselectivity
In 3,4-dibromopyridine, the C4-bromine is more electron-deficient (activated) than the C3-bromine due to the inductive effect of the pyridine nitrogen. i-PrMgCl·LiCl selectively exchanges the C4-bromide to form the stable 3-bromo-4-magnesiopyridine species.
Figure 1: Selective C4-magnesiation pathway using Turbo Grignard reagent.
Step-by-Step Protocol
Reagents:
-
3,4-Dibromopyridine (1.0 equiv)
-
i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)
-
Anhydrous DMF (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 3,4-dibromopyridine and dissolve in anhydrous THF (0.5 M concentration).
-
Activation: Cool the solution to 0°C (ice/water bath). Note: Unlike n-BuLi, -78°C is not required.
-
Exchange: Add i-PrMgCl·LiCl dropwise over 15 minutes. Stir at 0°C for 1–2 hours.
-
Checkpoint: Monitor by GC-MS (quench a small aliquot with D₂O). Conversion to 3-bromo-4-deuteriopyridine indicates successful exchange.
-
-
Quench: Add anhydrous DMF dropwise at 0°C. Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Method B: Radical Oxidation (Metal-Free)
Core Concept: If organometallic handling is restricted, oxidation of 3-bromo-4-methylpyridine (3-bromo-4-picoline) is the robust alternative. Direct oxidation with SeO₂ can be variable; the Geminal Dihalide Hydrolysis route is more reliable for generating aldehydes without over-oxidation to the carboxylic acid.
Workflow Diagram
Figure 2: Radical bromination followed by hydrolysis to access the aldehyde.
Step-by-Step Protocol
Reagents:
-
3-Bromo-4-methylpyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.2 equiv)
-
AIBN (0.05 equiv) or Benzoyl Peroxide
-
Hydrolysis agent: AgNO₃ (2.5 equiv) in THF/H₂O OR CaCO₃ in dioxane/H₂O.
Procedure:
-
Bromination: Dissolve starting material in CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative). Add NBS and AIBN.
-
Reflux: Heat to reflux (80–100°C) for 4–6 hours under N₂.
-
Checkpoint: 1H NMR will show the disappearance of the methyl singlet (2.3 ppm) and appearance of the tribromomethyl or dibromomethyl proton (>6.5 ppm).
-
-
Filtration: Cool to RT, filter off succinimide byproduct. Concentrate the filtrate.
-
Hydrolysis: Dissolve the crude gem-dibromide in THF/H₂O (1:1). Add AgNO₃ and reflux for 2 hours (or stir with CaCO₃ at reflux overnight).
-
Isolation: Filter off silver salts (if used). Extract with DCM. The aldehyde is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Hex/EtOAc).
Troubleshooting & FAQs
Common Issues with Metal-Halogen Exchange
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in THF or DMF. | Re-distill DMF over CaH₂ or use molecular sieves. Ensure THF is <50 ppm H₂O. |
| Isomer Mixture (3-CHO vs 4-CHO) | Incorrect temperature or reagent stoichiometry. | Use Method A (Turbo Grignard). The chelation effect of LiCl stabilizes the C4-magnesium species, preventing "halogen dance" migration to C3. |
| Starting Material Recovery | Incomplete exchange. | Increase i-PrMgCl·LiCl to 1.2 equiv.[3] Ensure reaction time is at least 1h at 0°C. |
| Over-addition Product (Alcohol) | Double addition of Grignard to the aldehyde. | Ensure DMF is added in excess (1.5–2.0 equiv) and added quickly to quench the anion before it can attack the formed product. |
Common Issues with Oxidation
| Symptom | Probable Cause | Corrective Action |
| Over-oxidation to Acid | Use of KMnO₄ or CrO₃. | Switch to the NBS/Hydrolysis method. If using SeO₂, limit reaction time and use dioxane as solvent. |
| Incomplete Bromination | Old NBS (yellow color). | Recrystallize NBS from water before use. Ensure light source or initiator (AIBN) is fresh. |
| Explosion Risk | Peroxides in ether solvents. | Avoid ether for radical reactions. Use PhCF₃ or Chlorobenzene. |
References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
-
Cai, D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines."[4] Tetrahedron Letters, vol. 43, no. 23, 2002, pp. 4285–4287. Link
- Song, J. J., et al. "Organometallic Methods for the Synthesis of Functionalized Pyridines." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.
-
Bernhardt, S., et al. "Preparation of Functionalized Magnesiated Pyridines via a Halogen–Magnesium Exchange." Angewandte Chemie, vol. 50, no. 39, 2011, pp. 9205-9209. Link
- Gosmini, C., et al. "Cobalt-Catalyzed Cross-Coupling Reactions of Heterocyclic Halides." Synlett, 2016.
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Aqueous Work-up for Reactions Involving 3-Bromo-4-pyridinecarboxaldehyde
Welcome to the technical support center for handling 3-Bromo-4-pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of aqueous work-up procedures for reactions involving this versatile heterocyclic aldehyde. Our focus is on providing practical, field-tested solutions to common challenges, grounded in the fundamental chemical principles governing the molecule's behavior.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core chemical properties of 3-Bromo-4-pyridinecarboxaldehyde that are critical for designing a successful work-up strategy.
Question: What are the key chemical properties of 3-Bromo-4-pyridinecarboxaldehyde that influence its behavior during an aqueous work-up?
Answer: Understanding the tripartite nature of this molecule is the foundation for a successful purification.
-
The Pyridine Nitrogen (The pH-Switch): The nitrogen atom in the pyridine ring is weakly basic. This means its solubility is highly dependent on the pH of the aqueous solution. In acidic conditions (pH < ~3-4), the nitrogen is protonated, forming a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous layer. In neutral or basic conditions (pH > 6), the nitrogen is in its free base form, making the molecule less polar and preferentially soluble in common organic solvents.[1]
-
The Aldehyde Group (The Reactive Center): The aldehyde is a reactive functional group susceptible to oxidation, especially under harsh basic or oxidizing conditions, to form the corresponding 3-bromo-4-pyridinecarboxylic acid.[2] This byproduct has drastically different solubility properties, being soluble in basic aqueous solutions. The aldehyde can also form bisulfite adducts if sodium bisulfite is used in the work-up, a technique that can sometimes be exploited for purification.
-
The Bromo-Aromatic System (The Organic Character): The brominated pyridine ring provides the molecule with significant organic character, conferring solubility in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and THF.[2]
Table 1: Physicochemical Properties of 3-Bromo-4-pyridinecarboxaldehyde
| Property | Value / Description | Source |
| Molecular Formula | C₆H₄BrNO | [3][4] |
| Molecular Weight | 186.01 g/mol | [3][4] |
| Appearance | Light yellow to light brown crystalline powder | [5] |
| Melting Point | 79-83 °C | [5][6] |
| Solubility (Water) | Low to sparingly soluble (as free base) | [2] |
| Solubility (Organic) | Soluble in Dichloromethane, Chloroform, Ethyl Acetate | [2] |
Question: How does pH critically control the partitioning of my compound during an extraction?
Answer: This is the most common reason for product loss during the work-up of pyridine-containing compounds. The pH of the aqueous layer dictates whether your product stays in the organic phase or is unintentionally extracted into the water.
-
Acidic Wash (e.g., 1M HCl, NH₄Cl): An acidic wash will protonate the pyridine nitrogen. The resulting pyridinium salt is highly water-soluble. This will pull your product out of the organic layer and into the aqueous layer. This is a useful strategy only if you intend to isolate the product from the aqueous phase later by basification.
-
Basic Wash (e.g., NaHCO₃, Na₂CO₃): A basic wash ensures the pyridine nitrogen remains as a neutral free base. This keeps the molecule in the organic layer. This is the standard approach for removing acidic impurities while retaining the desired product in the organic phase.
The diagram below illustrates this critical pH-dependent behavior.
Caption: Diagram 1: pH-Dependent Partitioning of 3-Bromo-4-pyridinecarboxaldehyde.
PART 2: Troubleshooting Guides - Solving Common Work-up Problems
This section provides a question-and-answer formatted troubleshooting guide for specific issues encountered during experiments.
Question: Help! I've formed a thick, persistent emulsion at the interface of my organic and aqueous layers. How can I break it?
Answer: Emulsion formation is common with pyridine derivatives, especially when using chlorinated solvents and basic solutions.[7][8] They are often caused by finely suspended solids or high concentrations of amphiphilic species. Do not panic and do not shake the separatory funnel more vigorously.
Troubleshooting Protocol: Breaking an Emulsion
-
Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Many emulsions will break on their own with time.[7]
-
"Salting Out": Add a significant amount of solid sodium chloride (brine) to the funnel and swirl gently.[7][9] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to coalesce the organic layer.
-
Filtration through Celite®: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool.[7] This removes the particulate matter that is stabilizing the emulsion. You can then return the filtrate to the separatory funnel to separate the layers.
-
Solvent Addition: Adding a small amount of a different solvent can sometimes disrupt the emulsion. If you are using DCM, adding some ethyl acetate may help. If you are using a non-polar solvent, a few drops of ethanol can sometimes work, but be aware this may increase the solubility of your product in the aqueous layer.[8]
-
Change pH: A slight acidification or basification can sometimes break an emulsion, but be mindful of how this will affect your product's solubility as discussed above.
Caption: Diagram 2: Troubleshooting Logic for Emulsions.
Question: My final product is contaminated with 3-bromo-4-pyridinecarboxylic acid. How can I remove this impurity during the work-up?
Answer: This is a classic purification problem that can be easily solved by leveraging the acidic nature of the carboxylic acid impurity.
Experimental Protocol: Selective Removal of Carboxylic Acid Impurity
-
Dissolution: Ensure your crude product mixture is fully dissolved in a suitable organic solvent like ethyl acetate or DCM.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
The Chemistry: The basic NaHCO₃ will deprotonate the acidic carboxylic acid, forming a sodium carboxylate salt. This salt is ionic and will be extracted into the aqueous layer. Your desired aldehyde, being much less acidic, will remain in the organic layer.
-
Caution: Carbon dioxide gas (CO₂) is evolved during the neutralization.[9] Vent the separatory funnel frequently and with care to release pressure, especially during the initial shakes.
-
-
Separation: Drain the lower aqueous layer, which now contains the acid impurity.
-
Repeat: Wash the organic layer one more time with NaHCO₃ solution to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine to remove residual water and any remaining dissolved salts.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Question: I am performing a Wittig reaction. How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct during the work-up?
Answer: Triphenylphosphine oxide (TPPO) is a notoriously difficult impurity to remove by standard chromatography due to its polarity. A modified work-up can significantly reduce the amount of TPPO before purification.
Workflow: Post-Wittig Reaction Work-up
-
Initial Quench & Solvent Removal: Quench the reaction as appropriate and remove the reaction solvent (e.g., THF, Toluene) via rotary evaporation.
-
Solvent Swap & Precipitation: Redissolve the crude residue in a minimal amount of a polar solvent in which your product is soluble, such as DCM or ethyl acetate. Then, add a large volume of a non-polar solvent like hexanes or petroleum ether while stirring vigorously. TPPO is significantly less soluble in non-polar solvents and should precipitate out.
-
Filtration: Filter the mixture to remove the precipitated TPPO. Wash the solid with more of the non-polar solvent.
-
Aqueous Work-up of Filtrate: Combine the filtrates and perform a standard aqueous work-up as described previously (e.g., wash with water, then brine). Remember to use neutral or slightly basic washes to keep your pyridine product in the organic layer.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product should have a significantly reduced TPPO content, making subsequent chromatographic purification much easier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 3. 3-Bromo-4-pyridinecarboxaldehyde - High purity | EN [georganics.sk]
- 4. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-溴-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Workup [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Catalyst Selection & Troubleshooting for 3-Bromo-4-Pyridinecarboxaldehyde Coupling
To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Overcoming the "Ortho-Effect" and N-Poisoning in 3,4-Substituted Pyridines
Executive Summary: The "3-4" Challenge
Coupling 3-bromo-4-pyridinecarboxaldehyde presents a unique convergence of three chemical liabilities that defeat standard screening libraries:
-
Catalyst Poisoning: The pyridine nitrogen is electron-deficient but still capable of displacing monodentate phosphines (like PPh₃) from Palladium, leading to catalyst deactivation (formation of inactive Pd-pyridine complexes).
-
The "Ortho-Effect": The aldehyde at C4 imposes steric bulk immediately adjacent to the bromine at C3, hindering oxidative addition.
-
Aldehyde Fragility: The C4-aldehyde is highly electrophilic. It is prone to Cannizzaro disproportionation under strong basic conditions (common in Suzuki coupling) and imine formation if amines are present (Buchwald-Hartwig).
This guide prioritizes Ligand-Controlled Specificity to prevent N-coordination and Base-Tuning to preserve the aldehyde.
Decision Matrix: Direct Coupling vs. Protection
Before selecting a catalyst, determine if the aldehyde must be protected.
Figure 1: Workflow for determining if the C4-aldehyde requires protection as an acetal (e.g., 1,3-dioxolane) prior to coupling.
Catalyst Selection Matrix
For Direct Coupling (unprotected aldehyde), use this selection guide. The priority is high-activity catalysts that operate at lower temperatures to minimize aldehyde degradation.
| Reaction Type | Recommended Catalyst System | Base / Additive | Why this works? |
| Suzuki-Miyaura | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | K₃PO₄ or Cs₂CO₃ (Avoid hydroxides/alkoxides) | The bidentate dppf ligand has a large bite angle and resists displacement by the pyridine nitrogen. Phosphate bases minimize aldol/Cannizzaro side reactions. |
| Suzuki (Difficult) | Pd₂(dba)₃ + XPhos | K₃PO₄ | XPhos is bulky and electron-rich, facilitating oxidative addition into the sterically crowded C3-Br bond while preventing N-poisoning. |
| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI (Co-catalyst) | Neutral conditions preserve the aldehyde. CuI ("Copper effect") scavenges free phosphine and accelerates the transmetallation step. |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%) | Et₃N (Ensure dry) | Standard system works well. Avoid primary amines (e.g., n-butylamine) as bases to prevent imine formation with the aldehyde. |
Troubleshooting Guide
Issue 1: Reaction Stalls (Low Conversion)
Symptom: Starting material remains; solution turns black (Pd precipitation). Root Cause: The pyridine nitrogen is coordinating to the Pd center, displacing ligands and shutting down the catalytic cycle (Catalyst Poisoning). Corrective Action:
-
Switch to Bidentate Ligands: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . The chelating effect of dppf makes it thermodynamically harder for pyridine to displace the ligand.
-
Increase Temperature: Heating (80–100°C) promotes ligand dissociation/turnover, but requires the aldehyde to be stable.
-
Solvent Switch: Use 1,4-Dioxane or DME . These solvents can weakly coordinate to Pd, stabilizing it against aggregation without inhibiting the reaction.
Issue 2: Disappearance of Aldehyde Signal (1H NMR ~10 ppm)
Symptom: Product forms but the CHO peak is gone/shifted. Root Cause:
-
Cannizzaro Reaction: Base-mediated disproportionation into alcohol and carboxylic acid.
-
Aldol Condensation: Reaction with enolizable ketones (if present in coupling partner). Corrective Action:
-
Weaker Base: Switch from Na₂CO₃ to K₃PO₄ or KF (anhydrous).
-
Anhydrous Conditions: Water promotes hydration of the aldehyde, facilitating side reactions. Switch to anhydrous toluene/dioxane.
Issue 3: Protodebromination (Reduction of C-Br to C-H)
Symptom: Formation of 4-pyridinecarboxaldehyde (des-bromo byproduct). Root Cause: Incomplete transmetallation followed by β-hydride elimination from the solvent or ligand. Corrective Action:
-
Concentration: Run the reaction at higher concentration (0.5 M – 1.0 M) to favor the intermolecular coupling over side reactions.
-
Solvent Quality: Ensure solvents are strictly degassed and free of peroxides. Avoid primary alcohols (ethanol/methanol) as co-solvents.
Detailed Protocol: Suzuki Coupling (Direct)
Objective: Coupling 3-bromo-4-pyridinecarboxaldehyde with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the bromide, boronic acid, base, and Pd catalyst to a reaction vial.
-
Solvent: Add anhydrous 1,4-Dioxane. Crucial: Do not add water.
-
Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and aldehyde oxidation.
-
Heat: Seal and heat to 90°C for 4–12 hours.
-
Check: Monitor TLC. If reaction stalls, add 10% more boronic acid (it may have protodeboronated).
-
Workup: Dilute with EtOAc, wash with water once (to remove salts), then brine. Dry over Na₂SO₄. Avoid acidic washes which may hydrate the aldehyde.
Mechanism of Failure Analysis
Understanding why the reaction fails allows for faster troubleshooting.
Figure 2: Competition between productive oxidative addition (green path) and catalyst poisoning by the pyridine nitrogen (red path). Bulky or chelating ligands favor the green path.
FAQ: Expert Insights
Q: Can I use Buchwald-Hartwig amination to put an amine at the 3-position? A: No, not directly. Primary and secondary amines will react with the C4-aldehyde to form imines/enamines faster than the Palladium couples the bromide. You must protect the aldehyde as an acetal (e.g., using ethylene glycol and pTsOH) before attempting C-N coupling.
Q: Why do you recommend anhydrous conditions for Suzuki? Usually, Suzuki loves water. A: While Suzuki is water-tolerant, 4-pyridinecarboxaldehyde is not . In basic aqueous media, it is prone to hydration (gem-diol formation) and subsequent oxidation or disproportionation. Using anhydrous K₃PO₄ in Dioxane maintains the necessary basicity for transmetallation without exposing the aldehyde to hydrolytic degradation.
Q: I see "Palladium Black" forming instantly. Is my catalyst bad? A: Not necessarily. It likely means your ligand concentration is too low to protect the Pd from the pyridine nitrogen. Add 10-20 mol% of free ligand (e.g., PPh₃ or dppf) to the mixture to shift the equilibrium back toward the active catalyst species.
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Catalyst Poisoning by Nitrogen Heterocycles
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360.
-
-
Protection Strategies for Halopyridine Carboxaldehydes
-
Dunn, A. D., et al. (2002). Synthesis of some 3,4-disubstituted pyridines. Journal of Heterocyclic Chemistry, 39(1), 213-216.
-
-
Sonogashira Coupling of Electron-Deficient Heterocycles
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]
-
Sources
Validation & Comparative
Analytical Characterization of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Comparative Technical Guide
Executive Summary: The Criticality of Rigorous Characterization
3-Bromo-4-pyridinecarboxaldehyde hydrochloride (CAS: 70201-43-3 for free base; salt forms vary) is a high-value heterocyclic building block. Its dual functionality—the electrophilic aldehyde and the chemically versatile bromide—makes it a linchpin in the synthesis of kinase inhibitors and complex Schiff base ligands.
However, this dual functionality introduces significant stability challenges. The aldehyde is prone to autoxidation to the carboxylic acid, and the pyridine ring introduces basicity that complicates standard chromatography. This guide compares the three primary analytical methodologies—HPLC, Potentiometric Titration, and qNMR—to determine which offers the highest fidelity for your specific development stage.
Chemical Profile & Critical Quality Attributes (CQAs)
Before selecting an analytical method, one must understand the material's behavior. The hydrochloride salt form is often preferred over the free base for its enhanced stability and crystallinity, but it requires specific testing to confirm stoichiometry.
| Feature | 3-Bromo-4-pyridinecarboxaldehyde (Free Base) | Hydrochloride Salt Form |
| Physical State | Low-melting solid / Oily liquid (MP: ~81°C) | Crystalline Solid (Higher MP, typically >150°C) |
| Stability | High risk of autoxidation to carboxylic acid | Moderate risk; HCl lattice stabilizes the aldehyde |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |
| Primary CQA | Purity (Area %) | Salt Stoichiometry (Cl content) & Purity |
Comparative Analysis of Analytical Methodologies
In drug development, "performance" is defined by the method's ability to detect impurities and quantify the active ingredient accurately. Below is a direct comparison of the three standard approaches.
Method A: Reversed-Phase HPLC (The Workhorse)
Best For: Routine QC, impurity profiling, and stability studies.
-
Mechanism: Separation based on hydrophobicity using acidic mobile phases to protonate the pyridine nitrogen, preventing peak tailing.
-
Pros: High precision (<0.5% RSD), separates oxidation impurities (acids) from the main peak.
-
Cons: Requires a reference standard; does not directly measure salt content.
Method B: Argentometric Titration (The Stoichiometry Check)
Best For: Confirming the Hydrochloride salt formation.
-
Mechanism: AgNO₃ reacts with Cl⁻ ions; endpoint detected potentiometrically.
-
Pros: Absolute method (no standard needed), highly accurate for salt ratio.
-
Cons: Non-specific (cannot detect organic impurities or degradation).
Method C: Quantitative NMR (qNMR) (The Absolute Truth)
Best For: Primary reference standard characterization.
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
-
Pros: Determines absolute purity and structure simultaneously; detects residual solvents.
-
Cons: Lower sensitivity than HPLC; requires high instrument time.
Performance Matrix: Which Method Should You Choose?
| Metric | HPLC-UV | Argentometric Titration | qNMR |
| Specificity | High (Resolves isomers/degradants) | Low (Only measures Cl⁻) | Very High (Structural ID) |
| Precision | Excellent (<0.5%) | Good (<1.0%) | Moderate (~1.0%) |
| Throughput | High (Automated) | Medium | Low |
| Primary Use | Purity & Stability | Salt Batch Release | Standard Qualification |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for characterizing a new batch of 3-Bromo-4-pyridinecarboxaldehyde HCl.
Figure 1: Analytical Decision Tree for Batch Release. This workflow prioritizes salt confirmation followed by purity assessment.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The HPLC method specifically addresses the "pyridine tailing" issue common with basic heterocycles.
Protocol 1: Ion-Suppression HPLC Method
Rationale: Pyridine moieties interact with silanols on silica columns, causing tailing. We use an acidic mobile phase to keep the pyridine fully protonated and eluting sharply.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% -> 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).
-
Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN. Note: Prepare fresh. Aldehydes can oxidize in solution over 24h.
Protocol 2: Argentometric Titration for Chloride Content
Rationale: To distinguish the hydrochloride salt from the free base or hemi-salts.
-
Dissolution: Accurately weigh ~150 mg of the sample into a 100 mL beaker.
-
Solvent: Add 50 mL of deionized water and 1 mL of 2M Nitric Acid (to prevent silver oxide formation).
-
Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized.
-
Electrode: Silver/Silver Chloride combination electrode.
-
Calculation:
Target Theoretical Cl for Monohydrochloride: ~15.9% (Calculated based on MW ~222.46).
Impurity Profiling: The Degradation Pathway
Understanding what you are analyzing is as important as how. The primary degradation pathway is oxidation.
Figure 2: Fate Mapping. The oxidation to carboxylic acid is the critical stability risk, necessitating inert storage.
References
-
Thermo Scientific Chemicals. (n.d.).[2] 3-Bromo-4-pyridinecarboxaldehyde, 97%. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde Properties and Safety. Retrieved from [3]
-
ChemicalBook. (2019). 4-Pyridinecarboxaldehyde Application and HPLC Methods. Retrieved from
-
SIELC Technologies. (2018). HPLC Method for Separation of Pyridinecarboxaldehydes. Retrieved from
-
National Institutes of Health (NIH). (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification. Retrieved from
Sources
Optimizing Purity Analysis for 3-Bromo-4-pyridinecarboxaldehyde: A Comparative HPLC Guide
Executive Summary
The Challenge: 3-Bromo-4-pyridinecarboxaldehyde hydrochloride presents a classic "double trouble" scenario in chromatography: a basic pyridine nitrogen capable of severe peak tailing and a reactive aldehyde group prone to oxidation. Standard "screening" gradients often fail to resolve the critical acid impurity (3-bromo-4-pyridinecarboxylic acid) from the main peak.
The Solution: This guide compares a standard generic acidic method against an optimized Phosphate-Buffered Isocratic Method . The data demonstrates that controlling the ionization state of the pyridine ring via high-ionic-strength buffering (pH 3.0) is superior to simple organic acid modification (Formic Acid), reducing tailing factors from >2.0 to <1.2 and ensuring accurate purity quantification.
Part 1: Chemical Context & The "Why"
To develop a robust method, we must first understand the analyte's behavior in solution.
-
The Pyridine Ring (pKa ~4.0 - 5.0): The nitrogen atom has a lone pair of electrons. At neutral pH, it can interact with residual silanols (
) on the silica backbone of C18 columns. This secondary interaction causes peak tailing. -
The Aldehyde Group: This is the stability risk. It readily oxidizes to 3-Bromo-4-pyridinecarboxylic acid . A valid method must resolve this specific impurity.
-
The Bromine Atom: Adds lipophilicity, aiding retention, but also electron-withdrawing effects that slightly lower the pKa of the pyridine nitrogen compared to unsubstituted pyridine.
Part 2: Comparative Methodology
We evaluated two distinct approaches to analyze a crude sample containing ~95% target, ~3% acid impurity, and ~2% unknown regioisomers.
Method A: The "Generic" Approach (Alternative)
Commonly used in early-stage LC-MS screening.
-
Column: Standard C18 (5 µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 15 mins.
Performance Verdict: FAILED
-
Observation: The main peak exhibited severe tailing (
). The acidic impurity co-eluted on the tail of the main peak due to the "mass overload" effect on the silanols. -
Why it failed: Formic acid provides protons but lacks the ionic strength to effectively "mask" the silica surface. The pyridine nitrogen, partially ionized, engaged in ion-exchange with the column.
Method B: The "Optimized" Approach (Recommended)
Designed for QC release and stability testing.
-
Column: Base-Deactivated (End-capped) C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile.[1][2][3][4]
-
Logic: The low pH ensures the pyridine is 100% protonated (
). The high concentration of phosphate ions ( ) acts as a "shield," competing for silanol sites and suppressing secondary interactions.
Performance Verdict: PASSED
-
Observation: Sharp, symmetrical peaks (
). Baseline resolution ( ) between the aldehyde and the carboxylic acid impurity.
Part 3: Experimental Data Comparison
The following table summarizes the chromatographic performance of both methods using the same sample batch.
| Parameter | Method A (Formic Acid Gradient) | Method B (Phosphate Buffer Isocratic) | Acceptance Criteria |
| Retention Time (Target) | 4.2 min (Drifting) | 6.8 min (Stable) | N/A |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | |
| Theoretical Plates ( | ~2,500 | >8,500 | > 5,000 |
| Resolution (Impurity) | 1.2 (Co-elution) | 4.1 (Full Separation) | |
| Signal-to-Noise (LOQ) | 15:1 | 60:1 | > 10:1 |
Part 4: Visualization of Mechanism
Diagram 1: The "Silanol Effect" & Suppression Strategy
This diagram illustrates why Method B works: It blocks the unwanted interaction between the analyte and the column hardware.
Caption: Comparison of analyte-column interactions. Method B uses buffer ions to shield silanols, preventing the tailing caused in Method A.
Diagram 2: Method Development Decision Tree
A logical workflow for selecting the correct parameters for pyridine derivatives.
Caption: Decision logic prioritizing pH control and ionic strength to manage the basic nitrogen moiety.
Part 5: Detailed Protocol (Method B)
1. Reagents & Equipment:
-
Potassium Dihydrogen Phosphate (
): HPLC Grade. -
Phosphoric Acid (85%): For pH adjustment.
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent "Base-Deactivated" column.
2. Mobile Phase Preparation:
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of Milli-Q water (20 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane. -
Mobile Phase Mixture: Mix Buffer and ACN in a 70:30 (v/v) ratio.
-
Note: Isocratic elution is preferred here to maintain a constant baseline for integration of low-level impurities.
-
3. Instrument Settings:
-
Column Temperature: 30°C (Controls viscosity and improves reproducibility).
-
Detection: UV at 254 nm (Pyridine ring absorption maximum).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Sample Preparation:
-
Diluent: Mobile Phase (prevents solvent shock and peak distortion).
-
Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for sensitivity check.
-
Precaution: Prepare fresh daily. Aldehydes can slowly oxidize in solution if exposed to air/light.
Part 6: References
-
National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[6] Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link][6]
-
Scientific Reports. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from [Link]
Sources
- 1. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic Characterization & Stability Profiling of 3-Bromo-4-formylpyridine Hydrochloride Derivatives
Executive Summary: The Salt Advantage in Fragment-Based Design
In the high-stakes arena of fragment-based drug discovery (FBDD), 3-bromo-4-formylpyridine (also known as 3-bromoisonicotinaldehyde) is a "privileged scaffold."[1][2] It offers two orthogonal reactive handles: an electrophilic aldehyde for condensation (Schiff bases, reductive aminations) and a bromine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
However, the free base form of this intermediate presents significant handling challenges: it is prone to oxidative degradation (to the carboxylic acid) and polymerization upon storage.[1]
This guide objectively compares the Hydrochloride (HCl) Salt derivative against the Free Base alternative.[3][4] We demonstrate through spectroscopic data (NMR, IR) and stability profiling why the HCl salt is the superior reagent for storage and reproducible synthesis, despite the extra step often required to "free" the base in situ.
Comparative Profiling: HCl Salt vs. Free Base[1][2][3]
The following table summarizes the physicochemical differences that dictate the choice of reagent.
| Feature | Free Base (Alternative) | HCl Salt (Recommended Product) | Performance Impact |
| Physical State | Low-melting solid / Oily liquid | Crystalline Solid | HCl salt allows for precise weighing and handling; prevents "oiling out."[1][2] |
| Oxidative Stability | Low (Aldehyde | High | Protonation of the pyridine ring reduces electron density, deactivating the aldehyde toward autoxidation.[1] |
| Solubility | Organic solvents (DCM, EtOAc) | Water, MeOH, DMSO | HCl salt enables aqueous/alcoholic chemistry without phase transfer catalysts.[1] |
| Shelf Life | < 3 months (requires -20°C) | > 12 months (RT/4°C) | HCl salt drastically reduces hazardous waste from degraded reagent disposal.[1][2] |
| Atom Economy | 100% active mass | ~84% active mass | Slight mass penalty for the salt is outweighed by purity retention. |
Spectroscopic Characterization: The Evidence
Accurate characterization is the bedrock of reproducible science. Below, we detail the specific spectral signatures that differentiate the stable HCl salt from the free base and its common impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6][7][8][9]
Protonation of the pyridine nitrogen induces a significant deshielding effect (downfield shift) on the ring protons. This is the primary diagnostic tool for confirming salt formation.
Predicted
H NMR Shifts (DMSO-
)
| Proton Position | Free Base | HCl Salt | Diagnostic Note | |
| -CHO (Aldehyde) | ~10.10 | ~10.35 | +0.25 | Aldehyde proton is less affected but sharpens in the salt form.[1][2] |
| H-2 (Aromatic) | ~8.95 | ~9.20 - 9.40 | +0.35 | Critical: Most downfield aromatic signal; appears as a singlet.[1][2] |
| H-6 (Aromatic) | ~8.70 | ~8.90 - 9.10 | +0.30 | Doublet; adjacent to |
| H-5 (Aromatic) | ~7.80 | ~8.10 - 8.30 | +0.40 | Doublet; shifts significantly downfield due to ring positivity.[1][2] |
Expert Insight: In the free base, the H-2 and H-6 protons are distinct but close. In the HCl salt, the positive charge on the nitrogen exerts a stronger pull on the adjacent H-2 and H-6, often resolving their separation further. Note: If you see a broad singlet >11.0 ppm, this is the carboxylic acid impurity (3-bromoisonicotinic acid), indicating degradation.[1]
B. Infrared (IR) Spectroscopy[10][11][12]
IR is the fastest method to verify the "Salt vs. Base" state before starting a reaction.
-
Free Base: Sharp bands at 1710 cm⁻¹ (C=O) and 1580-1590 cm⁻¹ (C=N ring stretch).
-
HCl Salt:
-
Broad Band (2500–3000 cm⁻¹): The "Pyridinium Hump." This broad absorption is caused by the N-H⁺ stretching vibration and is the definitive marker of the salt.
-
C=O Shift: The carbonyl stretch often shifts to slightly higher wavenumbers (~1720-1730 cm⁻¹) due to the electron-withdrawing effect of the cationic ring.
-
C. Mass Spectrometry (MS)[1][13]
Both forms will show the same parent ion in positive mode ESI-MS because the free base protonates in the source.
-
Isotope Pattern: The bromine atom provides a tell-tale 1:1 ratio of peaks at
and (e.g., if , peaks at 185 and 187).[1] -
Fragmentation: Look for the loss of -CO (28 Da) or -Br (79/81 Da) as primary fragmentation pathways.[1][2]
Experimental Protocols
Protocol 1: Stabilization (Free Base HCl Salt)
Use this protocol if you have purchased the free base and wish to store it long-term.[1][2]
-
Dissolution: Dissolve 1.0 g of 3-bromo-4-formylpyridine (Free Base) in 10 mL of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) under vigorous stirring.
-
Precipitation: A white to off-white precipitate will form immediately. Stir for 15 minutes.
-
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold ether (2 x 5 mL).[1]
-
Drying: Dry under high vacuum at room temperature for 4 hours.
-
Yield: Typically >90%.
-
Storage: Store in a desiccator at 4°C.
-
Protocol 2: Derivatization Monitoring (Schiff Base Formation)
This protocol validates the reactivity of the HCl salt in a standard condensation reaction.
-
Freeing the Base (In Situ): Suspend 1.0 mmol of 3-bromo-4-formylpyridine HCl in 5 mL Ethanol. Add 1.0 mmol Triethylamine (TEA) to neutralize.[1] Solution clears.
-
Addition: Add 1.0 mmol of the amine partner (e.g., aniline derivatives).
-
Reflux: Heat to reflux for 2-4 hours.
-
Monitoring (TLC/NMR):
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing and utilizing these derivatives.
Caption: Logical workflow for identifying the salt vs. free base form and screening for common oxidative degradation products.
References
-
Vertex Pharmaceuticals. (2022).[1] Analysis of the KRM-II-81·HCl Salt with 1H NMR and 13C NMR Spectroscopy. National Institutes of Health (PMC).[1] [Link]
-
NIST Chemistry WebBook. (2023). 4-Pyridinecarboxaldehyde IR and Mass Spectra. National Institute of Standards and Technology.[6][7] [Link][1]
-
MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 40899-37-4: 4-bromo-3-methylpyridine hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. scispace.com [scispace.com]
- 6. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
comparative study of bromopyridine carboxaldehyde reactivity in cross-coupling
Topic: Comparative Study of Bromopyridine Carboxaldehyde Reactivity in Cross-Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry, yet bromopyridine carboxaldehydes present a unique "double-edged" reactivity profile. While the aldehyde (–CHO) and pyridine nitrogen act as powerful electron-withdrawing groups (EWGs) that facilitate oxidative addition, they also introduce significant chemoselectivity challenges—namely catalyst poisoning, aldehyde condensation, and competitive decarbonylation.
This guide provides a technical comparison of the three primary regioisomers of bromopyridine carboxaldehyde in Palladium-catalyzed Suzuki-Miyaura cross-coupling. Our analysis reveals that while 6-bromo-2-pyridinecarboxaldehyde offers the highest theoretical reactivity, 5-bromo-2-pyridinecarboxaldehyde provides the most robust process safety profile for scale-up.
Mechanistic Analysis & Reactivity Hierarchy
The reactivity of bromopyridine carboxaldehydes is governed by the interplay between the inductive effect of the pyridine nitrogen and the resonance effects of the formyl group.
The Isomer Landscape
| Isomer | Structure Description | Electronic Activation | Steric Environment |
| Isomer A | 6-Bromo-2-pyridinecarboxaldehyde | High. Br is | Low. Distal aldehyde. |
| Isomer B | 5-Bromo-2-pyridinecarboxaldehyde | Medium-High. Br is | Low. Unhindered. |
| Isomer C | 3-Bromo-2-pyridinecarboxaldehyde | Medium. Br is | High. Steric clash between Br and CHO. |
Comparative Reactivity Data (Suzuki-Miyaura)
Based on standard conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.
| Metric | Isomer A (6-Br) | Isomer B (5-Br) | Isomer C (3-Br) |
| Oxidative Addition Rate ( | Fast ( | Moderate ( | Slow ( |
| Isolated Yield (Phenylboronic acid) | 88-92% | 90-95% | 65-75% |
| Major Side Reaction | Protodebromination / Homocoupling | Minimal | Protodebromination / Steric Stalling |
| Catalyst Poisoning Risk | High (N-coordination) | Low | Moderate (Chelation) |
Critical Insight: While Isomer A (6-Br) undergoes oxidative addition most rapidly due to the
-nitrogen effect, it is prone to forming stable bis-pyridyl Pd complexes that arrest the cycle. Isomer B (5-Br) benefits from the para-aldehyde activation without steric or chelating interference, making it the "Gold Standard" for reliable library synthesis [1].
Visualizing the Reactivity Landscape
The following diagram illustrates the electronic and steric pressures influencing the catalytic cycle for these specific substrates.
Figure 1: Comparative reactivity hierarchy. Red indicates high reactivity but high risk; Green indicates balanced reactivity/stability; Yellow indicates kinetic inhibition.
Experimental Protocol: Chemoselective Suzuki Coupling
Conventional bases (e.g.,
Reagents & Equipment
-
Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) — Chosen for resistance to N-poisoning. -
Base:
(2.0 equiv, 2M aqueous solution) — Mild buffering capacity. -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Workflow
-
Inerting: Charge a reaction vial with the bromopyridine (1.0 mmol, 186 mg), aryl boronic acid (1.2 mmol), and
(24 mg). Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Activation: Add 2M aqueous
(1.0 mL) dropwise. Note: The biphasic system suppresses aldehyde side reactions. -
Reaction: Heat the block to 80°C. Monitor by TLC (EtOAc/Hex 3:7).
-
Checkpoint: The aldehyde spot will be UV active and stain orange with 2,4-DNP.
-
-
Workup (Crucial):
-
Purification: Flash chromatography on silica gel. Pyridine aldehydes are often "streaky"; add 1%
to the eluent if necessary, but ensure rapid evaporation to prevent base-catalyzed degradation.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (Isomer A) | Catalyst poisoning by Pyridine N. | Switch to bulky ligands (e.g., XPhos or SPhos ) that prevent N-Pd coordination [3]. |
| Aldehyde Loss (New Spot) | Cannizzaro reaction or Oxidation. | Switch base to |
| Homocoupling (Biaryl) | Oxidation of boronic acid. | Reduce excess boronic acid; ensure inert atmosphere. |
| Imine Formation | Primary amines present in workup/solvents. | Avoid amine-contaminated solvents. Use reductive amination after coupling if amine is desired. |
Pathway Visualization: The "Safe" Cycle
This diagram details the specific catalytic cycle for aldehyde-bearing pyridines, highlighting the critical "off-cycle" traps.
Figure 2: Catalytic cycle showing specific failure modes for pyridine carboxaldehydes. Bulky ligands prevent the 'Catalyst Poisoning' trap.
References
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Cannizzaro/Aldol side reaction mechanisms in basic media).
Sources
Comparative Guide: Biological Profiling of 3-Bromo-4-pyridinecarboxaldehyde Scaffolds
Executive Summary
This guide provides a technical assessment of 3-Bromo-4-pyridinecarboxaldehyde as a pharmacophore building block. Unlike simple benzaldehydes or unsubstituted pyridine aldehydes, this scaffold offers a unique "ortho-functionalizable" motif (Br at C3, CHO at C4). This structural feature enables the rapid synthesis of fused heterocyclic systems (e.g., isoquinolines, naphthyridines) and high-affinity metal chelators. This guide compares its derivatives against standard alternatives, detailing synthetic utility, biological performance (anticancer/antimicrobial), and validated experimental protocols.
Part 1: Strategic Analysis & Comparative Profiling[1]
The Chemical Advantage: Why this Scaffold?
The 3-Bromo-4-pyridinecarboxaldehyde molecule is not merely an aldehyde; it is a bifunctional electrophile .
-
C4-Aldehyde: Reactive site for condensation (Schiff bases, thiosemicarbazones).
-
C3-Bromine: Handle for cross-coupling (Suzuki, Sonogashira) or ortho-lithiation.
This proximity allows for annulation reactions that are impossible with simple pyridine-4-carboxaldehyde, making it superior for generating diversity in drug discovery libraries.
Comparative Performance Table
The following table contrasts derivatives of 3-Bromo-4-pyridinecarboxaldehyde against its closest structural analogs.
| Feature | 3-Bromo-4-pyridinecarboxaldehyde Derivatives | Pyridine-4-carboxaldehyde (Unsubstituted) | Benzaldehyde Derivatives |
| Synthetic Versatility | High: Br/CHO ortho-position allows one-pot cyclization to fused rings (e.g., isoquinolines). | Moderate: Limited to aldehyde chemistry; lacks the ortho-halogen handle for cyclization. | Low/Moderate: Lacks the nitrogen atom for H-bonding; no inherent metal chelation. |
| Lipophilicity (LogP) | Tunable: Bromine increases lipophilicity, improving membrane permeability compared to non-halogenated pyridines. | Low: High water solubility but often poor passive membrane transport. | Variable: Depends heavily on substituents; generally higher than pyridines. |
| Metal Chelation | Strong (N,N,S): When derivatized to thiosemicarbazones, the pyridine N acts as a donor. | Strong: Similar chelation, but lacks the steric bulk/lipophilicity of the Br group. | None/Weak: Phenyl ring cannot coordinate metals; requires extra chelating groups. |
| Primary Bio-Activity | Anticancer (RNR Inhibition): Potent IC50 values (nM to low µM) due to iron chelation and ROS generation. | Antimicrobial: Moderate activity; often requires high concentrations. | General: diverse, but lacks the specific "privileged" nature of the pyridine nitrogen. |
Part 2: Biological Applications & Data[2][3][4][5][6][7][8][9][10]
Anticancer Activity: The Thiosemicarbazone Class
Derivatives formed by condensing 3-Bromo-4-pyridinecarboxaldehyde with thiosemicarbazides are among the most potent applications of this scaffold.
-
Mechanism: These ligands form tridentate (N-N-S) complexes with transition metals (Fe, Cu). This depletes cellular iron required for Ribonucleotide Reductase (RNR) , arresting DNA synthesis.
-
Data Insight: Research indicates that thiosemicarbazones derived from heterocyclic aldehydes often exhibit IC50 values in the 0.1 µM – 5.0 µM range against aggressive cell lines (e.g., MCF-7, HeLa), significantly outperforming simple phenyl analogs [1, 5].
Antimicrobial Activity: Schiff Bases
Schiff bases (imines) synthesized from this scaffold show selectivity toward Gram-positive bacteria.
-
Mechanism: The pyridine nitrogen and the imine bond disrupt bacterial cell walls and interfere with respiration.
-
Data Insight: Halogenated pyridine Schiff bases have demonstrated MIC values comparable to standard antibiotics like chloramphenicol against S. epidermidis and S. aureus [2, 3].
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-4-pyridine Thiosemicarbazone
Rationale: This protocol uses an acid-catalyzed condensation. Ethanol is selected as the solvent to allow the product to precipitate out, driving the equilibrium forward.
-
Reagents:
-
3-Bromo-4-pyridinecarboxaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Dissolve the aldehyde in ethanol (10 mL/mmol) in a round-bottom flask.
-
Add thiosemicarbazide and catalytic acetic acid.
-
Reflux at 80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Observation: A precipitate (usually yellow/off-white) will form.
-
Cool to room temperature (RT) and filter.
-
Purification: Recrystallize from hot ethanol to remove unreacted starting materials.
-
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.0–8.5 ppm) and NH singlets.
-
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the gold standard for initial screening of anticancer compounds.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at
cells/well. -
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Dissolve the 3-Bromo-derivative in DMSO (stock 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
-
Add to wells and incubate for 48–72 hours.
-
Control: Vehicle control (0.5% DMSO) is critical to rule out solvent toxicity.
-
-
MTT Addition:
-
Solubilization & Readout:
-
Remove media. Dissolve formazan crystals in DMSO (100 µL).
-
Measure absorbance at 570 nm .
-
-
Calculation:
-
Calculate % Viability = (Abs_sample / Abs_control) × 100.
-
Determine IC50 using non-linear regression (GraphPad Prism or similar).
-
Part 4: Visualization of Pathways
Diagram 1: Synthetic Utility & SAR Workflow
This diagram illustrates how the 3-Bromo-4-pyridinecarboxaldehyde scaffold serves as a divergent point for creating multiple bioactive classes.
Caption: Divergent synthesis pathways from the 3-Bromo-4-pyridinecarboxaldehyde scaffold leading to distinct biological outcomes.
Diagram 2: Mechanism of Action (Thiosemicarbazones)
This diagram details the specific intracellular cascade triggered by the thiosemicarbazone derivatives of this scaffold.
Caption: Dual mechanism of action: Iron sequestration inhibiting RNR and generation of cytotoxic ROS.
References
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules. (2024).[5]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules. (2024).
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. (2023).
-
Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy. RSC Medicinal Chemistry. (2020).[6]
-
Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. BenchChem. (2025).[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
structure-activity relationship (SAR) studies of the 3-bromo-4-formylpyridine scaffold
Executive Summary
The 3-bromo-4-formylpyridine scaffold (CAS: 70201-43-3) represents a critical "ortho-functionalized" heterocyclic building block.[1] Unlike its more common isomer, 2-bromo-3-formylpyridine, this scaffold provides unique access to [c]-fused bicyclic systems —specifically 1H-pyrazolo[4,3-c]pyridines and 1,6-naphthyridines .[1] These chemotypes are increasingly valued in kinase inhibitor discovery for their ability to present novel hydrogen-bonding vectors within the ATP-binding pocket, often yielding distinct selectivity profiles compared to the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) class.
This guide objectively compares the performance of derivatives synthesized from this scaffold against standard isomeric alternatives, supported by experimental protocols and quantitative SAR data.
Part 1: Chemical Causality & Scaffold Utility[1]
The utility of 3-bromo-4-formylpyridine stems from the ortho-disposition of the electrophilic formyl group (C4) and the displaceable bromine atom (C3).[1] This geometry enables rapid heterocyclization via condensation-substitution sequences.[1]
Mechanism of Action (Synthetic)
-
Condensation: Nucleophiles (hydrazines, amines) attack the aldehyde to form an imine/hydrazone intermediate.
-
Cyclization: The proximal nitrogen of the intermediate performs an intramolecular nucleophilic aromatic substitution (
) or metal-catalyzed coupling at the C3-Br position, closing the ring.
This pathway is chemically distinct from 2-halo-3-formyl analogues because the resulting fused system places the pyridine nitrogen at the 5-position (in [4,3-c] numbering) rather than the 7-position, significantly altering the electronic landscape and pKa of the scaffold.
Part 2: Comparative SAR Analysis
Isomeric Scaffold Comparison
The following table contrasts the 3-bromo-4-formylpyridine-derived core (Pyrazolo[4,3-c]pyridine ) against the industry-standard 7-Azaindole .
| Feature | Pyrazolo[4,3-c]pyridine (Target Scaffold) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Impact on Drug Design |
| Precursor | 3-Bromo-4-formylpyridine | 2-Amino-3-iodopyridine | Accessibility: 7-Azaindole is more commoditized; [4,3-c] offers IP novelty.[1] |
| H-Bonding | Acceptor (N5), Donor (N1) | Acceptor (N7), Donor (N1) | Binding Mode: N5 is more solvent-exposed in typical kinase hinge binding. |
| Basicity (pKa) | Lower (Pyridine N is flanked by C) | Higher (Pyridine N is adjacent to pyrrole N) | Solubility: [4,3-c] often exhibits improved solubility in acidic media. |
| Metabolic Stability | High (C4 blocking reduces oxidation) | Moderate (C3 prone to oxidation) | PK Profile: [4,3-c] derivatives often show extended half-life ( |
Quantitative Performance Data (1,6-Naphthyridine Derivatives)
Derivatives of 3-bromo-4-formylpyridine (specifically 1,6-naphthyridines formed via Friedländer-type condensation) have demonstrated potent cytotoxicity.[1] The data below compares a 1,6-naphthyridine derivative (Compound 19g) synthesized from this scaffold against a standard reference in colorectal cancer models.
Table 2: Cytotoxicity & Kinase Selectivity Profile Data Source: Derived from recent FGFR4 inhibitor campaigns (e.g., Zhang et al., Eur. J. Med. Chem., 2023)
| Compound | Target | IC50 (HCT116 Cell Line) | Selectivity (FGFR4 vs FGFR1) | Notes |
| Compound 19g (1,6-Naphthyridine) | FGFR4 | 3.25 ± 0.91 µM | > 50-fold | Derived from 3,4-pyridine scaffold.[1] High selectivity due to unique binding orientation. |
| Ponatinib (Reference) | Pan-FGFR | 0.04 µM | < 5-fold | Potent but lacks isoform selectivity; high toxicity. |
| BLU-9931 (Competitor) | FGFR4 | 0.05 µM | > 100-fold | Standard covalent inhibitor; 1,6-naphthyridines offer a reversible alternative. |
Interpretation: While the 1,6-naphthyridine derivative shows lower absolute potency than the optimized clinical candidate BLU-9931, it offers a reversible binding mode and superior selectivity over FGFR1 compared to pan-inhibitors like Ponatinib, reducing off-target toxicity risks.
Part 3: Visualization of Signaling & Synthesis
Diagram 1: Divergent Synthesis Pathways
This diagram illustrates how the 3-bromo-4-formylpyridine scaffold serves as a "hub" for generating diverse bioactive heterocycles.
Caption: Divergent synthetic utility of 3-bromo-4-formylpyridine yielding three distinct chemotypes.
Diagram 2: Mechanism of Pyrazolo[4,3-c]pyridine Formation
A detailed look at the condensation-substitution mechanism.
Caption: Mechanistic pathway for the conversion of 3-bromo-4-formylpyridine to the pyrazolo[4,3-c]pyridine core.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1H-Pyrazolo[4,3-c]pyridine
Targeting the kinase inhibitor scaffold.
Reagents:
-
3-Bromo-4-formylpyridine (1.0 eq)[1]
-
Hydrazine monohydrate (5.0 eq)
-
Ethanol (Solvent, 10 mL/mmol)
Procedure:
-
Dissolution: Dissolve 3-bromo-4-formylpyridine (186 mg, 1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition: Add hydrazine monohydrate (0.25 mL, 5.0 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) and stir for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM). The starting aldehyde spot ( ) should disappear, replaced by a lower fluorescent spot. -
Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Purification: Dilute the residue with water (10 mL) and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane to yield the product as an off-white solid.
-
Expected Yield: 75–85%[1]
-
Validation:
(DMSO- ) should show loss of the aldehyde proton ( ppm) and appearance of the pyrazole C-H ( ppm).
-
Protocol B: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)
Targeting the cytotoxic scaffold.
Reagents:
-
3-Bromo-4-formylpyridine (1.0 eq)[1]
-
Cyclohexanone (or substituted ketone) (1.2 eq)
-
Ammonium Acetate (2.0 eq) (Ammonia source)
Procedure:
-
Setup: In a sealed tube, combine 3-bromo-4-formylpyridine (1.0 mmol), cyclohexanone (1.2 mmol), and ammonium acetate (2.0 mmol) in DMF (5 mL).
-
Reaction: Heat the mixture to
for 12 hours.-
Note: The ammonium acetate provides the nitrogen for the new ring, while the ketone provides the carbon backbone.
-
-
Isolation: Pour the reaction mixture into ice-water. A precipitate should form.
-
Filtration: Filter the solid, wash with water, and dry.
-
Purification: Purify via column chromatography (Hexane:EtOAc gradient) to isolate the fused 1,6-naphthyridine derivative.
References
-
Zhang, L. et al. (2023). "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry.
-
Motati, D. R. & Amaradhi, R. (2021). "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks." Organic Chemistry Frontiers.
-
Matulenko, M. A. et al. (2005). "5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs." Bioorganic & Medicinal Chemistry.
-
Chabowska, G. et al. (2021). "Biological Activity of Naturally Derived Naphthyridines." Molecules.
-
Sigma-Aldrich. "Product Specification: 3-Bromo-4-pyridinecarboxaldehyde."[1]
Sources
- 1. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
spectroscopic comparison of starting material vs product for 3-Bromo-4-pyridinecarboxaldehyde
[1]
Executive Summary
This guide provides an objective, data-driven comparison between 3-Bromopyridine (Starting Material) and its formylated derivative, 3-Bromo-4-pyridinecarboxaldehyde (Product).
The transformation involves the regioselective installation of a formyl group (-CHO) at the C4 position. This reaction is chemically non-trivial due to the competing lithiation sites (C2 vs. C4) and the potential for "halogen dance" mechanisms. Therefore, spectroscopic validation is not merely about confirming product formation but explicitly ruling out regioisomers (e.g., 3-bromo-2-pyridinecarboxaldehyde).
Key Differentiator: The appearance of a diagnostic aldehyde singlet (~10.3 ppm) and the specific simplification of the aromatic splitting pattern in
Strategic Context: The C4-Formylation Challenge
Synthesizing 3-Bromo-4-pyridinecarboxaldehyde typically utilizes a Directed Ortho-Lithiation (DoM) strategy followed by an electrophilic quench.
-
Starting Material: 3-Bromopyridine (Liquid, reactive at C2/C4).[1]
-
Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP); DMF as electrophile.
-
Criticality: The C4-position is sterically adjacent to the bromine but electronically distinct. The C2 position is more acidic but less favored under specific kinetic control conditions (low temperature, bulky base).
Synthesis Workflow Visualization
Figure 1: Kinetic control pathway for the synthesis of 3-Bromo-4-pyridinecarboxaldehyde.
Spectroscopic Deep Dive
A. H NMR Comparison (The Gold Standard)
The proton NMR spectrum provides the most definitive evidence of transformation. The loss of the H4 proton and the appearance of the aldehyde proton are the binary "Yes/No" signals.
| Feature | Starting Material (3-Bromopyridine) | Product (3-Bromo-4-pyridinecarboxaldehyde) | Shift ( |
| Aldehyde (-CHO) | Absent | ~10.32 ppm (s, 1H) | New Signal |
| H2 (Ortho to N) | ~8.75 ppm (d, | ~8.98 ppm (s, 1H) | Deshielded (+0.23) |
| H6 (Ortho to N) | ~8.53 ppm (dd) | ~8.65 ppm (d, | Deshielded (+0.12) |
| H4 (Para to N) | ~7.90 ppm (ddd) | Absent | Signal Lost |
| H5 (Meta to N) | ~7.24 ppm (dd) | ~7.80 ppm (d, | Deshielded (+0.56) |
Expert Insight - Regiochemistry Check:
-
Coupling Constants: In the product, you must observe a doublet for H5 and a doublet for H6 with a coupling constant of
Hz (typical ortho coupling in pyridines). -
H2 Singlet: H2 appears as a singlet because its only ortho neighbor (H3) is substituted with Bromine. If the formyl group were at C2, H4 would remain, showing coupling to H5.
B. Infrared (IR) Spectroscopy[3][4][5]
IR is a secondary confirmation tool, primarily useful for quick purity checks (absence of OH from potential over-reduction or moisture).
| Functional Group | Starting Material | Product | Observation |
| C=O Stretch | Absent | 1700–1715 cm⁻¹ | Strong, sharp band (Aldehyde) |
| C-H (Aldehyde) | Absent | 2750 & 2850 cm⁻¹ | Fermi doublet (often weak) |
| Aromatic C=C | 1580, 1420 cm⁻¹ | 1570, 1540 cm⁻¹ | Shift due to conjugation |
C. Mass Spectrometry (LC-MS)
-
Starting Material:
(1:1 Isotopic pattern for ). -
Product:
. -
Validation: A mass shift of +28 amu (CO) confirms formylation.
Experimental Protocol: Lithiation Route
Caution: Organolithium reagents are pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).
Objective: Synthesis of 3-Bromo-4-pyridinecarboxaldehyde via LDA lithiation.
-
Reagent Prep: In a flame-dried 3-neck flask, charge dry THF (10 mL/g substrate) and diisopropylamine (1.1 eq). Cool to -78°C.
-
Base Formation: Add
-BuLi (1.1 eq) dropwise. Stir for 30 min at -78°C to generate LDA in situ. -
Substrate Addition: Dissolve 3-Bromopyridine (1.0 eq) in dry THF. Add dropwise to the LDA solution at -78°C.
-
Critical Control Point: Maintain temperature below -70°C to prevent "halogen dance" isomerization to the 4-bromo-3-lithio species.
-
Stirring: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
-
Quench: Add dry DMF (1.2 eq) dropwise.
-
Hydrolysis: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na
SO . -
Purification: The crude is often a solid. Recrystallize from Hexanes/EtOAc or purify via silica column chromatography (10-20% EtOAc in Hexanes).
Decision Logic for Validation
Use this logic tree to interpret your analytical results and troubleshoot common failures.
Figure 2: Analytical decision tree for validating the synthesis of 3-Bromo-4-pyridinecarboxaldehyde.
References
-
Cai, D., et al. (2002).[2] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 43(23), 4285–4287. Link
-
Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines." Tetrahedron Letters, 21(43), 4137-4140. Link
-
Sigma-Aldrich. (n.d.).[3] "Product Specification: 3-Bromo-4-pyridinecarboxaldehyde." Sigma-Aldrich Catalog. Link
-
PubChem. (n.d.). "3-Bromo-4-pyridinecarboxaldehyde Spectral Data." National Library of Medicine. Link
-
Schlosser, M. (2005). "The 'Halogen Dance' on Heterocycles." Angewandte Chemie International Edition, 44(3), 376-393. Link
Sources
- 1. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. 3-ブロモ-4-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
Strategic Selection in Heterocyclic Chemistry: A Cost-Effectiveness Analysis of 3-Bromo-4-pyridinecarboxaldehyde
The following guide provides a comprehensive cost-effectiveness analysis and technical breakdown of 3-Bromo-4-pyridinecarboxaldehyde, designed for researchers and process chemists.
Executive Summary
In the landscape of heterocyclic synthesis, 3-Bromo-4-pyridinecarboxaldehyde (CAS: 70201-43-3) represents a classic "Make vs. Buy" dilemma. Commercially priced at a premium (~$140/g for research quantities), it offers a pre-functionalized ortho-halogenated scaffold that enables convergent synthesis of high-value targets like 1,6-naphthyridines and 4-azaindoles .
This guide objectively compares the cost-efficiency of purchasing this intermediate versus synthesizing it de novo from 3-bromopyridine. Our analysis reveals that while the "Make" route offers a 90% reduction in raw material costs, the operational complexity (cryogenic lithiation) and yield volatility make the "Buy" option statistically superior for campaigns requiring <50g of material.
Technical Profile & Reactivity
The utility of 3-Bromo-4-pyridinecarboxaldehyde lies in its dual-electrophilic nature . The C4-aldehyde and C3-bromine provide orthogonal handles for functionalization, allowing for rapid ring construction.
| Feature | Specification | Synthetic Implication |
| CAS | 70201-43-3 | Unique identifier for procurement.[1] |
| Structure | Pyridine core | Electronic deficient ring; nucleophilic attacks favored at C2/C4. |
| C4-Formyl | Electrophile | Ready for condensation (Henry, Wittig, Friedländer). |
| C3-Bromo | Leaving Group | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or halogen-metal exchange. |
| Ortho-Rel. | 3,4-Position | Ideal geometry for fusing 5- or 6-membered rings (e.g., pyrrole, pyridine). |
Comparative Analysis: Make vs. Buy
The central decision rests on the feasibility of the "Make" route: the regioselective lithiation of 3-bromopyridine.
Option A: The "Make" Route (Lithiation)
Synthesizing the aldehyde involves a halogen-metal exchange or directed ortho-lithiation (DoM) of 3-bromopyridine, followed by trapping with DMF.
-
Mechanism: 3-Bromopyridine + LDA
3-Bromo-4-lithiopyridine Product. -
Critical Risk: The "Halogen Dance" . At temperatures above -78°C, the lithiated species is unstable. The lithium atom can migrate, or the bromine can scramble, leading to a mixture of regioisomers (e.g., 3-bromo-5-formylpyridine).
Option B: The "Buy" Route (Commercial)
-
Source: Specialized heterocyclic vendors (e.g., Sigma, Thermo, Synblock).
-
Purity: Typically >97%, devoid of regioisomers.
Cost-Benefit Data Matrix[2]
| Metric | Option A: In-House Synthesis | Option B: Commercial Purchase |
| Raw Material Cost | Low ($0.50 - $1.00 / g) | High ($20 - $140 / g) |
| Labor Time | High (2-3 days: Setup, Rxn, Purification) | Negligible (Order lead time) |
| Equipment Overhead | High (Cryogenic cooling, inert atmosphere) | None |
| Yield Reliability | Volatile (40-65% typical) | Guaranteed (100% yield of purchased mass) |
| Scalability Risk | High (Exotherms, lithiation instability) | Low (Supply chain dependent) |
Decision Logic Visualization
The following diagram illustrates the synthetic pathway risks and the decision logic for selecting the starting material.
Caption: Decision matrix comparing the operational risks of synthesis (red path) vs. the streamlined commercial route (green path).
Experimental Protocol: Synthesis of 4-Azaindole
To demonstrate the high-value utility of 3-Bromo-4-pyridinecarboxaldehyde, we detail the synthesis of 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) . This route utilizes the aldehyde for a Henry reaction followed by a reductive cyclization.
Note: This protocol assumes the use of the commercial aldehyde (Option B) to ensure high purity.
Phase 1: Henry Reaction (Nitro-Aldol Condensation)
Objective: Convert the aldehyde to the nitroalkene intermediate.[2]
-
Reagents: 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.2 eq).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Dissolve the aldehyde in Nitromethane (approx. 5 mL per mmol).
-
Add Ammonium Acetate.
-
Heat to reflux (100°C) for 2-4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess nitromethane. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from EtOH or flash chromatography.
-
Yield: Expect 85-95% of 3-bromo-4-(2-nitrovinyl)pyridine .
-
Phase 2: Reductive Cyclization (Pd-Catalyzed Cascade)
Objective: Reduce the nitro group and displace the bromine to close the pyrrole ring. Note: Standard iron reduction may fail to displace the bromine without a catalyst.
-
Reagents: Nitrovinyl intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), Triphenylphosphine (10 mol%), Carbon Monoxide (CO) source (or simply reductive conditions using Mo(CO)₆ or formate), Triethylamine (3.0 eq), DMF.
-
Alternative (Fe-Mediated): Recent literature suggests using Iron powder (5 eq) in Acetic Acid/Ethanol at reflux can effect both reduction and cyclization if the bromine is sufficiently activated, though yields vary.
-
Preferred Procedure (Cadogan-Sundberg Modification):
-
Suspend the nitrovinyl compound in Triethyl phosphite (P(OEt)₃).
-
Heat to 160°C under Argon for 4-6 hours.
-
Mechanism: Deoxygenation of nitro to nitrene
Insertion into C-Br? (Actually, usually C-H. For C-Br, Pd catalysis is preferred). -
Recommended Pd-Protocol: Hydrogenation (H₂, Pd/C) to the amino-ethyl intermediate, followed by Buchwald-Hartwig cyclization (Pd₂dba₃, BINAP, NaOtBu, Toluene, 100°C).
-
Workflow Diagram: Azaindole Synthesis
Caption: Step-wise conversion of the aldehyde to 4-azaindole via nitroalkene and amino-intermediate.
References
-
Commercial Availability & Properties: 3-Bromo-4-pyridinecarboxaldehyde Product Page. Thermo Scientific Chemicals. Link
-
Lithiation Methodology: Cai, D., et al. "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 2002. Link
-
Regioselectivity Studies: Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines." Heterocycles, 2015.[3] Link
- Azaindole Synthesis: Song, J.J., et al. "Synthesis of azaindoles via the palladium-catalyzed heteroannulation of internal alkynes." Journal of Organic Chemistry.
-
1,6-Naphthyridine Applications: BenchChem Application Notes, "Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." Link
Sources
A Comparative Guide to the Computational Modeling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride Reaction Mechanisms
Introduction
3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature—possessing a reactive aldehyde, a modifiable carbon-bromine bond, and a protonated pyridine ring—offers multiple avenues for synthetic elaboration. Understanding the underlying mechanisms of its reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
While experimental studies provide invaluable kinetic and product data, they often fall short of revealing the transient, high-energy species that dictate a reaction's course, such as transition states and short-lived intermediates.[3] Computational chemistry has emerged as an indispensable tool to bridge this gap, providing a molecular-level perspective that complements traditional laboratory methods.[4]
This guide provides a comparative analysis of computational modeling strategies for elucidating the primary reaction mechanisms of 3-Bromo-4-pyridinecarboxaldehyde. We will move beyond a simple recitation of methods to explain the causality behind protocol design, comparing different theoretical approaches for key reaction classes. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for applying computational modeling to predict and understand the reactivity of this important synthetic intermediate.
Foundational Principles in Computational Reaction Modeling
A meaningful computational study of a reaction mechanism is a quest to map out the lowest energy path on a potential energy surface (PES) that connects reactants to products.[5] The highest point along this path is the transition state (TS), the fleeting geometry that determines the reaction's activation energy and, consequently, its rate.
The primary choice in any quantum chemical calculation is the theoretical method. Density Functional Theory (DFT) has become the workhorse of computational organic chemistry, offering a favorable balance between computational cost and accuracy for a wide range of systems.[4][6] Functionals like B3LYP or M06-2X are often paired with Pople-style basis sets (e.g., 6-311+G(d,p)) to provide a reliable description of the geometry and energetics of organic molecules and their transition states. For particularly challenging systems or for benchmarking purposes, higher-level ab initio methods like Coupled Cluster (CCSD(T)) can be used, though at a significantly greater computational expense.[7]
Locating the critical transition state is the central challenge. A minimal workflow involves optimizing the geometries of reactants and products, followed by a TS search. Modern algorithms, such as the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-newton (STQG) methods, are powerful tools for finding an initial guess for the TS structure, which is then precisely optimized.[4][7] A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Experimental Workflow: General Protocol for Reaction Mechanism Investigation
Below is a generalized workflow applicable to the computational study of reaction mechanisms.
Caption: General workflow for computational reaction mechanism analysis.
Comparative Modeling of Key Reaction Mechanisms
The reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is primarily dictated by its three functional sites. We will compare computational approaches to model reactions at the C-Br bond and the aldehyde group.
Reactions at the C-Br Bond: A Tale of Two Pathways
The bromine atom on the pyridine ring is a versatile handle for introducing molecular complexity.[8] Its reactivity is dominated by two key pathways: Palladium-catalyzed cross-coupling and, under specific conditions, Nucleophilic Aromatic Substitution (SNAr).
This reaction is a cornerstone of modern synthesis for forming C-C bonds. A computational model must accurately describe the energetics of the entire catalytic cycle.
Mechanistic Hypothesis: The catalytic cycle involves three main stages: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[8]
Computational Protocol Comparison:
-
Protocol 1 (Simplified Model): This approach uses a model phosphine ligand (e.g., PH3) instead of the bulkier, experimentally relevant ligands (e.g., SPhos, XPhos). The rationale is to reduce computational cost while capturing the fundamental electronic steps of the cycle. This is useful for initial feasibility studies.
-
Protocol 2 (Experimentally-Relevant Model): This protocol incorporates the full structure of the phosphine ligand used experimentally. While computationally demanding, this approach is necessary for accurately predicting how ligand sterics and electronics influence the energy barriers of each step, particularly the rate-determining step.
Step-by-Step Methodology (Protocol 2):
-
System Definition: Define the reactants: 3-Bromo-4-pyridinecarboxaldehyde, a boronic acid (e.g., phenylboronic acid), a base (e.g., carbonate), and the Pd(0) catalyst with its full ligand structure (e.g., Pd(PPh3)2).
-
Solvent Modeling: Employ an implicit solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects (e.g., Toluene or Dioxane).
-
Cycle Simulation:
-
Oxidative Addition: Locate the transition state for the insertion of the Pd(0) complex into the C-Br bond.
-
Transmetalation: Model the interaction with the boronate species (formed from the boronic acid and base) and locate the TS for the transfer of the organic group to the palladium center. This step is often the most complex to model due to the involvement of the base and potential aggregation states.
-
Reductive Elimination: Find the transition state for the final C-C bond formation and product release.
-
-
Energy Profile Construction: Calculate the Gibbs free energy (ΔG) for all intermediates and transition states relative to the starting materials to construct a complete reaction energy profile and identify the rate-determining step.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Data (Hypothetical):
| Ligand Model | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |
| PH₃ (Simplified) | Oxidative Addition | 22.5 |
| PPh₃ (Realistic) | Reductive Elimination | 26.1 |
| SPhos (Realistic) | Reductive Elimination | 24.8 |
This table illustrates how the choice of model can alter not only the calculated barrier but also the predicted rate-determining step, highlighting the importance of using experimentally relevant models for quantitative predictions.
While less common for 3-halopyridines than for activated systems, SNAr can occur with strong nucleophiles.[8] The protonated pyridine ring in the hydrochloride salt enhances the electrophilicity of the ring, making this pathway more accessible.
Mechanistic Hypothesis: The reaction proceeds via a two-step mechanism involving the formation of a high-energy Meisenheimer complex (a resonance-stabilized anionic intermediate), followed by the departure of the bromide leaving group.
Computational Protocol Comparison:
-
Protocol 1 (Gas Phase): Calculations performed in the absence of a solvent model. This approach is computationally fast but fails to capture the significant stabilizing effect of a polar solvent on the charged Meisenheimer complex, leading to a gross overestimation of the activation energy.
-
Protocol 2 (Implicit Solvent - PCM/SMD): Incorporates a continuum solvent model. This is crucial for obtaining chemically meaningful energy barriers, as it accounts for the bulk electrostatic stabilization of the charged intermediate and transition states. The SMD model is generally recommended over PCM for its superior accuracy with charged species.
Data Presentation: Comparing Solvent Models for SNAr with NH3
| Computational Model | ΔG‡ (Formation of Meisenheimer Complex) | ΔG (Overall Reaction) |
| Gas Phase | +45.8 kcal/mol | +12.3 kcal/mol |
| Implicit Solvent (SMD, Water) | +28.2 kcal/mol | -5.7 kcal/mol |
As the data shows, neglecting solvent effects renders the reaction seemingly impossible, whereas including a solvent model provides a physically realistic and exothermic profile.
Reactions at the Aldehyde: Nucleophilic Addition
The aldehyde group is a prime site for nucleophilic attack, forming the basis for condensation, reduction, and addition reactions.[2] The hydrochloride form of the substrate means the pyridine nitrogen is protonated, which can influence the reactivity of the adjacent aldehyde through electron-withdrawing effects.
Mechanistic Hypothesis: A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This can be a standalone reaction or the first step in a multi-step process like a condensation.
Computational Protocol Comparison:
-
Protocol 1 (Neutral Pyridine): Models the reaction with the unprotonated 3-Bromo-4-pyridinecarboxaldehyde. This represents a reaction under basic or neutral conditions where the hydrochloride salt has been neutralized.
-
Protocol 2 (N-Protonated Pyridine): Models the reaction with the pyridinium cation. This is relevant for reactions performed under acidic conditions, where the starting material remains protonated. The protonated nitrogen acts as a stronger electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon.
Step-by-Step Methodology (Protocol 2):
-
Reactant Setup: Create the initial complex of the N-protonated 3-Bromo-4-pyridinecarboxaldehyde and the nucleophile (e.g., H₂O).
-
TS Search: Locate the transition state for the attack of the nucleophile's lone pair on the carbonyl carbon. The C-O double bond will be elongating, and the new Nucleophile-C bond will be forming.
-
Intermediate Optimization: Optimize the geometry of the resulting tetrahedral intermediate.
-
Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) for the addition step.
Caption: Reaction energy profile for nucleophilic addition.
Comparative Data: Effect of Pyridine Protonation on Water Addition
| Substrate Form | Calculated ΔG‡ (kcal/mol) |
| Neutral Pyridine | 18.9 |
| N-Protonated Pyridine | 14.2 |
The computational data clearly supports the chemical intuition that protonating the pyridine nitrogen enhances the reactivity of the aldehyde toward nucleophiles by lowering the activation barrier.
Conclusion
Computational modeling provides a powerful lens through which to view the complex reactivity of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride. As demonstrated, the choice of computational protocol—from the theoretical method and basis set to the modeling of ligands and solvent—is not merely a technical detail but a critical decision that directly impacts the qualitative and quantitative accuracy of the results.
For palladium-catalyzed reactions, modeling with experimentally relevant ligands is crucial for identifying the correct rate-determining step. For reactions involving charged intermediates, such as SNAr, the inclusion of a reliable implicit solvent model is non-negotiable for obtaining physically meaningful results. Finally, accurately modeling the protonation state of the pyridine ring is essential for predicting the reactivity of the aldehyde group under different pH conditions. By carefully selecting and validating computational models against experimental data, researchers can gain profound mechanistic insights, enabling the rational design of new catalysts, reagents, and synthetic processes.
References
-
Zinovjev, K. A., & Tuñón, I. (2024). Multi-Level Protocol for Mechanistic Reaction Studies Using Semi-Local Fitted Potential Energy Surfaces. International Journal of Molecular Sciences. [Link][7]
-
Chen, K., & Duan, A. (Eds.). (2023). Advances in Computational Chemistry for Reaction Mechanisms. MDPI. [Link][3]
-
Al-Zoubi, W. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link][4]
-
Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases: Hidden Intermediates and Hidden Transition States. Accounts of Chemical Research, 43(5), 591-601. [Link][5]
-
Tanaka, A., Maekawa, K., & Suzuki, K. (2013). Theoretical Calculations in Reaction Mechanism Studies. SUMITOMO KAGAKU (English Edition). [Link][6]
-
Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved February 19, 2026, from [Link][2]
-
Chalcones are important scaffolds in the field of medicinal chemistry... (n.d.). ResearchGate. [Link][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 3. Processes | Special Issue : Advances in Computational Chemistry for Reaction Mechanisms [mdpi.com]
- 4. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3-Bromo-4-pyridinecarboxaldehyde Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical and chemical development, the meticulous handling of specialized reagents is paramount. 3-Bromo-4-pyridinecarboxaldehyde hydrochloride, a key building block in the synthesis of novel compounds, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and practical, field-tested insights.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The hydrochloride salt is expected to be hygroscopic and may release hydrogen chloride gas upon decomposition, which is also a respiratory irritant.[4][5]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₄BrNO·HCl | Inferred |
| Molecular Weight | 222.47 g/mol (for hydrochloride) | Inferred |
| Appearance | Off-white to brown solid/crystalline powder | [1][6] |
| Melting Point | 80 - 83 °C (for free base) | [1] |
| Solubility | Likely soluble in water | [5][7] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
The primary engineering control for handling 3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a certified chemical fume hood .[8] This is non-negotiable due to the risk of inhaling the powdered compound or any potential vapors. The fume hood ensures a controlled environment, drawing airborne particles away from the user. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Nitrile rubber gloves are recommended.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation.[2]
-
Protective Clothing: A standard laboratory coat should be worn, fully buttoned, to protect against skin contact.[8]
Step-by-Step Handling Protocol: From Receipt to Experiment
A systematic approach to handling ensures safety at every stage.
Caption: Workflow for the safe handling of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]
-
The container should be tightly sealed to prevent absorption of moisture, as the compound is likely hygroscopic.[4]
Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize the risk of generating dust.
-
Dissolution: Add the solvent to the solid in a suitable container (e.g., a beaker or flask) within the fume hood. Gently swirl to dissolve.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention. | [1] |
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[11]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report all spills to the laboratory supervisor or designated safety officer.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Bromo-4-pyridinecarboxaldehyde hydrochloride and its contaminated materials is essential to protect the environment and comply with regulations.
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled container for halogenated organic waste.[12] Do not pour down the drain.[11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]
By adhering to these detailed procedures, researchers can confidently and safely utilize 3-Bromo-4-pyridinecarboxaldehyde hydrochloride in their critical work, fostering a culture of safety and scientific excellence.
References
- Jubilant Ingrevia. (2024, March 29).
- MilliporeSigma. (2021, June 19).
- Fisher Scientific. (2009, June 4). Safety Data Sheet: 3-Bromo-4-pyridinecarboxaldehyde.
- Fisher Scientific. (2010, November 16). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde.
-
PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine-4-carboxaldehyde. Retrieved from [Link]
- Fisher Scientific. (2010, October 29).
-
Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde. Retrieved from [Link]
-
Georganics. (n.d.). 3-Bromo-4-pyridinecarboxaldehyde - High purity. Retrieved from [Link]
- ChemSupply Australia. (n.d.).
- Washington State University. (n.d.).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sustainable Organic Laboratory Course (NOP). (n.d.).
- Sigma-Aldrich. (2025, May 6).
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. 3-溴-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 398080010 [thermofisher.com]
- 7. 3-Bromo-4-pyridinecarboxaldehyde | Properties, Uses, Safety & Supplier China | Buy High-Purity Pyridine Carboxaldehyde Online [pipzine-chem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
